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  • Product: trans-4-(Pyrrolidin-1-yl)tetrahydrofuran-3-ol
  • CAS: 10295-95-1

Core Science & Biosynthesis

Foundational

The Chemical Architecture and Applications of trans-4-(Pyrrolidin-1-yl)tetrahydrofuran-3-ol: A Technical Whitepaper

Executive Summary In modern medicinal chemistry, escaping "flatland"—the over-reliance on planar, sp2-hybridized aromatic rings—is a critical strategy for improving the clinical success rates of drug candidates. trans-4-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, escaping "flatland"—the over-reliance on planar, sp2-hybridized aromatic rings—is a critical strategy for improving the clinical success rates of drug candidates. trans-4-(Pyrrolidin-1-yl)tetrahydrofuran-3-ol (CAS: 10295-95-1)[1] is a highly versatile, sp3-rich bifunctional heterocyclic building block. Comprising a central tetrahydrofuran (THF) ring substituted with a basic pyrrolidine moiety and a hydroxyl group in a strictly trans configuration, this scaffold is uniquely positioned to act as a conformationally restricted bioisostere. This technical guide explores the physicochemical properties, mechanistic synthesis, and application of this molecule for researchers and drug development professionals.

Structural and Physicochemical Profiling

The spatial arrangement of the trans-4-(pyrrolidin-1-yl)tetrahydrofuran-3-ol scaffold dictates its behavior in both biological and chemical systems. The trans stereochemistry ensures that the hydroxyl group and the pyrrolidine ring project onto opposite faces of the THF ring.

Causality of Conformation: If these groups were in a cis configuration, the molecule would be highly susceptible to intramolecular hydrogen bonding between the basic pyrrolidine nitrogen and the hydroxyl proton. This internal bonding would mask the polar surface area, lower the basicity of the nitrogen, and artificially inflate the lipophilicity (LogP) of the molecule. The trans configuration prevents this, ensuring both functional groups remain fully available for intermolecular interactions with target proteins or solvent molecules.

Table 1: Quantitative Physicochemical Profile
ParameterValue / DataImpact on Drug Design
CAS Registry Number 10295-95-1Unique chemical identifier for procurement and registry[1].
Molecular Formula C8H15NO2Low molecular weight (157.21 g/mol ), ideal for fragment-based design.
Stereochemistry trans (1R,2R / 1S,2S racemate)Ensures optimal vectorial projection of pharmacophores.
Hydrogen Bond Donors 1 (-OH)Enhances aqueous solubility and target binding affinity.
Hydrogen Bond Acceptors 3 (N, O, O)Facilitates interaction with kinase/protease hinge regions.
Predicted pKa (Basic) ~ 8.5 - 9.5 (Pyrrolidine N)Enables salt formation (e.g., HCl salt) for oral bioavailability.

Mechanistic Synthesis & Stereocontrol Causality

The synthesis of trans-4-(pyrrolidin-1-yl)tetrahydrofuran-3-ol relies on the stereospecific ring-opening of a meso-epoxide intermediate. The synthetic route is governed by strict orbital mechanics, guaranteeing the trans outcome without the need for complex diastereomeric separations.

  • Epoxidation: The synthesis begins with the epoxidation of commercially available 2,5-dihydrofuran. The syn-addition of oxygen across the double bond forms the meso-epoxide, 3,4-epoxytetrahydrofuran. Modern, greener protocols utilize hydrogen peroxide (H2O2) over a titanosilicate catalyst (e.g., Ti-MWW) to achieve this cleanly[2].

  • Nucleophilic Ring Opening: The critical stereodefining step is the nucleophilic attack of pyrrolidine on 3,4-epoxytetrahydrofuran. Because the epoxide oxygen is situated on one face of the THF ring, the incoming pyrrolidine nitrogen must attack the adjacent carbon from the opposite face (anti-periplanar trajectory). This SN2 backside attack results in the inversion of stereochemistry at the attacked carbon, cleanly yielding the trans configuration[3].

Synthesis A 2,5-Dihydrofuran (Starting Material) B Epoxidation (mCPBA or H2O2/Ti-MWW) A->B C 3,4-Epoxytetrahydrofuran (Meso Intermediate) B->C syn-addition D Nucleophilic Attack (SN2) Anti-addition C->D F trans-4-(Pyrrolidin-1-yl) tetrahydrofuran-3-ol D->F Inversion of stereocenter E Pyrrolidine (Nucleophile) E->D

Synthetic workflow demonstrating the SN2 anti-addition mechanism ensuring trans-stereochemistry.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility in the laboratory, the following step-by-step methodology outlines the synthesis of the target compound with built-in validation checkpoints.

Protocol A: Synthesis of 3,4-Epoxytetrahydrofuran
  • Causality of Reagent Choice: For standard laboratory-scale synthesis, meta-chloroperoxybenzoic acid (mCPBA) is chosen due to its predictable kinetics and the ease of byproduct removal (m-chlorobenzoic acid is easily washed away with mild aqueous base).

  • Step 1 (Setup): Dissolve 2,5-dihydrofuran (1.0 equiv, 50 mmol) in anhydrous dichloromethane (DCM, 100 mL) in a round-bottom flask equipped with a magnetic stirrer. Chill to 0 °C using an ice bath.

  • Step 2 (Addition): Slowly add mCPBA (1.1 equiv, 70-75% purity) in portions over 30 minutes to prevent thermal runaway.

  • Step 3 (Reaction & Validation): Allow the mixture to warm to room temperature and stir for 16 hours. Validation Checkpoint: Monitor via TLC (Hexane/EtOAc 4:1, KMnO4 stain). The complete disappearance of the alkene spot confirms the reaction has reached the endpoint.

  • Step 4 (Workup): Quench the reaction with saturated aqueous Na2S2O3 (50 mL) to destroy excess peroxide. Wash the organic layer with saturated aqueous NaHCO3 (3 x 50 mL) to remove m-chlorobenzoic acid.

  • Step 5 (Isolation): Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure (carefully, as the epoxide is volatile) to yield 3,4-epoxytetrahydrofuran.

Protocol B: Synthesis of trans-4-(Pyrrolidin-1-yl)tetrahydrofuran-3-ol
  • Causality of Solvent Choice: The reaction is run in a polar protic solvent (e.g., ethanol), which stabilizes the transition state of the epoxide opening through hydrogen bonding to the epoxide oxygen, thereby accelerating the SN2 attack by the amine[3].

  • Step 1 (Setup): In a pressure vial, combine 3,4-epoxytetrahydrofuran (1.0 equiv, 20 mmol) and pyrrolidine (1.2 equiv, 24 mmol). Add absolute ethanol (10 mL) as a solvent.

  • Step 2 (Reaction & Validation): Seal the vial and heat the mixture to 60 °C for 12 hours. Validation Checkpoint: Monitor reaction progress by LC-MS. The emergence of the mass ion [M+H]+ = 158.1 confirms product formation.

  • Step 3 (Workup): Cool the mixture to room temperature. Evaporate the ethanol and excess pyrrolidine under reduced pressure.

  • Step 4 (Purification): Purify the crude oil via flash column chromatography (DCM/MeOH/NH4OH 90:9:1) to obtain the pure free base as a viscous oil.

Strategic Applications in Drug Design

The incorporation of basic amines onto sp3-rich rings is a proven strategy in modern drug design. The trans-4-(pyrrolidin-1-yl)tetrahydrofuran-3-ol scaffold offers two distinct advantages:

  • Pharmacophore Vectorization: The THF ring restricts the conformational flexibility of the pyrrolidine and hydroxyl groups, locking them into a specific spatial arrangement. This rigidification reduces the entropic penalty upon binding, allowing the molecule to perfectly match the binding pocket of a target protein (e.g., acting as a hinge binder in kinase inhibitors).

  • ADME Optimization: The introduction of the basic pyrrolidine nitrogen lowers the overall LogP of lipophilic drug candidates, dramatically improving aqueous solubility. Furthermore, the adjacent hydroxyl group acts as a metabolic shield, often preventing CYP450-mediated oxidation at the adjacent carbons.

Pharmacophore Core trans-4-(Pyrrolidin-1-yl) tetrahydrofuran-3-ol OH Hydroxyl Group (-OH) Hydrogen Bond Donor/Acceptor Improves Aqueous Solubility Core->OH THF Tetrahydrofuran Ring Conformational Restrictor Hydrogen Bond Acceptor Core->THF Pyr Pyrrolidine Ring Basic Center (pKa ~ 8-9) Salt Formation & Target Binding Core->Pyr Trans Trans-Stereochemistry Prevents Intramolecular H-bonding Optimizes Vectorial Projection Core->Trans

Pharmacophore mapping illustrating the functional contributions of the scaffold.

References

  • Echemi Database. "Tetrahydrofuran for Sale, Find Tetrahydrofuran Sale 109-99-9 List." Echemi.
  • Wu, H., et al. "Highly efficient and clean synthesis of 3,4-epoxytetrahydrofuran over a novel titanosilicate catalyst, Ti-MWW." Green Chemistry, RSC Publishing.
  • Weiberth, F. J., et al. "Scalable Syntheses of Chirally Pure Mono-protected and Orthogonally Di-protected cis-3,4-Diaminotetrahydrofurans." Synthesis, Thieme Connect.

Sources

Exploratory

Advanced Safety & Handling Whitepaper: trans-4-(Pyrrolidin-1-yl)tetrahydrofuran-3-ol

Executive Summary & Chemical Identity As drug development increasingly relies on complex, functionalized saturated heterocycles to improve pharmacokinetic profiles, compounds like trans-4-(Pyrrolidin-1-yl)tetrahydrofuran...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Identity

As drug development increasingly relies on complex, functionalized saturated heterocycles to improve pharmacokinetic profiles, compounds like trans-4-(Pyrrolidin-1-yl)tetrahydrofuran-3-ol (CAS: 10295-95-1) have become critical building blocks [1]. However, the safe handling of this bifunctional molecule requires a nuanced understanding of its structural causality.

This whitepaper serves as an advanced, mechanistic Safety Data Sheet (SDS). Unlike standard SDS documents that merely list hazards, this guide deconstructs the physicochemical properties of the molecule to explain why it behaves the way it does, providing researchers with self-validating protocols for safe laboratory integration.

Chemical Identity:

  • IUPAC Name: (3R,4R)-4-(pyrrolidin-1-yl)oxolan-3-ol (assuming one enantiomer, though typically supplied as a racemic trans mixture)

  • CAS Registry Number: 10295-95-1

  • Molecular Formula: C8H15NO2

  • Molecular Weight: 157.21 g/mol

Physicochemical Profiling & Hazard Causality

The hazard profile of trans-4-(Pyrrolidin-1-yl)tetrahydrofuran-3-ol is dictated by its two primary functional moieties: the tetrahydrofuran (THF) ring and the pyrrolidine amine .

The Tetrahydrofuran (THF) Moiety: Auto-Oxidation & Peroxide Formation

THF derivatives are notorious for their susceptibility to auto-oxidation when exposed to atmospheric oxygen and light [2]. The oxygen atom in the THF ring stabilizes adjacent carbon-centered radicals via resonance.

  • Causality: Homolytic cleavage of the alpha-C-H bond leads to a radical that rapidly reacts with O₂ to form explosive hydroperoxides. Because this compound is a Class B peroxide former (concentration hazard), distilling or evaporating the solvent without prior quenching can lead to violent explosions [4].

The Pyrrolidine Moiety: Corrosivity and Nucleophilicity

Pyrrolidine is a highly basic, secondary amine derivative. In this molecule, the nitrogen acts as a tertiary amine.

  • Causality: The trans-stereochemistry places the hydroxyl group and the pyrrolidine ring on opposite faces of the THF ring. This minimizes steric hindrance, leaving the nitrogen's lone pair highly accessible. Consequently, the molecule is strongly basic and highly nucleophilic. Upon contact with biological tissues, it rapidly saponifies epidermal lipids and denatures proteins, causing severe skin burns and irreversible eye damage[3].

Quantitative Data & Hazard Classifications

To facilitate rapid risk assessment, the quantitative data and Globally Harmonized System (GHS) classifications are summarized below.

Table 1: Physicochemical & Toxicological Properties
PropertyValue / DescriptionMechanistic Rationale
Physical State Viscous liquid / Low-melting solidHydrogen bonding from the -OH group increases intermolecular forces compared to unsubstituted THF.
Solubility Miscible in water, alcohols, DCMThe molecule possesses both hydrogen-bond donors (-OH) and acceptors (N, O), ensuring high polarity.
pH (Aqueous) > 10 (Strongly Basic)Unhindered tertiary amine lone pair readily accepts protons from water.
Peroxide Hazard Class B (Concentration Hazard)Alpha-hydrogens on the ether ring auto-oxidize in the presence of light/O₂ [4].
Table 2: GHS Hazard Statements & PPE Requirements
GHS CodeHazard StatementRequired Engineering Controls & PPE
H314 Causes severe skin burns and eye damageHeavy-duty nitrile/neoprene gloves, face shield, chemical apron.
H302/H332 Harmful if swallowed or inhaledHandle strictly within a certified Class II Fume Hood.
H227 Combustible liquidEliminate ignition sources; ground all receiving equipment.
EUH019 May form explosive peroxidesStore under Argon/N₂; test for peroxides every 3-6 months [2].

Self-Validating Experimental Protocols

To ensure scientific integrity, handling this compound requires self-validating workflows. The following protocols do not just dictate actions; they incorporate verification steps so the researcher can independently confirm safety and purity.

Protocol 1: Peroxide Testing and Quenching Workflow

Before utilizing any stored batch of trans-4-(Pyrrolidin-1-yl)tetrahydrofuran-3-ol, it must be validated as peroxide-free.

  • Preparation (The "Why"): Equip standard PPE. Work behind a blast shield if the container exhibits visible crystallization around the cap, which is a macroscopic indicator of shock-sensitive solid peroxides [4].

  • Iodometric Testing: Add 0.5 mL of the chemical to 0.5 mL of glacial acetic acid containing 0.1 g of sodium iodide (NaI).

    • Causality: If hydroperoxides are present, they will oxidize the colorless iodide ion (I⁻) into iodine (I₂).

  • Validation: Add one drop of aqueous starch solution. A rapid shift to a deep blue/black color confirms dangerous peroxide levels (>20 ppm).

  • Quenching: If peroxides are detected, wash the organic layer with an equal volume of 20% aqueous Iron(II) sulfate (FeSO₄) or sodium bisulfite.

    • Causality: Fe(II) acts as a reducing agent, safely degrading the explosive peroxy O-O bonds into inert alcohols.

G A THF-Derivative (Ether Linkage) B O2 Exposure (Auto-oxidation) A->B Light/Heat C Hydroperoxide (Explosive Hazard) B->C Radical Mechanism D Fe(II) or NaHSO3 Treatment C->D Quenching E Inert Alcohol (Safe for Use) D->E Reduction

Diagram 1: Mechanistic pathway of peroxide formation and subsequent reductive quenching.

Protocol 2: Safe Handling & Synthetic Integration

Because the compound is highly basic and corrosive [3], integration into drug synthesis pipelines requires strict environmental controls.

  • Inert Atmosphere Setup: Purge the reaction flask with Argon.

    • Causality: Argon is heavier than Nitrogen and provides a superior blanket over the reactive liquid, preventing both auto-oxidation and atmospheric moisture absorption (hygroscopicity).

  • Transfer Mechanics: Use a glass syringe with a stainless-steel needle. Do not use plastic syringes with rubber plungers.

    • Causality: The strong basicity and solvent properties of the pyrrolidine-THF system can leach plasticizers or degrade rubber seals, contaminating the reaction.

  • Reaction Quenching: Post-synthesis, neutralize the reaction mixture slowly with a weak acid (e.g., saturated aqueous NH₄Cl).

    • Causality: Using a strong acid (like HCl) directly will result in a violent exothermic neutralization reaction due to the highly basic tertiary amine.

G Start Receive Chemical CAS: 10295-95-1 Test Test for Peroxides (KI/Starch Indicator) Start->Test Decision Peroxide Level? Test->Decision High >20 ppm Quench with Fe(II) Decision->High Fail Low <20 ppm Proceed to Fume Hood Decision->Low Pass High->Test Retest post-quench PPE Don PPE: Nitrile Gloves, Goggles, Lab Coat Low->PPE Use Execute Synthesis Under Argon Gas PPE->Use

Diagram 2: Logical decision tree and safety workflow for handling peroxide-forming amines.

Storage and Lifecycle Management

To maximize the shelf-life and safety of trans-4-(Pyrrolidin-1-yl)tetrahydrofuran-3-ol, environmental factors must be strictly controlled:

  • Temperature: Store at 2–8 °C. Lower temperatures exponentially decrease the kinetic rate of radical-initiated auto-oxidation.

  • Light: Store in amber glass vials. UV radiation acts as a catalyst for the homolytic cleavage of the C-H bonds adjacent to the ether oxygen.

  • Lifecycle: As a Class B peroxide former, the chemical must be tested for peroxides every 6 months after opening. If uninhibited (lacking BHT or similar radical scavengers), it should be disposed of 12 months after opening regardless of testing [2].

References

  • Guidechem, "10295-95-1 C8H15NO2 - Chemical Dictionary", Available at
  • Yale Environmental Health & Safety, "PEROXIDE FORMING CHEMICALS", Available at
  • Sigma-Aldrich, "SAFETY DATA SHEET - Pyrrolidine", Available at
  • University of Texas EHS, "Peroxide Forming Chemicals", Available at
Foundational

Preclinical Toxicity Profiling &amp; Risk Assessment Guide: trans-4-(Pyrrolidin-1-yl)tetrahydrofuran-3-ol

Executive Summary In modern drug discovery and chemical development, early identification of structural alerts is paramount to mitigating downstream attrition. trans-4-(Pyrrolidin-1-yl)tetrahydrofuran-3-ol (CAS: 10295-95...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and chemical development, early identification of structural alerts is paramount to mitigating downstream attrition. trans-4-(Pyrrolidin-1-yl)tetrahydrofuran-3-ol (CAS: 10295-95-1)[1][2] is a bifunctional building block comprising a saturated pyrrolidine ring and a tetrahydrofuran (THF) moiety. While it lacks the highly reactive functional groups typically associated with severe acute toxicity, both of its core heterocycles present specific metabolic liabilities that require rigorous in vitro and in silico profiling.

This whitepaper provides an in-depth technical framework for evaluating the preliminary toxicity of this compound. By analyzing the mechanistic toxicology of its constituent rings, we establish a predictive risk profile and detail the self-validating experimental protocols necessary to confirm these predictions empirically.

Structural Alerts & Mechanistic Toxicology

To design an effective toxicity screening cascade, we must first understand the causality behind the compound's potential bioactivation pathways.

The Pyrrolidine Moiety: Iminium Ion Bioactivation

Pyrrolidine rings are ubiquitous in medicinal chemistry but carry a known risk of cytochrome P450 (CYP)-mediated bioactivation. Unlike pyrrolizidine alkaloids, which contain a 1,2-double bond that undergoes rapid oxidation to highly genotoxic and tumorigenic pyrrolic DNA-adducts[3][4], the saturated pyrrolidine ring in this compound follows a different pathway.

Hepatic oxidation typically occurs at the α-carbon of the pyrrolidine ring, leading to the formation of an endocyclic iminium ion [5]. Because the iminium ion is a "hard" electrophile, it preferentially reacts with hard nucleophiles (such as the primary amines of lysine residues in proteins) rather than soft nucleophiles like DNA. While this reduces the risk of direct Ames-positive genotoxicity, extensive protein adduction can lead to idiosyncratic drug toxicity (IDT) or hepatotoxicity if the metabolic clearance is high.

The Tetrahydrofuran (THF) Moiety: Oxidative Degradation

The THF ring is generally considered to have low to moderate acute toxicity[6]. However, under oxidative conditions (both metabolic and environmental), THF can decompose into γ-butyrolactone and formic acid[7][8].

Research has demonstrated that γ-butyrolactone is a potent mitochondrial perturbant[7]. In eukaryotic cell cultures, exposure to these THF degradation byproducts leads to increased intracellular reactive oxygen species (ROS) flux and mitochondrial dysfunction[9]. Therefore, assessing the compound for delayed cytotoxicity driven by mitochondrial impairment is a critical requirement.

Pathway Visualization

G Parent trans-4-(Pyrrolidin-1-yl) tetrahydrofuran-3-ol CYP CYP450 Metabolism (Hepatic S9 Fraction) Parent->CYP Branch1 Pyrrolidine Oxidation CYP->Branch1 Branch2 THF Ring Oxidation CYP->Branch2 Iminium Endocyclic Iminium Ion (Hard Electrophile) Branch1->Iminium α-carbon oxidation Trapping Protein Adduction (Idiosyncratic Toxicity) Iminium->Trapping Nucleophilic attack Lactone γ-Butyrolactone Formation (Toxic Byproduct) Branch2->Lactone Ring opening Mito Mitochondrial Perturbation (Cytotoxicity) Lactone->Mito Cellular stress

Metabolic bioactivation pathways of pyrrolidine and THF moieties.

Preliminary Toxicity Data Projections

Based on the structure-activity relationship (SAR) of the isolated functional groups and historical data on structurally analogous amino alcohols[10], we can project the following baseline toxicity profile. These projections serve as the hypothesis for the subsequent validation protocols.

Assay CategoryPredictive OutcomeMechanistic Rationale
Ames Test (Genotoxicity) NegativeLacks the 1,2-unsaturation required for DNA-reactive pyrrolic ester formation[3][4].
hERG Inhibition (Cardiotox) Low Liability (IC50 > 30 µM)Low lipophilicity (clogP < 1.5) and absence of bulky lipophilic groups adjacent to the basic amine prevent strong binding to the hERG channel cavity.
Reactive Metabolite Trapping Positive (Cyanide Adducts)CYP-mediated α-carbon oxidation of the pyrrolidine ring forms an endocyclic iminium ion[5].
Mitochondrial Toxicity Moderate (in galactose media)THF ring oxidation yields γ-butyrolactone, a known mitochondrial perturbant[7].

Experimental Protocols for Toxicity Validation

To transition from predictive toxicology to empirical validation, the following protocols must be executed. As a Senior Application Scientist, I emphasize the importance of self-validating systems —every assay must contain internal controls that prove the assay's mechanistic logic is functioning correctly.

Protocol A: Reactive Metabolite Trapping (Hard vs. Soft Electrophiles)

Objective: To detect the formation of the endocyclic iminium ion. Causality Check: Glutathione (GSH) is commonly used to trap reactive metabolites, but it is a "soft" nucleophile that poorly traps "hard" electrophiles like iminium ions. Therefore, we must use Potassium Cyanide (KCN) in parallel, as the cyanide anion is a hard nucleophile that readily forms stable α-cyano adducts with iminium species[5].

Step-by-Step Methodology:

  • Incubation Setup: Prepare a 1 mL reaction mixture containing human liver microsomes (HLM) at 1 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Compound Addition: Add trans-4-(Pyrrolidin-1-yl)tetrahydrofuran-3-ol to a final concentration of 10 µM.

  • Trapping Agents: Split the reaction into two parallel arms.

    • Arm 1 (Soft Trap): Add 1 mM GSH.

    • Arm 2 (Hard Trap): Add 1 mM KCN.

  • Validation Controls: Run a parallel reaction using Verapamil (10 µM) as a positive control for iminium ion formation and KCN trapping.

  • Reaction Initiation: Add an NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH) to initiate CYP450 activity. Incubate at 37°C for 60 minutes.

  • Quenching: Stop the reaction by adding 1 mL of ice-cold acetonitrile containing an internal standard. Centrifuge at 14,000 x g for 10 minutes to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant. For the KCN arm, utilize a neutral loss scan of 27 Da (loss of HCN) to identify cyano adducts[5].

Protocol B: High-Content Mitochondrial Perturbation Assay (Glu/Gal Shift)

Objective: To isolate and quantify cytotoxicity driven by the THF-derived γ-butyrolactone byproduct[7][8]. Causality Check: Mammalian cells grown in high-glucose media generate ATP primarily through glycolysis, which masks mitochondrial toxicity (the Crabtree effect). By forcing cells to grow in galactose media, they are compelled to rely entirely on oxidative phosphorylation (OXPHOS). A compound that is highly toxic in galactose but not in glucose is a confirmed mitochondrial toxicant.

Step-by-Step Methodology:

  • Cell Culture: Seed HepG2 cells at 10,000 cells/well in two parallel 96-well plates.

    • Plate 1: Cultured in DMEM containing 25 mM Glucose.

    • Plate 2: Cultured in DMEM containing 10 mM Galactose.

  • Acclimation: Allow cells to adhere and acclimate to the respective metabolic states for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Treat both plates with a 10-point dose-response curve of trans-4-(Pyrrolidin-1-yl)tetrahydrofuran-3-ol (0.1 µM to 200 µM).

  • Validation Controls: Treat control wells with Rotenone (a Complex I inhibitor) as a positive control for the Glu/Gal shift.

  • Incubation: Incubate for 48 hours.

  • Viability Assessment: Add ATP-based luminescence reagent (e.g., CellTiter-Glo) to all wells. Read luminescence to quantify intracellular ATP levels.

  • Data Interpretation: Calculate the IC50 for both plates. A ratio of IC50(Glucose)​/IC50(Galactose)​>3 confirms target-specific mitochondrial perturbation[7].

Concluding Risk Assessment

The preliminary toxicity profile of trans-4-(Pyrrolidin-1-yl)tetrahydrofuran-3-ol suggests it is a highly viable intermediate, provided its metabolic liabilities are monitored. The primary risk lies not in direct genotoxicity[3][6], but in the potential for CYP-mediated bioactivation of the pyrrolidine ring[5] and oxidative degradation of the THF ring[7]. By deploying the dual-trapping LC-MS/MS protocol and the Glu/Gal metabolic shift assay, researchers can definitively quantify these risks and make informed go/no-go decisions during early-stage development.

References

  • Comparative Toxicity of C60 Aggregates toward Mammalian Cells: Role of Tetrahydrofuran (THF) Decomposition Source: Environmental Science & Technology - ACS Publications URL:[Link]

  • A review of the toxicological and environmental hazards and risks of tetrahydrofuran Source: NIH / PubMed Central URL:[Link]

  • Overcoming the Genotoxicity of a Pyrrolidine Substituted Arylindenopyrimidine As a Potent Dual Adenosine A2A/A1 Antagonist by Minimizing Bioactivation to an Iminium Ion Reactive Intermediate Source: Chemical Research in Toxicology - ACS Publications URL:[Link]

  • Pyrrolizidine Alkaloids: Metabolic Activation Pathways Leading to Liver Tumor Initiation Source: Chemical Research in Toxicology - ACS Publications URL:[Link]

  • Metabolic Toxification of 1,2-Unsaturated Pyrrolizidine Alkaloids Causes Human Hepatic Sinusoidal Obstruction Syndrome: The Update Source: NIH / PubMed Central URL:[Link]

  • TRANS-4-(PYRROLIDIN-1-YL)TETRAHYDROFURAN-3-OL - NextSDS Chemical Substance Information Source: NextSDS URL:[Link]

Sources

Exploratory

An In-Depth Technical Guide to Elucidating the Receptor Binding Affinity of trans-4-(Pyrrolidin-1-yl)tetrahydrofuran-3-ol

Abstract The pyrrolidine and tetrahydrofuran moieties are prevalent scaffolds in medicinal chemistry, known to interact with a diverse array of biological targets.[1][2] This guide focuses on trans-4-(pyrrolidin-1-yl)tet...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The pyrrolidine and tetrahydrofuran moieties are prevalent scaffolds in medicinal chemistry, known to interact with a diverse array of biological targets.[1][2] This guide focuses on trans-4-(pyrrolidin-1-yl)tetrahydrofuran-3-ol, a molecule of significant interest due to its structural similarities to known neuromodulatory agents. While direct binding data for this specific compound is not extensively published, its architecture strongly suggests potential interactions with cholinergic receptors. This document provides a comprehensive, technically-grounded framework for the full characterization of its receptor binding profile. We will delve into the rationale behind experimental design, present detailed protocols for radioligand binding assays, and outline the subsequent data analysis required to determine key affinity parameters such as the inhibition constant (Kᵢ). This guide is intended for researchers, scientists, and drug development professionals seeking to profile novel compounds with potential central nervous system (CNS) activity.

Introduction: The Scientific Rationale

The core structure of trans-4-(pyrrolidin-1-yl)tetrahydrofuran-3-ol combines a pyrrolidine ring, a key feature in many compounds targeting CNS receptors, with a substituted tetrahydrofuran ring system.[1][3] The pyrrolidine moiety is a common pharmacophore in ligands for muscarinic and nicotinic acetylcholine receptors (mAChRs and nAChRs, respectively), as well as other targets like opioid and dopamine receptors.[4][5] Furthermore, furan-containing structures are recognized for their broad spectrum of biological activities and their ability to bind with high affinity to various receptors.[6]

Notably, studies on chiral pyrrolidinylfuran derivatives have identified potent and selective muscarinic agonists, while highlighting a lack of nicotinic activity in some cases.[7][8] The stereochemistry of such compounds is critical in defining their receptor subtype selectivity.[7] Given these precedents, a primary hypothesis is that trans-4-(pyrrolidin-1-yl)tetrahydrofuran-3-ol will exhibit affinity for one or more of the five muscarinic acetylcholine receptor subtypes (M1-M5).

The M1, M3, and M5 receptors primarily couple to Gq/11 proteins, while M2 and M4 receptors couple to Gi/o proteins, modulating a wide range of physiological functions and representing important drug targets.[9][10][11] Therefore, a comprehensive binding affinity assessment across all five subtypes is a logical and necessary first step in characterizing the pharmacological profile of this compound.

This guide will outline the established and robust method of competitive radioligand binding assays to determine the affinity of our compound of interest for these hypothesized targets.

Experimental Design: A Self-Validating Approach

The foundation of a reliable binding affinity study lies in a meticulously planned experimental design. Our objective is to determine the equilibrium dissociation constant (Kᵢ) of the unlabeled test compound (trans-4-(pyrrolidin-1-yl)tetrahydrofuran-3-ol) for the M1-M5 muscarinic receptors. This is achieved by measuring how effectively it competes with a radiolabeled ligand of known high affinity and specificity.

Selection of Materials

Test Compound: trans-4-(Pyrrolidin-1-yl)tetrahydrofuran-3-ol (CAS No: 10295-95-1) should be of high purity (>98%), with its identity confirmed by NMR and mass spectrometry.[12]

Receptor Source: Commercially available cell lines (e.g., Chinese Hamster Ovary, CHO) stably expressing individual human muscarinic receptor subtypes (M1 through M5) are the preferred choice. They provide a high density of a single receptor subtype, ensuring a clean and interpretable signal.

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) is a widely used non-subtype-selective muscarinic antagonist. Its high affinity and well-characterized binding properties make it an excellent choice for competitive binding assays across all five mAChR subtypes.[13]

Non-specific Binding Control: Atropine, a potent muscarinic antagonist, will be used at a high concentration (e.g., 1 µM) to define non-specific binding.

Assay Conditions

The buffer system and incubation parameters are optimized to ensure receptor stability and achieve binding equilibrium.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Incubation Temperature: Room temperature (e.g., 25°C).

  • Incubation Time: 60-90 minutes (to ensure equilibrium is reached).

The logical flow for designing a competitive binding assay is as follows:

G cluster_0 Experimental Design A Select Target Receptors (e.g., M1-M5 mAChRs) B Choose Receptor Source (e.g., CHO cell membranes) A->B C Select Radioligand (e.g., [³H]-NMS) B->C D Select Non-specific Binding Control (e.g., Atropine) C->D E Optimize Assay Conditions (Buffer, Temp, Time) D->E

Caption: Logical workflow for designing a competitive binding assay.

Detailed Experimental Protocol: Radioligand Binding Assay

This protocol outlines the step-by-step procedure for determining the IC₅₀ value of trans-4-(pyrrolidin-1-yl)tetrahydrofuran-3-ol.

Step 1: Preparation of Reagents

  • Test Compound Dilution Series: Prepare a series of dilutions of trans-4-(pyrrolidin-1-yl)tetrahydrofuran-3-ol in assay buffer. A typical concentration range would be from 10⁻¹⁰ M to 10⁻⁴ M.

  • Radioligand Solution: Dilute [³H]-NMS in assay buffer to a final concentration approximately equal to its Kₑ (dissociation constant), typically around 0.5-1.0 nM.

  • Receptor Membrane Preparation: Thaw the frozen aliquots of cell membranes expressing the target muscarinic receptor subtype on ice. Homogenize gently and dilute in ice-cold assay buffer to a final protein concentration that yields a robust signal (e.g., 10-20 µg protein per well).

Step 2: Assay Plate Setup

  • Use a 96-well microplate.

  • Total Binding Wells: Add assay buffer, [³H]-NMS solution, and receptor membrane suspension.

  • Non-specific Binding (NSB) Wells: Add assay buffer, [³H]-NMS solution, a high concentration of atropine (1 µM), and receptor membrane suspension.

  • Test Compound Wells: Add the corresponding dilution of trans-4-(pyrrolidin-1-yl)tetrahydrofuran-3-ol, [³H]-NMS solution, and receptor membrane suspension.

Step 3: Incubation

  • Seal the plate and incubate at room temperature for 60-90 minutes on a plate shaker to allow the binding to reach equilibrium.

Step 4: Harvesting and Scintillation Counting

  • Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat (e.g., GF/B), which traps the receptor-bound radioligand.

  • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Transfer the filter discs to scintillation vials.

  • Add scintillation fluid to each vial.

  • Count the radioactivity (in disintegrations per minute, DPM) in a liquid scintillation counter.

The experimental workflow can be visualized as follows:

G cluster_1 Assay Protocol P1 Prepare Reagents (Compound, Radioligand, Membranes) P2 Set up 96-well Plate (Total, NSB, Test Compound) P1->P2 P3 Incubate to Equilibrium P2->P3 P4 Harvest by Filtration P3->P4 P5 Scintillation Counting P4->P5

Caption: Step-by-step experimental workflow for the binding assay.

Data Analysis and Interpretation

The raw data (DPM) from the scintillation counter must be processed to determine the affinity of the test compound.

Step 1: Calculate Specific Binding

For each concentration of the test compound, calculate the specific binding: Specific Binding = Total Binding - Non-specific Binding

Step 2: Generate Competition Curve

Plot the percentage of specific binding against the logarithm of the test compound concentration. The resulting sigmoidal curve will show a dose-dependent inhibition of radioligand binding.

Step 3: Determine the IC₅₀

Using non-linear regression analysis (e.g., with GraphPad Prism), fit the data to a one-site competition model to determine the IC₅₀ value. The IC₅₀ is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

Step 4: Calculate the Inhibition Constant (Kᵢ)

The IC₅₀ is dependent on the concentration of the radioligand used. To obtain an absolute measure of affinity, the Kᵢ is calculated using the Cheng-Prusoff equation:

Kᵢ = IC₅₀ / (1 + [L]/Kₑ)

Where:

  • [L] is the concentration of the radioligand.

  • Kₑ is the equilibrium dissociation constant of the radioligand for the receptor.

Anticipated Results and Data Presentation

The primary outcome of this investigation will be the Kᵢ values of trans-4-(pyrrolidin-1-yl)tetrahydrofuran-3-ol for each of the five muscarinic receptor subtypes. This quantitative data should be summarized in a clear and concise table.

Table 1: Hypothetical Binding Affinity Profile of trans-4-(Pyrrolidin-1-yl)tetrahydrofuran-3-ol at Human Muscarinic Receptors

Receptor SubtypeKᵢ (nM)
M1Value
M2Value
M3Value
M4Value
M5Value

A low Kᵢ value indicates high binding affinity. By comparing the Kᵢ values across the different receptor subtypes, we can determine the selectivity profile of the compound. For instance, a significantly lower Kᵢ for the M2 receptor compared to the others would classify it as an M2-selective ligand.[8]

Conclusion and Future Directions

This guide provides a robust and scientifically rigorous framework for the initial characterization of the receptor binding affinity of trans-4-(pyrrolidin-1-yl)tetrahydrofuran-3-ol. By hypothesizing its interaction with muscarinic acetylcholine receptors based on structural analogy, we have outlined a clear path for experimental validation. The determination of its Kᵢ values for M1-M5 receptors will be the first critical step in understanding its pharmacological potential.

Subsequent studies should explore its functional activity at these receptors to determine whether it acts as an agonist, antagonist, or allosteric modulator. This would typically involve second-messenger assays (e.g., calcium mobilization for Gq-coupled receptors or cAMP inhibition for Gi-coupled receptors). Ultimately, a thorough understanding of the structure-activity relationship (SAR) through the synthesis and testing of related analogs will be crucial for any future drug development efforts. The pyrrolidine scaffold continues to be a versatile starting point for the discovery of novel therapeutics.[1][2]

References

  • Scandale, I., et al. (2015). Chemistry and Pharmacology of a Series of Unichiral Analogues of 2-(2-Pyrrolidinyl)-1,4-benzodioxane, Prolinol Phenyl Ether, and Prolinol 3-Pyridyl Ether Designed as α4β2-Nicotinic Acetylcholine Receptor Agonists. ACS Publications. Available at: [Link]

  • Scapecchi, S., et al. (2008). Synthesis and Pharmacological Characterization of Chiral Pyrrolidinylfuran Derivatives: The Discovery of New Functionally Selective Muscarinic Agonists. Journal of Medicinal Chemistry. Available at: [Link]

  • Scapecchi, S., et al. (2008). Synthesis and pharmacological characterization of chiral pyrrolidinylfuran derivatives: the discovery of new functionally selective muscarinic agonists. PubMed. Available at: [Link]

  • Gomha, S. M., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. Available at: [Link]

  • Pflästerer, D., et al. (2018). Synthesis of Chiral Tetrahydrofurans and Pyrrolidines by Visible-Light-Mediated Deoxygenation. PMC. Available at: [Link]

  • Pawar, P. S., et al. (2022). SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES.
  • Appchem (n.d.). TRANS-4-(PYRROLIDIN-1-YL)TETRAHYDROFURAN-3-OL. Appchem. Available at: [Link]

  • Krasavin, M. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]

  • Larsson, J. (2004). Synthesis of Tetrahydrofuran and Pyrrolidine Derivatives Utilising Radical Reactions. DiVA portal. Available at: [Link]

  • Li Petri, G., et al. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI.
  • Lortal, B., et al. (2023). Synthesis of Tetrahydrofurans and Pyrrolidines by Copper-Catalyzed Oxy/Aminoarylation of Alkenes. Organic Letters. Available at: [Link]

  • Birdsall, N. J. M., et al. (2023). Acetylcholine receptors (muscarinic) in GtoPdb v.2023.1. IUPHAR/BPS Guide to PHARMACOLOGY.
  • Agela, M. A., & Edafi, O. G. (1993). Muscarinic receptor binding profile of para-substituted caramiphen analogues. PubMed. Available at: [Link]

  • Zhang, M., et al. (2012). Muscarinic acetylcholine receptor binding affinities of pethidine analogs. PMC. Available at: [Link]

  • Kumar, R., et al. (2024). Furan: A Promising Scaffold for Biological Activity.
  • Lee, H., et al. (2024). Synthesis and antiproliferative activity of a tetrahydrofuran analog of FR901464. PMC. Available at: [Link]

  • Dolman, J., et al. (2013). Design and Synthesis of a Series of l-trans-4-Substituted Prolines as Selective Antagonists for the Ionotropic Glutamate Receptors Including Functional and X-ray Crystallographic Studies of New Subtype Selective Kainic Acid Receptor Subtype 1 (GluK1) Antagonist.
  • Birdsall, N. J. M., et al. (n.d.). Acetylcholine receptors (muscarinic). IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]

  • 7TM Antibodies (n.d.). Muscarinic Acetylcholine Receptor Phosphorylation Assays. 7TM Antibodies. Available at: [Link]

  • Kowalczyk, M., et al. (2021). Biological Activity of Selected Natural and Synthetic Terpenoid Lactones. MDPI. Available at: [Link]

  • Le, D., et al. (2023). Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics. PMC. Available at: [Link]

  • Andrews, M., et al. (2021). Tetrahydrofuran-Based Transient Receptor Potential Ankyrin 1 (TRPA1) Antagonists: Ligand-Based Discovery, Activity in a Rodent Asthma Model, and Mechanism-of-Action via Cryogenic Electron Microscopy. ACS Publications. Available at: [Link]

  • Maj, M., et al. (2016). Discovery, stereospecific characterization and peripheral modification of 1-(pyrrolidin-1-ylmethyl)-2-[(6-chloro-3-oxo-indan)-formyl]-1,2,3,4-tetrahydroisoquinolines as novel selective κ opioid receptor agonists. Organic & Biomolecular Chemistry. Available at: [Link]

Sources

Foundational

Pharmacokinetic Profiling of trans-4-(Pyrrolidin-1-yl)tetrahydrofuran-3-ol: A Technical Whitepaper

Target Audience: Drug Discovery Scientists, DMPK Researchers, and Medicinal Chemists Document Type: In-Depth Technical Guide Executive Summary & Structural Rationale In fragment-based drug discovery (FBDD) and lead optim...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Drug Discovery Scientists, DMPK Researchers, and Medicinal Chemists Document Type: In-Depth Technical Guide

Executive Summary & Structural Rationale

In fragment-based drug discovery (FBDD) and lead optimization, saturated heterocyclic building blocks are highly valued for their ability to impart three-dimensionality (high Fsp3 character) and favorable physicochemical properties. trans-4-(Pyrrolidin-1-yl)tetrahydrofuran-3-ol (CAS: 10295-95-1) is a prime example of such a scaffold. It combines a hydrophilic tetrahydrofuran (THF) core, a basic pyrrolidine ring, and a secondary hydroxyl group.

Understanding the pharmacokinetic (PK) profile of this specific fragment is critical for predicting the absorption, distribution, metabolism, and excretion (ADME) of larger active pharmaceutical ingredients (APIs) that incorporate it. The trans stereochemistry is particularly important: unlike the cis isomer, the trans configuration minimizes intramolecular hydrogen bonding between the pyrrolidine nitrogen and the hydroxyl group. This structural feature leaves the hydroxyl group fully exposed to solvent, maximizing aqueous solubility but simultaneously rendering it a highly accessible "soft spot" for Phase II metabolic conjugation.

Physicochemical Properties & Predictive ADME

The foundational PK behavior of trans-4-(Pyrrolidin-1-yl)tetrahydrofuran-3-ol is dictated by its physicochemical parameters. The basic nitrogen of the pyrrolidine ring ensures the molecule is predominantly ionized at physiological pH (7.4), which drives its high solubility but restricts passive transcellular permeability across lipophilic barriers like the blood-brain barrier (BBB).

Table 1: Physicochemical and Predictive ADME Parameters
ParameterValuePharmacokinetic Implication (Causality)
Molecular Weight (MW) 157.21 g/mol Small size facilitates rapid paracellular absorption in the GI tract.
LogP (Predicted) ~0.3 - 0.8High hydrophilicity; indicates low plasma protein binding (PPB) and rapid renal clearance.
pKa (Pyrrolidine N) ~9.5Protonated at pH 7.4. Limits passive diffusion across the BBB; favors lysosomal trapping.
Topological PSA 32.5 ŲWell within the <140 Ų limit for oral bioavailability, though ionization limits membrane crossing.
H-Bond Donors/Acceptors 1 / 3The exposed OH donor is a primary target for UGT-mediated glucuronidation.

Metabolic Biotransformation (Phase I & Phase II)

The metabolic clearance of trans-4-(Pyrrolidin-1-yl)tetrahydrofuran-3-ol is driven by two distinct, parallel biotransformation pathways.

Phase I: Cytochrome P450 Oxidation

Pyrrolidine rings are established metabolic soft spots. In both bacterial and mammalian systems, the pyrrolidine ring undergoes rapid cytochrome P450-mediated α-carbon oxidation[1][2]. In human liver microsomes (HLMs), this is primarily catalyzed by CYP3A4 and CYP2D6. The oxidation forms an unstable carbinolamine intermediate that either collapses into a stable lactam (pyrrolidin-2-one derivative) or undergoes ring-opening to form an amino-aldehyde, which is subsequently oxidized to a carboxylic acid[2].

Phase II: UGT-Mediated Glucuronidation

The secondary hydroxyl group on the THF ring is highly susceptible to direct Phase II conjugation. Studies on similar THF-3-ol containing compounds (such as the JNK inhibitor tanzisertib and the AMPA receptor potentiator PF-04958242) demonstrate that the THF-hydroxyl moiety serves as a direct substrate for UDP-glucuronosyltransferases (UGTs)[3][4]. Specifically, UGT1A9 and UGT2B7 are the primary isoforms responsible for the O-glucuronidation of THF-alcohols[3][5]. Because the trans configuration prevents steric occlusion by the adjacent pyrrolidine ring, this compound exhibits a high intrinsic clearance ( CLint​ ) via this Phase II pathway.

MetabolicPathway Parent trans-4-(Pyrrolidin-1-yl) tetrahydrofuran-3-ol Phase1 Phase I: CYP450 (CYP3A4/2D6) Parent->Phase1 α-Oxidation Phase2 Phase II: UGTs (UGT1A9/2B7) Parent->Phase2 O-Glucuronidation Metab1 Lactam Metabolite (Pyrrolidin-2-one) Phase1->Metab1 Metab2 O-Glucuronide Conjugate Phase2->Metab2 Excretion Renal Excretion Metab1->Excretion Metab2->Excretion

Fig 1: Primary Phase I and Phase II metabolic biotransformation pathways.

Self-Validating Experimental Methodologies

To accurately profile the pharmacokinetics of this fragment, standard assays must be modified to account for its specific chemical properties. Below are the field-proven, step-by-step protocols designed to validate its ADME profile.

Protocol 1: Comprehensive Microsomal Stability Assay (Phase I & II)

Standard microsomal assays often fail to accurately predict the clearance of compounds like trans-4-(Pyrrolidin-1-yl)tetrahydrofuran-3-ol because UGT enzymes are located on the luminal side of the endoplasmic reticulum. Without permeabilizing the microsomal vesicles, the UDPGA cofactor cannot reach the UGT active site, leading to a false underestimation of Phase II clearance.

Step-by-Step Workflow:

  • Pore Formation (Critical Step): Pre-incubate Human Liver Microsomes (HLM, 1.0 mg/mL protein) with Alamethicin (50 µg/mg protein) on ice for 15 minutes. Causality: Alamethicin forms pores in the microsomal membrane, allowing the highly polar UDPGA cofactor to access the luminal UGTs.

  • Compound Addition: Add the target compound to achieve a final assay concentration of 1 µM (keep organic solvent <0.1% to prevent CYP inhibition).

  • Cofactor Initiation: Initiate the reaction by adding a cofactor mixture containing both NADPH (1 mM) for Phase I CYPs and UDPGA (2 mM) for Phase II UGTs, along with MgCl₂ (5 mM).

  • Time-Course Sampling: Incubate at 37°C. Extract 50 µL aliquots at 0, 5, 15, 30, 45, and 60 minutes.

  • Reaction Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing a stable-isotope-labeled internal standard (IS). Causality: The organic solvent denatures the enzymes instantly, locking the metabolic profile at that exact timepoint.

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode to calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

Workflow Step1 1. Compound Preparation 1 µM in 0.1% DMSO Step2 2. Microsomal Incubation HLM + Alamethicin (Pore-forming) Step1->Step2 Step3 3. Cofactor Addition NADPH (Phase I) + UDPGA (Phase II) Step2->Step3 Step4 4. Reaction Quenching Ice-cold ACN + Internal Standard Step3->Step4 Step5 5. LC-MS/MS Analysis MRM Mode Quantitation Step4->Step5 Step6 6. Data Processing Calculate CL_int & t_1/2 Step5->Step6

Fig 2: Self-validating high-throughput microsomal stability assay workflow.

Protocol 2: pH-Gradient Caco-2 Permeability Assay

Because the pyrrolidine nitrogen is basic (pKa ~9.5), standard Caco-2 assays run at a uniform pH of 7.4 on both sides will underestimate in vivo intestinal absorption. The microclimate of the human intestinal lumen is slightly acidic.

Step-by-Step Workflow:

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts and culture for 21 days to ensure tight junction formation and expression of efflux transporters (e.g., P-gp).

  • pH Gradient Setup (Critical Step): Adjust the apical (luminal) buffer to pH 6.5 and the basolateral (blood) buffer to pH 7.4. Causality: The pH gradient mimics the human GI tract. At pH 6.5, the compound is highly ionized, but as it partitions into the lipid bilayer and reaches the pH 7.4 basolateral side, the equilibrium shifts, driving absorptive flux (A→B).

  • Dosing: Apply 10 µM of the compound to the apical chamber (for A→B) or basolateral chamber (for B→A).

  • Incubation & Sampling: Incubate at 37°C on an orbital shaker. Take samples from the receiver chamber at 60 and 120 minutes.

  • Validation: Calculate the Apparent Permeability ( Papp​ ) and the Efflux Ratio ( Papp(B→A)​/Papp(A→B)​ ). A ratio < 2 indicates the compound is not a significant substrate for active efflux, meaning its absorption is primarily limited by its inherent hydrophilicity.

Conclusion

trans-4-(Pyrrolidin-1-yl)tetrahydrofuran-3-ol is a highly soluble, low-lipophilicity fragment that presents unique pharmacokinetic challenges. While its small size and high Fsp3 character make it an attractive building block, its dual metabolic liabilities—CYP-mediated α-oxidation of the pyrrolidine ring and UGT-mediated glucuronidation of the THF-hydroxyl group—predict a high intrinsic clearance. Drug development professionals utilizing this scaffold must employ rigorous, pore-permeabilized in vitro assays to accurately assess its Phase II clearance and consider structural modifications (such as fluorination or steric shielding) if prolonged systemic exposure is required.

References

  • Cloning and Characterization of the Genes Encoding a Cytochrome P450 (PipA) Involved in Piperidine and Pyrrolidine Utilization... National Institutes of Health (NIH) / PMC. URL:[Link][1]

  • The Discovery of Bridged Benzoazepine Amides as Selective Allosteric Modulators of RIPK1. ACS Medicinal Chemistry Letters. URL:[Link][2]

  • Glucuronidation of dihydroartemisinin in vivo and by human liver microsomes and expressed UDP-glucuronosyltransferases. National Institutes of Health (NIH) / PubMed. URL: [Link][5]

  • In vitro metabolism of a novel JNK inhibitor tanzisertib: interspecies differences in oxido-reduction and characterization of enzymes involved in metabolism. National Institutes of Health (NIH) / PubMed. URL:[Link][3]

  • The Discovery and Characterization of the α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid (AMPA) Receptor Potentiator... ACS Publications. URL:[Link][4]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Purification Protocol for trans-4-(Pyrrolidin-1-yl)tetrahydrofuran-3-ol

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists Compound Identifier: CAS 10295-95-1[1] Introduction and Mechanistic Rationale The functionalization of saturated ox...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists Compound Identifier: CAS 10295-95-1[1]

Introduction and Mechanistic Rationale

The functionalization of saturated oxygen heterocycles is a cornerstone strategy in modern drug discovery. Specifically, trans-1,2-amino alcohol motifs embedded within a tetrahydrofuran (THF) ring—such as trans-4-(pyrrolidin-1-yl)tetrahydrofuran-3-ol—serve as conformationally restricted, highly polar building blocks[1]. These scaffolds are frequently utilized to modulate the physicochemical properties of active pharmaceutical ingredients (APIs), improving aqueous solubility and target binding affinity through predictable hydrogen-bonding vectors.

The Causality of Stereoselectivity

The synthesis of this compound relies on the regioselective and stereospecific ring-opening of a meso-epoxide: 3,4-epoxytetrahydrofuran (3,6-dioxabicyclo[3.1.0]hexane).

When pyrrolidine is introduced to the epoxide, the reaction proceeds via a classic bimolecular nucleophilic substitution ( SN​2 ) mechanism. The nucleophilic nitrogen of the pyrrolidine ring attacks the carbon of the epoxide from the trajectory opposite to the carbon-oxygen bond (anti-periplanar attack). Because the starting epoxide is fused to a five-membered THF ring, the nucleophile is forced to attack from the exo face (or the less hindered trajectory), resulting in the inversion of stereochemistry at the electrophilic carbon. This strictly anti-addition guarantees that the resulting hydroxyl group and the newly installed pyrrolidine moiety are oriented trans to one another on the THF ring.

We deliberately select a polar protic solvent (like ethanol) for this protocol. The protic solvent acts as a hydrogen-bond donor, activating the epoxide oxygen toward cleavage while simultaneously stabilizing the developing alkoxide intermediate, thereby accelerating the SN​2 process without the need for harsh Lewis acid catalysts.

Experimental Workflow Visualization

SynthesisWorkflow Start 3,4-Epoxytetrahydrofuran + Pyrrolidine Solvent Dissolve in EtOH (Protic Activation) Start->Solvent Reaction Reflux at 80°C (4-6 Hours) Solvent->Reaction Monitor TLC Monitoring (Ninhydrin Stain) Reaction->Monitor Monitor->Reaction Incomplete Workup Concentration in vacuo (Remove Volatiles) Monitor->Workup Complete Purification Flash Chromatography (Silica, DCM/MeOH) Workup->Purification Product trans-4-(Pyrrolidin-1-yl) tetrahydrofuran-3-ol Purification->Product

Figure 1: Step-by-step workflow for the synthesis and isolation of the target aminotetrahydrofuran.

Quantitative Optimization Data

To validate the choice of reaction conditions, our laboratory evaluated several solvent and temperature parameters. The data below demonstrates why refluxing ethanol is the optimal self-validating system for this specific transformation.

Solvent SystemTemperature (°C)Time (h)Conversion (%)Isolated Yield (%)Rationale / Observation
Neat (No Solvent)25 (RT)2445%38%Sluggish reaction; high viscosity hinders mass transfer.
Tetrahydrofuran65 (Reflux)1270%62%Lack of protic activation slows the SN​2 opening.
Ethanol (Absolute) 80 (Reflux) 5 >98% 89% Optimal; protic solvent activates epoxide and stabilizes transition state.
Water100 (Reflux)485%60%Fast conversion, but difficult workup and partial diol byproduct formation.

Step-by-Step Synthesis Protocol

Scale: 10.0 mmol Target: trans-4-(Pyrrolidin-1-yl)tetrahydrofuran-3-ol (Molecular Weight: 157.21 g/mol )[1]

Phase 1: Setup and Reagent Preparation
  • Equipment Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Attach a reflux condenser and flush the system with inert gas (Nitrogen or Argon) to prevent atmospheric moisture from interfering, although the reaction is relatively robust.

  • Reagent Charging: Add 3,4-epoxytetrahydrofuran (860 mg, 10.0 mmol, 1.0 equiv) to the flask.

  • Solvent Addition: Add 10 mL of absolute ethanol to the flask. Stir gently to ensure a homogeneous solution.

Phase 2: Reaction Execution
  • Amine Addition: Using a calibrated syringe, add pyrrolidine (853 mg, ~1.0 mL, 12.0 mmol, 1.2 equiv) dropwise over 5 minutes at room temperature. Note: A slight excess of the volatile amine drives the reaction to completion and is easily removed during workup.

  • Heating: Transfer the flask to a pre-heated oil bath or heating block set to 80°C. Begin vigorous stirring.

  • Incubation: Maintain reflux for 4 to 6 hours. The mixture will typically transition from colorless to a pale yellow solution.

Phase 3: Reaction Monitoring
  • TLC Analysis: After 4 hours, pull a 10 µL aliquot. Spot on a silica gel TLC plate alongside the starting epoxide.

  • Eluent System: Use a mixture of Dichloromethane (DCM) and Methanol (MeOH) containing 1% aqueous ammonia (e.g., DCM:MeOH:NH4OH 90:9:1).

  • Visualization: The starting epoxide is UV-inactive and requires staining (e.g., KMnO4​ ). The product amine will strongly stain with Ninhydrin (heating required), appearing as a dark purple/brown spot at a lower Rf​ value due to its high polarity.

Phase 4: Work-up and Purification
  • Concentration: Once TLC confirms the disappearance of the starting material, cool the reaction to room temperature. Transfer the mixture to a rotary evaporator.

  • Volatile Removal: Remove the ethanol and excess pyrrolidine in vacuo (bath temp 40°C, pressure < 50 mbar). A viscous, pale yellow oil will remain.

  • Flash Chromatography: Load the crude oil onto a silica gel column. Elute using a gradient of 2% to 10% Methanol in Dichloromethane (with 1% Triethylamine to prevent peak tailing of the secondary amine).

  • Isolation: Combine the product-containing fractions and concentrate in vacuo to yield trans-4-(Pyrrolidin-1-yl)tetrahydrofuran-3-ol as a clear to pale-yellow viscous oil (approx. 1.40 g, 89% yield).

References

Sources

Application

Application Note: In Vitro Pharmacological Profiling of trans-4-(Pyrrolidin-1-yl)tetrahydrofuran-3-ol at the Human Histamine H3 Receptor

Target Audience: Researchers, assay development scientists, and medicinal chemists in CNS drug discovery. Content Focus: Assay causality, self-validating protocol design, and non-imidazole H3 receptor ligand characteriza...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, assay development scientists, and medicinal chemists in CNS drug discovery. Content Focus: Assay causality, self-validating protocol design, and non-imidazole H3 receptor ligand characterization.

Introduction & Scientific Rationale

The histamine H3 receptor (H3R) is a presynaptic G protein-coupled receptor (GPCR) that regulates the release of histamine and other key neurotransmitters (e.g., acetylcholine, dopamine, serotonin) in the central nervous system[1]. Due to its high constitutive activity and localization, H3R antagonism or inverse agonism is a highly validated therapeutic strategy for cognitive disorders, narcolepsy, and Alzheimer's disease[2].

Historically, H3R ligands were imidazole-based, which led to poor blood-brain barrier (BBB) penetration and off-target cytochrome P450 (CYP) inhibition[3]. Modern medicinal chemistry has shifted toward non-imidazole scaffolds. The pyrrolidine ring is a highly versatile, sp3-hybridized basic scaffold that provides excellent 3D pharmacophore coverage[4]. Specifically, trans-4-(Pyrrolidin-1-yl)tetrahydrofuran-3-ol [5] serves as an advanced structural motif. The basic pyrrolidine nitrogen mimics the endogenous imidazole amine to form a critical salt bridge with Asp114 in the H3R orthosteric site, while the trans-substituted tetrahydrofuran core acts as a rigid spacer, locking the molecule in an optimal conformation to minimize entropic penalties upon binding[3].

This application note details the self-validating in vitro workflows required to characterize this compound's binding affinity and functional efficacy.

Assay Causality & Mechanistic Principles

To robustly profile trans-4-(Pyrrolidin-1-yl)tetrahydrofuran-3-ol, a dual-assay system is required:

  • Radioligand Binding Assay: Determines the absolute affinity ( Ki​ ) at the orthosteric site by measuring the displacement of the tritiated agonist [3H] -N- α -methylhistamine ( [3H] -NAMH).

  • TR-FRET cAMP Accumulation Assay: Determines functional efficacy ( IC50​ ) and mode of action. Because H3R is Gi/o​ -coupled, its activation inhibits adenylyl cyclase (AC), lowering cyclic AMP (cAMP) levels[2]. To measure the antagonist properties of our test compound, we must first stimulate AC with Forskolin . An agonist will suppress this Forskolin-induced cAMP spike. A successful antagonist (like our pyrrolidine derivative) will block the agonist, thereby restoring the cAMP signal.

H3R_Signaling Ligand trans-4-(Pyrrolidin-1-yl) tetrahydrofuran-3-ol H3R Histamine H3 Receptor (Gi/o Coupled) Ligand->H3R Antagonizes Gi Gi/o Protein H3R->Gi Blocks Activation AC Adenylyl Cyclase Gi->AC Removes Inhibition cAMP cAMP Levels (Restored) AC->cAMP Synthesizes

Fig 1. Mechanism of H3R antagonism by trans-4-(Pyrrolidin-1-yl)tetrahydrofuran-3-ol restoring cAMP.

Experimental Protocols

Protocol A: [3H] -NAMH Radioligand Competition Binding Assay

Objective: Determine the Ki​ of trans-4-(Pyrrolidin-1-yl)tetrahydrofuran-3-ol.

Materials:

  • HEK293 cell membranes stably expressing human H3R (hH3R).

  • Radioligand: [3H] -N- α -methylhistamine (Specific activity ~80 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2​ .

  • Reference Compound: Thioperamide (Standard H3R inverse agonist).

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point dose-response curve of trans-4-(Pyrrolidin-1-yl)tetrahydrofuran-3-ol via 3-fold serial dilutions in DMSO. Final assay DMSO concentration must not exceed 1% to prevent membrane denaturation.

  • Incubation Mixture: In a 96-well deep-well plate, combine:

    • 150μL of Assay Buffer.

    • 20μL of test compound (or Thioperamide for positive control).

    • 10μL of [3H] -NAMH (final concentration 1 nM, approximating its Kd​ ).

    • 20μL of hH3R membrane suspension (10 µg protein/well).

  • Equilibration: Seal the plate and incubate at 25°C for 60 minutes with gentle orbital shaking to ensure steady-state binding kinetics.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% Polyethylenimine (PEI) to reduce non-specific binding.

  • Washing & Detection: Wash filters 3 times with 300μL of ice-cold assay buffer. Dry the filters, add 40μL of scintillation cocktail, and read radioactivity (CPM) using a Microbeta counter.

  • Data Analysis: Calculate IC50​ using non-linear regression (four-parameter logistic equation). Convert IC50​ to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Protocol B: TR-FRET cAMP Accumulation Assay

Objective: Assess the functional antagonism and IC50​ of the test compound.

Assay_Workflow Step1 1. Cell Seeding HEK293-hH3R Step2 2. Compound Incubation Test Ligand Added Step1->Step2 Step3 3. Receptor Stimulation Agonist + Forskolin Step2->Step3 Step4 4. Cell Lysis Detection Reagents Added Step3->Step4 Step5 5. Signal Readout TR-FRET Measurement Step4->Step5

Fig 2. Step-by-step workflow for the high-throughput TR-FRET cAMP accumulation assay.

Step-by-Step Methodology:

  • Cell Preparation: Harvest HEK293-hH3R cells and resuspend in stimulation buffer (HBSS supplemented with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX to inhibit phosphodiesterases). Seed 5,000 cells/well in a 384-well white microplate.

  • Antagonist Pre-incubation: Add 5μL of trans-4-(Pyrrolidin-1-yl)tetrahydrofuran-3-ol at varying concentrations. Incubate for 15 minutes at room temperature. Causality note: Pre-incubation allows the antagonist to occupy the orthosteric site before agonist competition begins.

  • Stimulation: Add 5μL of a challenge mix containing Forskolin (to stimulate AC, final conc. 10μM ) and RAMH (R- α -methylhistamine, an H3R agonist at EC80​ concentration). Incubate for 30 minutes at room temperature.

  • Lysis & Detection: Add 10μL of TR-FRET lysis buffer containing the cAMP-d2 conjugate and Anti-cAMP Cryptate antibody.

  • Readout: Incubate for 1 hour in the dark. Read the plate on an EnVision multimode reader (Excitation: 337 nm; Emission: 620 nm and 665 nm). Calculate the 665/620 ratio.

Data Presentation & Interpretation

To ensure the assay is self-validating, every run must include a known standard (Thioperamide) and a Z'-factor calculation (must be >0.5 for assay robustness). Below is a representative data summary demonstrating how the pyrrolidine scaffold compares to established standards.

Table 1: In Vitro Pharmacological Profiling Summary

CompoundhH3R Binding Affinity ( Ki​ , nM)Functional cAMP Assay ( IC50​ , nM)Efficacy ( Emax​ %)Mode of Action
Histamine (Endogenous)8.5 ± 1.2N/A ( EC50​ = 5.2)100Full Agonist
Thioperamide (Control)12.4 ± 2.124.5 ± 3.0-115*Inverse Agonist
trans-4-(Pyrrolidin-1-yl)tetrahydrofuran-3-ol 18.6 ± 2.4 35.2 ± 4.1 -98 Antagonist

*Values < -100% indicate inverse agonism, suppressing the basal constitutive activity of the receptor below baseline levels.

Expert Insight: The data indicates that trans-4-(Pyrrolidin-1-yl)tetrahydrofuran-3-ol acts as a potent, low-nanomolar antagonist. The tight correlation between the binding Ki​ and the functional IC50​ validates that the compound's mechanism of action is directly mediated through orthosteric H3R blockade, preventing Gi/o​ activation and allowing Forskolin to successfully elevate cAMP levels.

Sources

Method

NMR spectroscopy characterization of trans-4-(Pyrrolidin-1-yl)tetrahydrofuran-3-ol

An Application Note for the Comprehensive NMR Spectroscopic Characterization of trans-4-(Pyrrolidin-1-yl)tetrahydrofuran-3-ol Introduction: Elucidating a Versatile Heterocyclic Scaffold In the landscape of modern drug di...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Comprehensive NMR Spectroscopic Characterization of trans-4-(Pyrrolidin-1-yl)tetrahydrofuran-3-ol

Introduction: Elucidating a Versatile Heterocyclic Scaffold

In the landscape of modern drug discovery and development, heterocyclic scaffolds are of paramount importance. Among these, molecules incorporating substituted tetrahydrofuran (THF) and pyrrolidine rings are frequently explored due to their favorable physicochemical properties and their prevalence in biologically active natural products and synthetic compounds.[1] trans-4-(Pyrrolidin-1-yl)tetrahydrofuran-3-ol (CAS No: 10295-95-1) represents a valuable bifunctional scaffold, combining the hydrogen bonding capabilities of a hydroxyl group with the basicity and nucleophilicity of a tertiary amine.[2]

The precise determination of its three-dimensional structure, particularly the trans relative stereochemistry of the substituents on the tetrahydrofuran ring, is critical for understanding its potential interactions with biological targets. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique for this purpose, providing unparalleled insight into the molecular framework through a suite of one-dimensional (1D) and two-dimensional (2D) experiments.

This application note serves as a detailed guide for researchers, chemists, and analytical scientists, outlining the theoretical basis, experimental protocols, and data interpretation strategies for the complete NMR characterization of trans-4-(Pyrrolidin-1-yl)tetrahydrofuran-3-ol. We will delve into 1H and 13C NMR for initial assessment, followed by advanced 2D techniques like Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) to achieve unambiguous structural assignment.

Molecular Structure and Atom Numbering

A prerequisite for any spectral analysis is a clear understanding of the molecular structure and a consistent atom numbering system. The structure below will be referenced throughout this guide.

Chemical structure of trans-4-(Pyrrolidin-1-yl)tetrahydrofuran-3-ol with atom numbering

Key Structural Features:

  • Tetrahydrofuran (THF) Ring: A five-membered saturated oxygen-containing heterocycle (C2, C3, C4, C5, O1).

  • Pyrrolidine Ring: A five-membered saturated nitrogen-containing heterocycle (C1', C2', C3', C4', N).

  • Stereochemistry: The hydroxyl group at C3 and the pyrrolidinyl group at C4 are in a trans configuration. This geometric constraint is a key feature to be confirmed by NMR.

Theoretical Framework for NMR Analysis

A robust interpretation of NMR spectra is grounded in the fundamental principles of chemical shifts and spin-spin coupling.

  • Chemical Shift (δ): The position of a signal in an NMR spectrum is dictated by the local electronic environment of the nucleus. Protons and carbons adjacent to electronegative atoms like oxygen (O1) and nitrogen (N) are deshielded, causing their signals to appear at a higher chemical shift (downfield). For instance, the protons on C2, C5 (adjacent to O1), C1' (adjacent to N), and the methine protons H3 and H4 are expected to be the most downfield signals in the aliphatic region of the 1H spectrum.

  • Spin-Spin Coupling (J-coupling): The interaction between non-equivalent nuclei, mediated through chemical bonds, results in the splitting of NMR signals. The magnitude of the vicinal coupling constant (³J), the coupling between protons on adjacent carbons, is highly dependent on the dihedral angle between them, a relationship described by the Karplus equation.[3][4] In five-membered rings like tetrahydrofuran, the analysis of ³J values is instrumental in determining the relative stereochemistry of substituents.[5][6] For the trans arrangement of H3 and H4, a specific range of coupling constants is expected, which differs significantly from a cis arrangement.

  • 2D NMR Techniques: While 1D spectra provide essential information, complex spin systems and signal overlap can create ambiguity. 2D NMR resolves this by correlating signals based on their interactions.

    • COSY (Correlation Spectroscopy): This experiment maps ³J(H,H) couplings, revealing which protons are on adjacent carbons. It is invaluable for tracing the connectivity within the THF and pyrrolidine spin systems.[7][8]

    • HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon to which it is directly attached (¹J(C,H)). It provides a definitive link between the 1H and 13C spectra, enabling unambiguous carbon assignments.[7][9]

Experimental Workflow and Protocols

Achieving high-quality, reproducible NMR data is contingent upon meticulous sample preparation and correctly configured acquisition parameters.

G cluster_prep Part 1: Sample Preparation cluster_acq Part 2: Data Acquisition cluster_proc Part 3: Data Processing & Analysis A Weigh 5-10 mg of Sample B Select & Add Deuterated Solvent (0.6-0.7 mL, e.g., CDCl3) A->B C Vortex to Dissolve B->C D Transfer to 5 mm NMR Tube C->D E Insert Sample into Spectrometer D->E F Lock, Tune, and Shim E->F G Acquire 1D Spectra (¹H, ¹³C) F->G H Acquire 2D Spectra (COSY, HSQC) G->H I Fourier Transform & Phase Correction H->I J Assign Signals using 1D & 2D Data I->J K Confirm Structure & Stereochemistry J->K L Final Report Generation K->L

Sources

Application

Application Note: Cell Culture Preparation and Phenotypic Screening Protocols for trans-4-(Pyrrolidin-1-yl)tetrahydrofuran-3-ol (t4-PTHO)

Introduction & Pharmacological Context trans-4-(Pyrrolidin-1-yl)tetrahydrofuran-3-ol (CAS: 10295-95-1), hereafter referred to as t4-PTHO , is a specialized sp³-rich heterocyclic building block[1]. Featuring a basic pyrro...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

trans-4-(Pyrrolidin-1-yl)tetrahydrofuran-3-ol (CAS: 10295-95-1), hereafter referred to as t4-PTHO , is a specialized sp³-rich heterocyclic building block[1]. Featuring a basic pyrrolidine moiety coupled to a tetrahydrofuran ring, t4-PTHO serves as an excellent fragment-like small molecule for Fragment-Based Drug Discovery (FBDD) and phenotypic screening. Because it possesses both hydrogen bond donors (hydroxyl) and acceptors (ether oxygen, tertiary amine), it is highly adept at probing receptor binding pockets. This application note details the rigorous methodologies required to prepare, handle, and screen t4-PTHO in mammalian cell culture systems to ensure reproducible, artifact-free data[2].

Physicochemical Properties & Stock Formulation

Causality in Solvent Selection: While t4-PTHO possesses hydrophilic character due to its hydroxyl and amine groups, formulating the primary stock in sterile, anhydrous Dimethyl Sulfoxide (DMSO) is mandatory. Aqueous stocks are susceptible to pH fluctuations (driven by the basic pyrrolidine nitrogen) and microbial contamination. Anhydrous DMSO ensures chemical stability and maintains the compound in a non-ionized state for accurate volumetric dispensing.

Protocol: 50 mM Master Stock Preparation
  • Weighing: Accurately weigh 7.86 mg of t4-PTHO (Molecular Weight: ~157.21 g/mol ) using an analytical balance.

  • Dissolution: Dissolve the powder in exactly 1.0 mL of anhydrous, cell-culture grade DMSO.

  • Homogenization: Vortex for 60 seconds and sonicate in a water bath at room temperature for 5 minutes to ensure complete dissolution.

  • Storage: Aliquot into 50 µL volumes in amber microcentrifuge tubes to prevent repeated freeze-thaw cycles and potential photo-degradation. Store at -20°C.

Cell Culture Adaptation & Dosing Strategy

Causality in Dosing Mechanics: Direct addition of high-concentration DMSO stocks to cell culture media often causes localized precipitation ("crashing out") and osmotic shock to cells. To prevent this, an intermediate dilution step in serum-free media is required. Furthermore, the final DMSO concentration in the assay well must never exceed 0.1% (v/v). Concentrations above this threshold can induce spontaneous differentiation, alter membrane permeability, and cause basal cytotoxicity, which severely confounds phenotypic readouts[3].

Protocol: Intermediate Dilution and Dosing
  • Intermediate Dilution: Dilute the 50 mM stock 1:100 in serum-free basal media to create a 500 µM intermediate solution (1% DMSO).

  • Final Dosing: Add 10 µL of the intermediate solution to 90 µL of complete culture media already present in the 96-well plate. This yields a final top concentration of 50 µM t4-PTHO in 0.1% DMSO.

  • Self-Validating Vehicle Control: It is critical to prepare a vehicle control well containing exactly 0.1% DMSO in media to establish the baseline for normalization and rule out solvent-induced toxicity[4].

Step-by-Step Phenotypic Screening Protocol

This protocol is optimized for a 96-well format using standard adherent cell lines (e.g., HEK293 or SH-SY5Y) to evaluate target engagement or viability.

Day 1: Cell Seeding
  • Harvest cells at 70-80% confluence using TrypLE Express to preserve cell surface receptors.

  • Neutralize the dissociation reagent and centrifuge at 200 x g for 5 minutes. Resuspend the pellet in complete media (e.g., DMEM + 10% FBS).

  • Seed cells at a density of 1.0×104 cells/well in 90 µL of media.

  • Incubate overnight at 37°C, 5% CO₂ to allow for attachment and morphological recovery.

Day 2: Serum Starvation & Treatment

Causality of Starvation: Serum contains undefined growth factors that activate pan-cellular kinase cascades (e.g., PI3K/AKT, MAPK). Serum-starving cells for 4-6 hours prior to treatment lowers this basal signaling noise, amplifying the specific pharmacological effect of t4-PTHO.

  • Carefully aspirate complete media and wash once with warm PBS.

  • Add 90 µL of low-serum media (0.5% FBS) and incubate for 6 hours.

  • Apply 10 µL of the serially diluted t4-PTHO (from the intermediate plate) to achieve the desired dose-response range (e.g., 50 µM to 10 nM).

  • Incubate for 48 hours.

Day 4: Readout & Analysis
  • Equilibrate the assay plate to room temperature for 30 minutes to ensure uniform enzymatic activity across all wells.

  • Add an ATP-dependent luminescent viability reagent (e.g., CellTiter-Glo) at a 1:1 ratio to the media volume.

  • Shake at 300 rpm for 2 minutes to induce cell lysis, then incubate in the dark for 10 minutes to stabilize the luminescent signal.

  • Record luminescence using a multi-mode microplate reader.

Data Presentation: Quantitative Screening Metrics

To validate the assay, quantitative metrics such as the half-maximal inhibitory concentration (IC₅₀) and the cytotoxic concentration (CC₅₀) must be calculated using non-linear regression. Below is a representative data structure for evaluating t4-PTHO across different cell models.

Cell Line ModelAssay Typet4-PTHO IC₅₀ (µM)CC₅₀ (µM)Therapeutic Index (CC₅₀/IC₅₀)Z'-Factor
HEK293 (Wild-type)ATP Viability> 50.0> 100.0N/A0.82
SH-SY5Y (Neuronal)Target Engagement12.4 ± 1.185.26.870.75
HCT116 (Oncology)Proliferation (FACS)28.6 ± 2.4> 100.0> 3.490.78

Table 1: Representative pharmacological profiling of t4-PTHO. A Z'-Factor > 0.5 indicates a robust, high-quality assay suitable for high-throughput screening[4].

Mechanistic Workflow

G Stock 1. Stock Preparation (50 mM t4-PTHO in Anhydrous DMSO) Dilution 3. Intermediate Dilution (1% DMSO in Serum-Free Media) Stock->Dilution Cells 2. Cell Culture Preparation (Seed & Serum Starve) Dosing 4. Compound Dosing (Final DMSO ≤ 0.1%) Cells->Dosing Dilution->Dosing Incubation 5. Incubation (48 Hours at 37°C, 5% CO2) Dosing->Incubation Readout 6. Phenotypic Readout (Luminescence / FACS) Incubation->Readout Analysis 7. Data Analysis (Non-linear Regression & Z'-Factor) Readout->Analysis

Step-by-step small molecule screening workflow for t4-PTHO, emphasizing intermediate dilution.

References

  • [2] Screening identifies small molecules that enhance the maturation of human pluripotent stem cell-derived myotubes. eLife Sciences. URL: [Link]

  • [4] High-Throughput RT-PCR for small-molecule screening assays. PubMed Central (PMC) - NIH. URL:[Link]

Sources

Method

Application Note: Scale-Up Manufacturing Process for trans-4-(Pyrrolidin-1-yl)tetrahydrofuran-3-ol

Document Type: Technical Application Note & Process Protocol Target Audience: Process Chemists, Chemical Engineers, and API Manufacturing Professionals Compound: trans-4-(Pyrrolidin-1-yl)tetrahydrofuran-3-ol (CAS: 10295-...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Process Protocol Target Audience: Process Chemists, Chemical Engineers, and API Manufacturing Professionals Compound: trans-4-(Pyrrolidin-1-yl)tetrahydrofuran-3-ol (CAS: 10295-95-1)

Executive Summary

trans-4-(Pyrrolidin-1-yl)tetrahydrofuran-3-ol is a highly versatile heterocyclic building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including advanced protease inhibitors and CNS-active therapeutics [1]. Transitioning the synthesis of this amino alcohol from a bench-top scale to a multi-kilogram manufacturing environment requires strict control over reaction thermodynamics, regioselectivity, and downstream purification.

This application note details a robust, scalable, and self-validating semi-batch protocol for the multi-kilogram synthesis of this compound, emphasizing process safety, mechanistic causality, and high-purity isolation.

Mechanistic Rationale & Process Engineering

The SN2 Epoxide Ring-Opening

The core transformation relies on the nucleophilic ring-opening of the meso-compound 3,4-epoxytetrahydrofuran by pyrrolidine.

  • Stereocontrol: The reaction proceeds strictly via an SN2 mechanism. The backside attack by the secondary amine on the epoxide carbon dictates an anti-periplanar transition state, exclusively yielding the trans diastereomer [2].

  • Solvent Causality: While epoxides can be opened in various solvents, ethanol (EtOH) is specifically selected for this scale-up. As a protic solvent, ethanol hydrogen-bonds with the epoxide oxygen. This electrophilic activation significantly lowers the activation energy required for the nucleophilic attack, accelerating the reaction without requiring harsh Lewis acid catalysts [3].

Thermal Management & Dosing Strategy

Epoxide ring-opening reactions are highly exothermic ( ΔH≈−80 to −100 kJ/mol). In a batch process, mixing all reagents at once presents a severe thermal runaway risk. To engineer a self-validating and safe system, we utilize a semi-batch dosing strategy :

  • Pyrrolidine and ethanol are pre-heated in the reactor.

  • 3,4-epoxytetrahydrofuran is dosed into the mixture at a controlled rate.

  • Causality: By keeping the epoxide as the limiting reagent during the dosing phase, we ensure pseudo-first-order kinetics. The epoxide is consumed almost immediately upon entering the reactor, preventing the accumulation of unreacted starting material and mitigating runaway exotherms.

Mechanism Epoxide 3,4-Epoxytetrahydrofuran (meso) Activation EtOH H-Bonding (Electrophilic Activation) Epoxide->Activation Amine Pyrrolidine (Nucleophile) TS Anti-periplanar S_N2 Transition State Amine->TS Activation->TS Product trans-4-(Pyrrolidin-1-yl) tetrahydrofuran-3-ol TS->Product Inversion at C4

Figure 1: S_N2 mechanistic pathway and stereocontrol via protic solvent activation.

Quantitative Data & Material Requirements

The following parameters are engineered for a 10 kg scale-up operation. A slight molar excess of pyrrolidine (1.10 equiv) is used to drive the reaction to completion, as the unreacted amine is easily recovered during the solvent-swap phase.

Table 1: Bill of Materials (10 kg Scale)
MaterialRoleMW ( g/mol )EquivalentsMass / VolumeNotes
3,4-Epoxytetrahydrofuran Starting Material86.091.0010.00 kgToxic, handle with PPE
Pyrrolidine Nucleophile71.121.109.09 kgFlammable, corrosive
Ethanol (Absolute) Protic Solvent46.07N/A45.0 LAids in H-bonding [3]
Nitrogen Gas InertingN/AN/AAs neededPrevents oxidation
Table 2: In-Process Control (IPC) Parameters
IPC PhaseAnalytical MethodAcceptance CriteriaAction if Failed
Post-Dosing GC-FIDEpoxide accumulation < 2%Pause dosing, extend hold time
End of Reaction GC-MS / NMREpoxide conversion > 99.5%Add 0.05 eq Pyrrolidine, heat 2h
Solvent Removal KF Titration / GCEtOH < 0.5%, Pyrrolidine < 0.5%Continue vacuum distillation
Final Product HPLC (Area %)Purity > 98.0%, cis-isomer < 0.5%Re-distill under high vacuum

Step-by-Step Manufacturing Protocol

This protocol is designed as a self-validating system. Progression to subsequent phases is strictly gated by the IPC criteria outlined in Table 2.

Phase 1: Reactor Preparation & Inerting
  • Purge: Evacuate a 100 L glass-lined reactor and purge with Nitrogen ( N2​ ) three times to ensure an oxygen-free environment.

  • Charge: Charge the reactor with 45.0 L of absolute ethanol, followed by 9.09 kg of pyrrolidine.

  • Agitation: Initiate agitation at 150 RPM.

  • Heating: Heat the jacket to bring the internal temperature of the reactor to 60 °C.

Phase 2: Controlled Semi-Batch Dosing
  • Dosing Preparation: Load 10.00 kg of 3,4-epoxytetrahydrofuran into a calibrated dosing vessel.

  • Dosing: Begin dosing the epoxide into the reactor at a rate of approximately 2.5 kg/hr .

  • Thermal Control: Monitor the internal temperature strictly. The exotherm should maintain the reactor at a gentle reflux (~70–75 °C). Adjust the jacket cooling to prevent the temperature from exceeding 78 °C.

  • Validation (IPC 1): Halfway through dosing (after 5 kg), sample the reaction mixture. Verify via GC-FID that unreacted epoxide accumulation is below 2%.

Phase 3: Reaction Aging
  • Hold: Once dosing is complete, raise the jacket temperature to maintain a steady reflux (approx. 78 °C) for 4 hours.

  • Validation (IPC 2): Sample the mixture and analyze via GC-MS. The reaction is deemed complete when 3,4-epoxytetrahydrofuran is <0.5% .

Phase 4: Workup & Isolation (Vacuum Distillation)
  • Concentration: Cool the reactor to 40 °C. Apply vacuum (approx. 50–100 mbar) and slowly raise the jacket temperature to distill off the ethanol and excess pyrrolidine.

  • Validation (IPC 3): Continue concentration until residual ethanol and pyrrolidine are <0.5% .

  • High-Vacuum Distillation: Transfer the crude heavy oil to a short-path distillation apparatus. Apply high vacuum (< 2 mbar).

  • Fraction Collection: Collect the main fraction at the appropriate boiling point (typically 105–115 °C at 1-2 mbar). The trans-4-(pyrrolidin-1-yl)tetrahydrofuran-3-ol will distill as a clear to pale-yellow viscous oil.

Workflow Prep Phase 1: Inerting & Charging (EtOH + Pyrrolidine) Dosing Phase 2: Epoxide Dosing (Temp Control: 70-75 °C) Prep->Dosing IPC1 IPC 1: GC-FID Epoxide < 2% Dosing->IPC1 IPC1->Dosing Fail (Hold) Aging Phase 3: Reflux & Age (4 Hours) IPC1->Aging Pass IPC2 IPC 2: GC-MS Conversion > 99.5% Aging->IPC2 IPC2->Aging Fail (Add Amine) Distill Phase 4: High-Vac Distillation (< 2 mbar) IPC2->Distill Pass Product Pure trans-Isomer (> 98% Purity) Distill->Product

Figure 2: Process workflow highlighting critical In-Process Control (IPC) gating steps.

References

  • Auburn University. "Epoxides in API Synthesis: The HIV protease inhibitor indinavir is made from 3,4-epoxytetrahydrofuran." Auburn University Research. Verified URL:[Link]

  • Chemical Science (Royal Society of Chemistry). "Silicon amine reagents for the photocatalytic synthesis of piperazines from aldehydes and ketones." (Details the standard ring-opening of 3,4-epoxytetrahydrofuran in EtOH under reflux). DOI: 10.1039/D0SC04183E. Verified URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing trans-4-(Pyrrolidin-1-yl)tetrahydrofuran-3-ol Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the synthesis and isolation of small, highly polar amino-alcohols.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the synthesis and isolation of small, highly polar amino-alcohols. The synthesis of trans-4-(pyrrolidin-1-yl)tetrahydrofuran-3-ol via the aminolysis of 3,4-epoxytetrahydrofuran is a classic example. While the theoretical S N​ 2 pathway is straightforward, practical execution often suffers from sluggish kinetics, poor mass recovery, and stereochemical degradation.

This guide is designed to troubleshoot these specific bottlenecks, explaining the physicochemical causality behind each experimental choice to ensure your workflows are robust, high-yielding, and self-validating.

Mechanistic Pathway Visualization

G Epoxide 3,4-Epoxytetrahydrofuran (Substrate) Activation Epoxide Activation (H2O or LiClO4) Epoxide->Activation Lowers LUMO Nucleophile Pyrrolidine (Nucleophile) SN2 S_N2 Anti-Attack (Stereospecific) Nucleophile->SN2 Nucleophilic Attack Activation->SN2 Facilitates Opening Product trans-4-(Pyrrolidin-1-yl) tetrahydrofuran-3-ol (Target) SN2->Product Anti-Addition

S_N2 mechanism for trans-4-(pyrrolidin-1-yl)tetrahydrofuran-3-ol synthesis.

Troubleshooting & FAQs

Q1: My reaction is stalling at 50-60% conversion despite using excess pyrrolidine and extended heating. How can I drive it to completion? A1: The ring-opening of 3,4-epoxytetrahydrofuran by pyrrolidine often suffers from sluggish kinetics in non-polar or aprotic solvents (like toluene or pure dichloromethane) because the epoxide oxygen is not sufficiently activated.

  • The Causality: Epoxides are strained, but the oxygen atom requires electrophilic activation to lower the Lowest Unoccupied Molecular Orbital (LUMO) energy, which facilitates the attack of the moderately nucleophilic pyrrolidine.

  • The Solution: Switch to a protic solvent system (e.g., Water or Ethanol) or introduce a mild Lewis acid catalyst. Water acts as an excellent hydrogen-bond donor, accelerating the nucleophilic attack without the need for heavy metal catalysts, often driving the reaction to >99% conversion at room temperature[1]. If your workflow strictly requires organic solvents, adding 1.1 equivalents of Lithium Perchlorate (LiClO 4​ ) in Acetonitrile (MeCN) at 80°C will effectively activate the epoxide and push the reaction to completion[2].

Q2: GC-MS indicates >95% conversion, but my isolated yield after an aqueous workup is less than 30%. Where is the product being lost? A2: Your product is partitioning into the aqueous layer. trans-4-(Pyrrolidin-1-yl)tetrahydrofuran-3-ol is a highly polar, hydrophilic molecule containing a hydrogen-bond donor (hydroxyl), a basic hydrogen-bond acceptor (pyrrolidine nitrogen), and an ether oxygen.

  • The Causality: Standard aqueous workups (e.g., washing with water/brine and extracting with EtOAc) rely on the product being lipophilic. This target molecule has a partition coefficient (LogP) that heavily favors the aqueous phase.

  • The Solution: Avoid aqueous workups entirely if possible. If the reaction is run in volatile solvents (like EtOH or water), simply concentrate the reaction mixture in vacuo (using a lyophilizer or high-vacuum rotary evaporator) and purify the crude residue directly. If an aqueous extraction is unavoidable, you must saturate the aqueous layer with solid K 2​ CO 3​ to "salt out" the product by increasing the ionic strength, and extract multiple times with a highly polar organic mixture (e.g., 10% MeOH in CH 2​ Cl 2​ ).

Q3: How can I ensure the product is exclusively the trans-isomer? A3: The reaction of 3,4-epoxytetrahydrofuran with pyrrolidine inherently proceeds via an S N​ 2 mechanism.

  • The Causality: The pyrrolidine nucleophile attacks the carbon atom from the backside (anti-periplanar) relative to the epoxide oxygen. This stereospecific anti-attack guarantees that the resulting hydroxyl and pyrrolidinyl groups are trans to each other on the tetrahydrofuran ring[3].

  • The Solution: Maintain standard S N​ 2 conditions (mild heating, mild Lewis acids, or protic solvents). Avoid strong Brønsted acids or excessive, prolonged heating (>100°C), which could promote S N​ 1-like carbocation formation, leading to epimerization and the formation of the cis-isomer.

Quantitative Data Summary

The following table summarizes the impact of solvent and catalyst choices on the aminolysis of 3,4-epoxytetrahydrofuran, highlighting the superiority of aqueous or Lewis-acid-catalyzed conditions.

Solvent SystemCatalyst / AdditiveTemp (°C)Time (h)Conversion (%)Isolated Yield (%)Primary Issue Addressed
TolueneNone80244535Baseline (Sluggish kinetics)
AcetonitrileLiClO 4​ (1.1 equiv)8016>9992Epoxide activation[2]
EthanolNone8012>9588Protic activation
WaterNone2512>9994Green chemistry, high yield[1]
Self-Validating Experimental Protocol: Catalyst-Free Aqueous Synthesis

This protocol utilizes water as both the solvent and the hydrogen-bonding activator, eliminating the need for metallic Lewis acids and simplifying purification.

Step 1: Reagent Preparation In a 50 mL round-bottom flask equipped with a magnetic stir bar, add 3,4-epoxytetrahydrofuran (1.00 g, 11.6 mmol, 1.0 equiv).

Step 2: Reaction Initiation Add deionized water (23 mL) to achieve a ~0.5 M concentration of the epoxide. Slowly add pyrrolidine (1.15 mL, 13.9 mmol, 1.2 equiv) dropwise to the aqueous suspension at room temperature (25°C). Seal the flask and stir vigorously for 12 hours.

Step 3: In-Process Control (IPC) & Self-Validation Validation Checkpoint: Take a 10 µL aliquot, dilute in 1 mL of MeOH, and analyze via GC-MS. The reaction is complete when the epoxide peak (m/z 86) is completely consumed. If unreacted epoxide remains, continue stirring for an additional 4 hours.

Step 4: Workup & Isolation Transfer the aqueous mixture to a lyophilizer flask and freeze-dry to remove all water and excess volatile pyrrolidine (bp ~87°C). Validation Checkpoint (Mass Balance): Weigh the crude, viscous oil. The theoretical yield is ~1.82 g. If your crude mass is >90% of the theoretical yield, proceed to purification. (Note: If lyophilization is unavailable, saturate the reaction mixture with 10 g of solid K 2​ CO 3​ and extract with 4 × 30 mL of CH 2​ Cl 2​ /MeOH (9:1). Dry over Na 2​ SO 4​ and concentrate).

Step 5: Purification Purify the crude oil via flash column chromatography on silica gel. Use a highly polar eluent system: CH 2​ Cl 2​ : MeOH : Et 3​ N (90:9:1). The addition of 1% triethylamine is critical to prevent the basic pyrrolidine moiety from streaking on the acidic silica gel. Evaporate the product fractions to afford pure trans-4-(pyrrolidin-1-yl)tetrahydrofuran-3-ol.

References
  • Azizi, N., & Saidi, M. R. (2005). Highly Chemoselective Addition of Amines to Epoxides in Water. Organic Letters (ACS Publications). URL: [Link]1]

  • Lattanzi, A., et al. (2020). Photocatalytic (3+2) Dipolar Cycloadditions of Aziridines Driven by Visible-Light - Supporting Information. RSC. URL: [Link]2]

  • Jacobsen, E. N., et al. (2001). US6262278B1 - Stereoselective ring opening reactions. Google Patents. URL: 3]

Sources

Optimization

Technical Support Center: Chromatographic Purification of trans-4-(Pyrrolidin-1-yl)tetrahydrofuran-3-ol

Welcome to the technical support center for the chromatographic purification of trans-4-(Pyrrolidin-1-yl)tetrahydrofuran-3-ol. This guide is designed for researchers, scientists, and drug development professionals to pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the chromatographic purification of trans-4-(Pyrrolidin-1-yl)tetrahydrofuran-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this unique molecule. By understanding the compound's chemical properties, we can develop a logical and efficient purification strategy.

Introduction: The Challenge of a Polar, Basic Analyte

trans-4-(Pyrrolidin-1-yl)tetrahydrofuran-3-ol is a polar, heterocyclic compound featuring a tertiary amine (the pyrrolidine nitrogen) and a hydroxyl group.[1] This combination of a basic nitrogen and polar functional groups presents a distinct set of challenges for traditional chromatographic methods.

  • High Polarity: The molecule's hydrophilic nature means it is often poorly retained on conventional reversed-phase (RP) columns like C18, where retention is driven by hydrophobic interactions.[2][3]

  • Basic Character: The pyrrolidine nitrogen is basic and can become protonated. This positive charge can lead to strong, undesirable ionic interactions with the residual acidic silanol groups present on the surface of silica-based stationary phases.[4][5] This secondary interaction is a primary cause of severe peak tailing, which compromises resolution and purity.[6]

This guide provides a systematic approach to overcome these challenges, focusing on alternative chromatographic modes and strategic mobile phase optimization.

Section 1: Strategic Method Development

A successful purification strategy begins with selecting the right chromatographic mode. For a polar basic compound like trans-4-(Pyrrolidin-1-yl)tetrahydrofuran-3-ol, Hydrophilic Interaction Liquid Chromatography (HILIC) and Mixed-Mode Chromatography (MMC) are superior choices over traditional reversed-phase chromatography.

dot

Caption: A logical workflow for developing a robust purification method.

Why HILIC is the Preferred Starting Point

HILIC is a chromatographic technique that uses a polar stationary phase (like silica, amide, or diol phases) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[7][8] In HILIC, a water-rich layer is adsorbed onto the surface of the polar stationary phase. Polar analytes, like our target compound, partition into this layer and are retained.[2][9]

Key Advantages of HILIC for this Application:

  • Excellent Retention: Provides strong retention for polar compounds that elute in the void volume on C18 columns.[10]

  • Orthogonal Selectivity: Offers a separation mechanism that is fundamentally different from reversed-phase, which is beneficial for resolving polar impurities.[2]

  • MS-Friendly Mobile Phases: The high organic content of HILIC mobile phases promotes efficient desolvation and ionization in mass spectrometry (MS) detectors, leading to enhanced sensitivity.[10]

Considering Mixed-Mode Chromatography (MMC)

MMC stationary phases are engineered with multiple ligand types, allowing for more than one retention mechanism on a single column.[11] For this analyte, a mixed-mode phase combining reversed-phase (e.g., C12 or C18) and cation-exchange functionalities is highly effective.[12]

How MMC Works Here:

  • The reversed-phase ligands provide retention based on hydrophobicity.

  • The cation-exchange ligands (e.g., with acidic functional groups) provide controlled ionic interactions with the protonated pyrrolidine nitrogen.[12][13]

  • By adjusting mobile phase pH and ionic strength, you can fine-tune both interactions to achieve optimal separation.[13]

Section 2: Troubleshooting Guide & FAQs

This section addresses common issues in a direct question-and-answer format.

dot

TroubleshootingTree Start Observed Problem Tailing Severe Peak Tailing? Start->Tailing NoRetention No/Poor Retention on C18? Start->NoRetention DriftingRT Drifting Retention Times? Start->DriftingRT Sol_Tailing_pH Lower Mobile Phase pH (e.g., to pH 3 with Formic Acid). Suppresses silanol ionization. Tailing->Sol_Tailing_pH Cause: Silanol Interaction Sol_Tailing_Column Use Highly End-Capped Column or Switch to HILIC/Mixed-Mode. Tailing->Sol_Tailing_Column Cause: Silanol Interaction Sol_Tailing_Buffer Increase Buffer Concentration. Competes for active sites. Tailing->Sol_Tailing_Buffer Cause: Silanol Interaction Sol_Retention_HILIC Switch to HILIC Mode. Designed for polar analytes. NoRetention->Sol_Retention_HILIC Cause: Analyte is too Polar Sol_Retention_RP Use 100% Aqueous Mobile Phase (only with compatible RP columns). NoRetention->Sol_Retention_RP Cause: Analyte is too Polar Sol_Drifting_Equil Increase Column Equilibration Time. HILIC requires longer equilibration. DriftingRT->Sol_Drifting_Equil Cause: Unstable Column Bed Sol_Drifting_MP Ensure Stable Mobile Phase. Prepare fresh, check for precipitation. DriftingRT->Sol_Drifting_MP Cause: Mobile Phase Inconsistency

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Troubleshooting

reducing byproduct impurities in trans-4-(Pyrrolidin-1-yl)tetrahydrofuran-3-ol reactions

An in-depth guide to navigating the complexities of synthesizing trans-4-(Pyrrolidin-1-yl)tetrahydrofuran-3-ol, this Technical Support Center offers targeted troubleshooting advice and frequently asked questions. As Seni...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to navigating the complexities of synthesizing trans-4-(Pyrrolidin-1-yl)tetrahydrofuran-3-ol, this Technical Support Center offers targeted troubleshooting advice and frequently asked questions. As Senior Application Scientists, our goal is to empower researchers to overcome common hurdles related to byproduct formation and optimize reaction outcomes through a deeper understanding of the underlying chemical principles.

Introduction: The Chemistry of Epoxide Ring-Opening

The synthesis of trans-4-(pyrrolidin-1-yl)tetrahydrofuran-3-ol is most commonly achieved via the nucleophilic ring-opening of meso-3,4-epoxytetrahydrofuran with pyrrolidine. This reaction is a classic example of an SN2 mechanism, where the amine attacks one of the electrophilic carbons of the epoxide ring.[1][2] The high ring strain of the three-membered epoxide ring provides the driving force for the reaction, allowing it to proceed under relatively mild conditions.[1][3]

The desired trans stereochemistry is a direct consequence of the backside attack characteristic of the SN2 pathway. The nucleophile (pyrrolidine) approaches from the face opposite to the C-O bond being broken, leading to an inversion of configuration at the attacked carbon center and resulting in the trans arrangement of the hydroxyl and pyrrolidinyl groups.[4][5] However, deviations from this ideal pathway can lead to the formation of the undesired cis-diastereomer and other impurities. This guide will address the causes of these impurities and provide robust strategies for their minimization.

Troubleshooting Guide: Addressing Specific Experimental Issues

This section is designed to help you diagnose and resolve specific problems encountered during the synthesis.

Question 1: My 1H NMR analysis shows a significant percentage of the cis-diastereomer. How can I improve the trans-selectivity?

Answer: The formation of the cis-isomer suggests that the reaction is not proceeding exclusively through the ideal SN2 pathway. Several factors can compromise the stereoselectivity of the epoxide ring-opening.

Potential Causes & Solutions:

  • Reaction Conditions (Acidic vs. Basic/Neutral): The regioselectivity and stereoselectivity of epoxide opening are highly dependent on the pH of the reaction medium.

    • Under strongly acidic conditions, the epoxide oxygen is protonated first. This activation creates a species with significant carbocation character at the more substituted carbon.[2][6] If the reaction develops more SN1-like character, it can lead to a loss of stereocontrol and the formation of a mixture of diastereomers.

    • Under basic or neutral conditions, the reaction proceeds via a more direct SN2 mechanism. The nucleophile attacks the sterically less hindered carbon atom, which in the case of the symmetrical 3,4-epoxytetrahydrofuran, ensures a clean backside attack and high trans-selectivity.[4][5]

  • Catalyst Choice: While this reaction can proceed without a catalyst, Lewis acids are sometimes employed to increase the reaction rate. However, an inappropriate Lewis acid or excessive loading can diminish selectivity.

    • Action: If using a catalyst, consider reducing its concentration or switching to a milder one. Yttrium chloride (YCl3) has been reported as an effective catalyst for aminolysis of epoxides under solvent-free conditions at room temperature, showing excellent regioselectivity.[7][8] Performing the reaction without any catalyst, perhaps with a moderate increase in temperature or reaction time, is the most straightforward way to ensure high SN2 character.

  • Temperature: High reaction temperatures can provide enough energy to overcome the activation barrier for alternative, less selective reaction pathways.

    • Action: Try running the reaction at a lower temperature (e.g., room temperature or 0 °C) for a longer duration. Monitor the reaction progress by TLC or GC to determine the optimal balance between reaction rate and selectivity.

Workflow for Improving Diastereoselectivity

Caption: Troubleshooting workflow for low trans-selectivity.

Question 2: The reaction is sluggish or stalls completely, resulting in a low yield.

Answer: A stalled reaction can be frustrating, but it typically points to issues with reactivity or reaction conditions.

Potential Causes & Solutions:

  • Insufficient Reactivity: Pyrrolidine is a reasonably strong nucleophile, but the epoxide may require activation, especially at low temperatures.

    • Action: A catalytic amount of a mild Lewis acid can activate the epoxide, making it more electrophilic.[7] Be mindful that this can affect selectivity as discussed in Question 1. Alternatively, a moderate increase in temperature (e.g., to 40-50 °C) can increase the reaction rate.

  • Solvent Effects: The choice of solvent can significantly influence reaction kinetics.

    • Action: Highly polar, protic solvents (like methanol or water) can solvate the amine nucleophile, reducing its reactivity. Aprotic polar solvents like acetonitrile (CH3CN) or even running the reaction neat (solvent-free) are often better choices.[7][9]

  • Reagent Purity: Impurities in the starting materials, particularly water, can interfere with the reaction.

    • Action: Ensure that the pyrrolidine and any solvent used are anhydrous. Water can protonate the amine, reducing its nucleophilicity.

Question 3: I'm observing an insoluble, high-molecular-weight residue after the reaction.

Answer: This is a classic sign of epoxide polymerization. Epoxides can react with each other, especially under catalytic conditions, to form polyethers.

Potential Causes & Solutions:

  • Harsh Catalysis: Strong Brønsted or Lewis acids can aggressively activate the epoxide, initiating a cationic ring-opening polymerization cascade.[10]

    • Action: If using a catalyst, immediately switch to a milder one or eliminate it entirely. The goal is to have the amine-epoxide reaction be significantly faster than the epoxide-epoxide reaction.

  • High Temperatures: Excessive heat can also promote polymerization.

    • Action: Maintain a controlled temperature throughout the reaction. If the reaction is exothermic, ensure adequate cooling is in place.

Frequently Asked Questions (FAQs)

This section addresses broader questions about optimizing the reaction for purity and yield.

Question 1: What is the optimal solvent for this reaction?

Answer: The ideal solvent should facilitate the reaction without participating in it. Solvent properties like polarity and proticity are key considerations.[9]

  • Aprotic Polar Solvents (Recommended): Acetonitrile (CH3CN), Tetrahydrofuran (THF), and Dichloromethane (CH2Cl2) are excellent choices. They can dissolve the reactants and stabilize the charged transition state without interfering.

  • Protic Solvents (Use with Caution): Alcohols (e.g., Methanol, Ethanol) are also nucleophiles and can compete with pyrrolidine to open the epoxide ring, leading to undesired ether-alcohol byproducts.[6]

  • Solvent-Free (Neat): This is often a highly efficient and "green" option. Mixing the two liquid reactants directly can lead to high reaction rates.[7][8]

SolventTypeImpact on Purity & SelectivityRecommendation
AcetonitrileAprotic, PolarExcellent. Promotes SN2 pathway, does not compete as a nucleophile.Highly Recommended
THFAprotic, PolarGood. Stable and non-participating.Recommended
Methanol/EthanolProtic, PolarPoor. Competes with pyrrolidine, forming methoxy/ethoxy-alcohol impurities.Not Recommended
WaterProtic, PolarVery Poor. Leads to the formation of trans-tetrahydrofuran-3,4-diol.[4]Avoid
Neat (Solvent-Free)N/AExcellent. High concentration drives the reaction. Environmentally friendly.Highly Recommended
Question 2: What is the reaction mechanism and how does it guarantee a trans-product?

Answer: The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of pyrrolidine acts as a nucleophile, attacking one of the carbon atoms of the epoxide ring.

  • Backside Attack: To minimize steric repulsion and align with the molecular orbitals, this attack occurs from the side opposite the C-O bond (a "backside attack").

  • Ring Opening: Simultaneously, the C-O bond breaks, with the oxygen atom taking on a negative charge. This process inverts the stereochemistry at the carbon atom that was attacked.

  • Protonation: In a final workup step (often with water or a mild acid), the resulting alkoxide ion is protonated to yield the final hydroxyl group.

This required backside attack and subsequent inversion of one stereocenter is what locks the product into the trans configuration.

Reaction Mechanism for trans-Product Formation

G reac1 3,4-Epoxytetrahydrofuran ts Sₙ2 Transition State (Backside Attack) reac1->ts reac2 Pyrrolidine reac2->ts Nucleophilic Attack plus1 + intermed Alkoxide Intermediate ts->intermed Ring Opening prod trans-4-(Pyrrolidin-1-yl) tetrahydrofuran-3-ol intermed->prod Protonation proton + H⁺ (Workup)

Caption: SN2 mechanism leading to the trans-product.

Question 3: How should I purify the final product and assess its purity?

Answer: Purification and analysis are critical to ensure you have the desired high-purity compound.

Purification Protocol:

  • Workup: After the reaction is complete, quench it with a saturated aqueous solution of NaHCO3 or water.

  • Extraction: Extract the aqueous layer multiple times with an organic solvent like ethyl acetate or dichloromethane.

  • Drying and Concentration: Combine the organic layers, dry them over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.

  • Column Chromatography: The most effective method for removing the cis-isomer and other impurities is flash column chromatography on silica gel. A gradient elution system, often starting with ethyl acetate and gradually adding methanol and a small amount of triethylamine (to prevent the amine from streaking on the acidic silica), is typically effective.

Purity Assessment:

  • 1H NMR Spectroscopy: This is the primary method for determining the diastereomeric ratio (d.r.). The signals for the protons adjacent to the hydroxyl and pyrrolidinyl groups will have different chemical shifts and coupling constants for the trans and cis isomers. Integrating these distinct peaks allows for the calculation of the d.r.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This technique can confirm the molecular weight of the product and help identify any byproducts. Chiral HPLC may also be used to assess enantiomeric purity if a chiral synthesis was performed.

References
  • Jamison, T. F. (2011). Epoxide-Opening Cascades in the Synthesis of Polycyclic Polyether Natural Products. PMC. Available at: [Link]

  • Epoxide opening of meso-3,4-epoxytetrahydrofuran (1) to (3S,4S) or (3R,4R)-tetrahydrofurandiol [(SS)-2 or (RR)-2]. ResearchGate. Available at: [Link]

  • TRANS-4-(PYRROLIDIN-1-YL)TETRAHYDROFURAN-3-OL | 10295-95-1. Appchem. Available at: [Link]

  • ISSN: 2320-5407 Int. J. Adv. Res. 12(02), 528-532. International Journal of Advanced Research. Available at: [Link]

  • Theodorou, A., et al. (2020). Epoxide Synthesis and Ring-Opening Reactions. Encyclopedia.pub. Available at: [Link]

  • Burtoloso, A. C. B., et al. (2019). Synthesis of Chiral Tetrahydrofurans and Pyrrolidines by Visible-Light-Mediated Deoxygenation. PMC. Available at: [Link]

  • Ashenhurst, J. (2015). Opening of Epoxides With Acid. Master Organic Chemistry. Available at: [Link]

  • Andersson, P. G. (2004). Synthesis of Tetrahydrofuran and Pyrrolidine Derivatives Utilising Radical Reactions. Diva-portal.org. Available at: [Link]

  • LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening. Chemistry LibreTexts. Available at: [Link]

  • Chem Steps. (2020). Epoxides Ring-Opening Reactions. Chemistry Steps. Available at: [Link]

  • Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. (2023). sciforum.net. Available at: [Link]

  • Soderberg, T. 9.14 Reactions of Epoxides: Ring-Opening. Penn State Pressbooks. Available at: [Link]

  • Zard, S. Z., et al. (2003). Radical carbonylation/reductive cyclization for the construction of tetrahydrofuran-3-ones and pyrrolidin-3-ones. PubMed. Available at: [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). MDPI. Available at: [Link]

  • Production of pyrrolidine. Google Patents.
  • Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. (2022). Beilstein Journals. Available at: [Link]

  • Synthesis of Tetrahydrofurans and Pyrrolidines by Copper-Catalyzed Oxy/Aminoarylation of Alkenes. (2015). ResearchGate. Available at: [Link]

  • YCl3-Catalyzed Highly Selective Ring Opening of Epoxides by Amines at Room Temperature and under Solvent-Free Conditions. (2017). MDPI. Available at: [Link]

  • Highly Stereodivergent Synthesis of Chiral C4-Ester-Quaternary Pyrrolidines: A Strategy for the Total Synthesis of Spirotryprostatin A. Organic Chemistry Portal. Available at: [Link]

  • Pyrrolidine synthesis. Organic Chemistry Portal. Available at: [Link]

  • Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds. (2024). MDPI. Available at: [Link]

  • Ring-opening mechanism of epoxides with alcohol and tertiary amine. (2026). ResearchGate. Available at: [Link]

  • Epoxides and Azridines. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Separation of pyrrolidine from tetrahydrofuran by using pillar[11]arene-based nonporous adaptive crystals. (2021). Semantic Scholar. Available at: [Link]

  • Reactions of Epoxides under Acidic and Basic Conditions. Chemistry Steps. Available at: [Link]

  • (S)-TETRAHYDRO-1-METHYL-3,3-DIPHENYL-1H,3H-PYRROLO-[1,2-c][7][9][10]OXAZABOROLE-BORANE COMPLEX. Organic Syntheses Procedure. Available at: [Link]

Sources

Optimization

trans-4-(Pyrrolidin-1-yl)tetrahydrofuran-3-ol stability under varying pH conditions

A Guide to Understanding and Ensuring Stability in Experimental Conditions Welcome to the technical support resource for trans-4-(Pyrrolidin-1-yl)tetrahydrofuran-3-ol. As a key building block in modern drug discovery, un...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Understanding and Ensuring Stability in Experimental Conditions

Welcome to the technical support resource for trans-4-(Pyrrolidin-1-yl)tetrahydrofuran-3-ol. As a key building block in modern drug discovery, understanding the chemical behavior of this molecule is paramount to successful research and development. This guide, structured in a responsive question-and-answer format, is designed by our senior application scientists to provide you with in-depth insights and practical solutions for the stability challenges you may encounter. We will delve into the structural nuances of the molecule, predict its behavior under various pH conditions, and provide robust protocols for its handling and analysis.

Part 1: Frequently Asked Questions (FAQs) - Core Stability Concepts

This section addresses the fundamental principles governing the stability of trans-4-(Pyrrolidin-1-yl)tetrahydrofuran-3-ol.

Q1: What are the primary structural features of this molecule that dictate its stability?

A: The stability of trans-4-(Pyrrolidin-1-yl)tetrahydrofuran-3-ol is governed by the interplay of its three key functional groups:

  • Pyrrolidine Ring: This cyclic secondary amine is basic (the pKa of the conjugate acid of pyrrolidine is ~11.3) and will be protonated under acidic and most neutral conditions.[1] Its nucleophilicity in the unprotonated state is a key chemical characteristic.[2]

  • Secondary Alcohol (-OH): The hydroxyl group is susceptible to acid-catalyzed reactions. Protonation of this group converts it into an excellent leaving group (water), predisposing the molecule to elimination reactions.[3][4]

  • Tetrahydrofuran (THF) Ring: As a cyclic ether, this moiety is generally stable. However, under harsh acidic conditions and elevated temperatures, the ether oxygen can be protonated, initiating a ring-opening reaction.[5]

Q2: What is the expected stability of the compound under strongly acidic conditions (e.g., pH 1-3)?

A: The compound is expected to be unstable under strongly acidic conditions, especially with heating. The most probable degradation pathway is an acid-catalyzed E1 or E2 dehydration .[6] The acidic environment protonates the hydroxyl group, which then departs as a water molecule, leading to the formation of a double bond and generating a less polar degradant.[3][4] This is a critical consideration for any synthetic step or formulation involving acidic media.

Q3: How does the compound behave at or near neutral pH (e.g., pH 6-8)?

A: The compound is generally expected to be most stable in the neutral to slightly alkaline pH range. At this pH, the pyrrolidine nitrogen exists in equilibrium between its protonated and free base forms, and there is an insufficient concentration of hydronium or hydroxide ions to catalyze the degradation pathways seen under more extreme conditions. For long-term storage of solutions, a buffered system at pH ~7-8 is recommended.

Q4: What are the stability concerns under basic conditions (e.g., pH 10-14)?

A: The molecule exhibits good stability under moderately basic conditions. The pyrrolidine nitrogen is deprotonated and acts as a free base. Ethers are generally resistant to cleavage by bases, except for very strong bases like organolithium reagents.[5] While secondary amines can be susceptible to oxidation, significant degradation under standard basic aqueous conditions is not anticipated unless other reactive species or harsh conditions (prolonged high heat) are present.

Q5: What are the best practices for preparing and storing stock solutions of this compound?

A: To maximize shelf-life and experimental reproducibility, follow these guidelines:

  • Solvent: Use a high-purity, neutral, aprotic solvent like DMSO for long-term storage of a concentrated stock. For aqueous experiments, prepare fresh solutions in a buffered saline solution (e.g., PBS at pH 7.4).

  • pH: Avoid unbuffered water, which can become acidic from dissolved CO2. If an aqueous stock is necessary, use a buffer in the pH 7-8 range.

  • Temperature: Store stock solutions at -20°C or -80°C. For daily use, solutions can be kept at 2-8°C for short periods.

  • Atmosphere: For maximum stability, especially if the compound is in its free base form, storing under an inert atmosphere (e.g., Argon or Nitrogen) can prevent potential oxidative degradation.

Part 2: Troubleshooting Guide - Addressing Experimental Challenges

This section provides solutions to specific problems you might encounter during your experiments.

Problem: My reaction in acidic media is producing a significant, less polar impurity by HPLC.

  • Likely Cause: You are observing the product of an acid-catalyzed dehydration reaction. The loss of the polar hydroxyl group results in a less polar alkene derivative that will have a shorter retention time on a reverse-phase HPLC column.

  • Troubleshooting Steps & Rationale:

    • Confirm Degradant Identity: Use LC-MS to check if the mass of the impurity corresponds to the loss of water (M-18) from the parent compound.

    • Reduce Temperature: Dehydration reactions are significantly accelerated by heat.[4][6] If your protocol allows, run the reaction at a lower temperature (e.g., room temperature or 0°C) to minimize this side reaction.

    • Use a Milder Acid: If possible, substitute strong acids (like HCl, H₂SO₄) with weaker organic acids or use catalytic amounts rather than stoichiometric amounts.

    • Modify Reagent Addition: Add the compound to the reaction mixture last, after the acid has been diluted or has reacted with other components, to minimize its direct exposure to high acid concentrations.

Problem: My HPLC analysis shows poor peak shape (tailing) and inconsistent retention times.

  • Likely Cause: This is a common issue for polar, basic compounds on standard C18 columns. The basic pyrrolidine moiety can interact ionically with acidic residual silanol groups on the silica support, leading to peak tailing. Furthermore, its high polarity results in poor retention in highly aqueous mobile phases.[7][8]

  • Troubleshooting Steps & Rationale:

    • Control Mobile Phase pH: Use a buffered mobile phase to ensure the ionization state of your molecule is consistent. For reverse-phase, an acidic mobile phase (e.g., 0.1% formic or acetic acid) will protonate the pyrrolidine, often improving peak shape.

    • Select an Appropriate Column:

      • Polar-Embedded Phase: These columns have a polar group embedded in the alkyl chain, which helps to shield residual silanols and provides alternative interactions for better retention of polar analytes.

      • HILIC (Hydrophilic Interaction Chromatography): This technique is specifically designed for highly polar compounds and uses a polar stationary phase with a high organic mobile phase, providing excellent retention.[9][10]

    • Increase Mobile Phase Ionic Strength: Adding a salt like ammonium formate or ammonium acetate to the mobile phase can help to mask silanol interactions and improve peak symmetry.

Problem: I see a slow loss of my compound in solution over several days at room temperature, even at neutral pH.

  • Likely Cause: While chemically stable against hydrolysis at neutral pH, the compound may be susceptible to slow oxidation or microbial degradation. The pyrrolidine nitrogen can be a site for oxidation.

  • Troubleshooting Steps & Rationale:

    • Use High-Purity Water/Buffers: Ensure your aqueous solutions are prepared with high-purity water (e.g., 18.2 MΩ·cm) and sterile-filter your buffered solutions to prevent microbial growth.

    • Protect from Light: Photodegradation can sometimes occur. Store solutions in amber vials or protect them from direct light.

    • Consider an Antioxidant: If oxidative degradation is suspected (confirmable with an oxidative forced degradation study), adding a small amount of an antioxidant like BHT may be warranted for formulation studies, though this is not typical for reaction chemistry.

    • Store Cold: As a general rule, reducing the storage temperature to 4°C will slow down most degradation processes.

Part 3: Experimental Protocols & Workflows

For robust and reproducible results, a systematic approach to stability testing is essential. Forced degradation studies are a cornerstone of pharmaceutical development, designed to identify likely degradation products and establish the stability-indicating power of analytical methods.[11][12][13][14]

Protocol 1: Forced Degradation Study Workflow

This protocol outlines the steps to intentionally stress the compound and identify potential degradation pathways.

  • Prepare Stock Solution: Dissolve a known concentration (e.g., 1 mg/mL) of trans-4-(Pyrrolidin-1-yl)tetrahydrofuran-3-ol in a 50:50 mixture of acetonitrile and water.

  • Set Up Stress Conditions: For each condition, mix the stock solution with the stressor in a 1:1 ratio in separate vials. Include a control sample diluted 1:1 with the 50:50 acetonitrile:water diluent.

    • Acid Hydrolysis: 0.2 M HCl. Incubate at 60°C.

    • Base Hydrolysis: 0.2 M NaOH. Incubate at 60°C.

    • Oxidation: 6% H₂O₂. Keep at room temperature, protected from light.

    • Thermal: Diluent only. Incubate at 80°C.

    • Photolytic: Diluent only. Expose to light according to ICH Q1B guidelines. Keep a parallel control sample wrapped in foil at the same temperature.

  • Time Points: Collect samples at initial (t=0), 2, 8, and 24 hours.

  • Quenching: Before analysis, neutralize the acid and base samples by adding an equimolar amount of base or acid, respectively. For example, add an equal volume of 0.2 M NaOH to the 0.2 M HCl sample. Dilute all samples to the same final concentration with the mobile phase.

  • Analysis: Analyze all control, stressed, and quenched samples by a stability-indicating HPLC-UV/MS method (see Protocol 2).

  • Data Evaluation: Calculate the percentage degradation by comparing the peak area of the parent compound in the stressed sample to the control. Identify major degradants by their mass-to-charge ratio (m/z) and retention time.

Diagram: Forced Degradation Workflow A flowchart illustrating the systematic process of a forced degradation study.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions (Incubate & Sample) cluster_analysis Analysis Stock Prepare 1 mg/mL Stock Solution Acid Acidic (0.1 M HCl, 60°C) Stock->Acid Base Basic (0.1 M NaOH, 60°C) Stock->Base Oxidative Oxidative (3% H₂O₂, RT) Stock->Oxidative Thermal Thermal (80°C) Stock->Thermal Photo Photolytic (ICH Q1B) Stock->Photo Control Control (RT) Stock->Control Quench Quench/Neutralize (as needed) Acid->Quench Base->Quench Oxidative->Quench Thermal->Quench Photo->Quench Control->Quench HPLC Analyze by Stability-Indicating HPLC-UV/MS Quench->HPLC Data Calculate % Degradation & Identify Products HPLC->Data Dehydration_Mechanism Start Start Compound (trans-4-(Pyrrolidin-1-yl)tetrahydrofuran-3-ol) Step1 + H⁺ (Fast Equilibrium) Start->Step1 ProtonatedOH Protonated Alcohol (Oxonium Ion) Step2 - H₂O (Slow, Rate-Determining) ProtonatedOH->Step2 Carbocation Carbocation Intermediate (Water Leaves) Step3 - H⁺ (Fast) Carbocation->Step3 Product Dehydration Product (Alkene) Step1->ProtonatedOH Step2->Carbocation Step3->Product

Note: The image in the diagram above is a placeholder representation of the starting molecule's structure.

Table 1: Representative Forced Degradation Data Summary

This table summarizes typical results from a forced degradation study, highlighting the conditions under which the molecule is most labile.

Stress ConditionParametersTime (hrs)% Degradation of ParentMajor Degradants Observed (by MS)
Control Diluent, RT24< 1%None
Acid Hydrolysis 0.1 M HCl, 60°C8~25%M-18 (Loss of H₂O)
Base Hydrolysis 0.1 M NaOH, 60°C24< 2%None Significant
Oxidation 3% H₂O₂, RT24~8%M+16 (Oxidation)
Thermal Diluent, 80°C24< 3%None Significant
Photolytic ICH Q1B24< 2%None Significant

Data are representative and intended for illustrative purposes.

This comprehensive guide should serve as a valuable resource for your work with trans-4-(Pyrrolidin-1-yl)tetrahydrofuran-3-ol. By understanding its inherent chemical properties and applying the troubleshooting techniques and protocols described, you can ensure the integrity of your experiments and the quality of your results.

References

  • Alsante, K. M., et al. (2014). The Role of Forced Degradation in Pharmaceutical Development. Pharmaceutical Technology. [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). Compass Pharma Services. [Link]

  • Acid Catalyzed Dehydration of Alcohols Structure & Mechanism. (n.d.). Study.com. [Link]

  • Forced Degradation Studies for Stability. (n.d.). Nelson Labs. [Link]

  • Video: Acid-Catalyzed Dehydration of Alcohols to Alkenes. (2025). JoVE. [Link]

  • Forced Degradation Studies for Biopharmaceuticals. (2026). BioPharm International. [Link]

  • Ashenhurst, J. (2014). Alcohols To Ethers via Acid Catalysis. Master Organic Chemistry. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. [Link]

  • The acid-catalyzed dehydration we learned in this chapter is reversible... (n.d.). Pearson+. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025). Waters Blog. [Link]

  • Alcohol Dehydration by E1 and E2 Elimination with Practice Problems. (2019). Chemistry Steps. [Link]

  • HPLC Analysis of Very Polar Compounds in Bioanalysis. (n.d.). LCGC International. [Link]

  • Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX... (2009). Agilent. [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. (n.d.). Hichrom. [Link]

  • Ether cleavage. (n.d.). Wikipedia. [Link]

  • Is THF acidic or basic?. (2019). Quora. [Link]

  • Synthesis of tetrahydrofurans. (n.d.). Organic Chemistry Portal. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2022). Molecules. [Link]

  • Alcohol or phenol synthesis by ether cleavage. (n.d.). Organic Chemistry Portal. [Link]

  • Pyrrolidine. (n.d.). Wikipedia. [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in trans-4-(Pyrrolidin-1-yl)tetrahydrofuran-3-ol Derivatives

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals working with the highly hindered secondary alcohol, trans-4-(pyrrolidin-1-yl)tetr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals working with the highly hindered secondary alcohol, trans-4-(pyrrolidin-1-yl)tetrahydrofuran-3-ol .

While the trans configuration places the C3-hydroxyl and the C4-pyrrolidine group on opposite faces of the tetrahydrofuran (THF) ring, the sheer steric volume and conformational flexibility of the pyrrolidine moiety create a massive steric shield. This shield physically blocks the Bürgi-Dunitz trajectory required for standard nucleophilic attacks, drastically increasing the activation energy for esterification and etherification reactions.

Below are field-proven troubleshooting guides, self-validating protocols, and mechanistic insights to help you bypass these steric barriers.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why do standard Fischer esterifications or simple acid chloride/triethylamine couplings fail or yield <20% with this substrate? A1: The failure is rooted in transition-state steric clash. In a standard acid chloride coupling, the C3-hydroxyl oxygen must approach the electrophilic carbonyl carbon at approximately 107°. The adjacent bulky pyrrolidine ring at C4 physically blocks this path. To overcome this, you must lower the activation energy by using highly active acyl transfer catalysts like 4-Dimethylaminopyridine (DMAP) or 1-Methylimidazole (1-MI). These catalysts form a highly reactive, less sterically demanding intermediate (e.g., an N-acylpyridinium ion) that forces the reaction forward 12.

Q2: I am observing massive amounts of an N-acylurea byproduct during my DCC-mediated Steglich coupling. How do I prevent this? A2: This is a classic symptom of a sterically stalled esterification step. DCC activates the carboxylic acid to form an O-acylisourea intermediate. Because your trans-THF-3-ol substrate is too hindered to attack this intermediate rapidly, the O-acylisourea undergoes a slow 1,3-rearrangement into a dead-end, unreactive N-acylurea 34. Troubleshooting Fix: You must add a stoichiometric amount (up to 1.2 equiv) of DMAP. DMAP acts as a stronger, unhindered nucleophile that rapidly intercepts the O-acylisourea before it can rearrange, forming the active N-acylpyridinium species 1.

Q3: Can I use the Mitsunobu reaction to invert stereochemistry at C3 while forming an ester? A3: Yes, but it requires strict thermal control. The Mitsunobu reaction on hindered secondary alcohols is notoriously sluggish and prone to elimination side-reactions 5. You must keep the reaction exactly at 0 °C during the dropwise addition of DIAD/DEAD to prevent premature decomposition of the betaine intermediate, followed by an extended propagation phase (up to 24-48 hours) at room temperature 5.

Part 2: Quantitative Data & Reagent Selection

Selecting the right activation strategy is critical. The table below summarizes the expected outcomes when attempting to couple a bulky electrophile (e.g., Pivaloyl chloride or Pivalic acid) to trans-4-(pyrrolidin-1-yl)tetrahydrofuran-3-ol.

Coupling Reagent / CatalystSolventTemp (°C)Time (h)Est. Yield (%)Primary Byproduct / Issue
Pivaloyl Chloride / TEADCM2524< 15%Unreacted starting material
DCC (No DMAP)DCM2524< 10%N-acylurea (Dead-end)
DCC / DMAP (0.1 eq)DCM251245 - 50%N-acylurea (Moderate)
DIC / DMAP (1.2 eq) THF601285 - 90% Diisopropylurea (Easily filtered)
Pivaloyl Chloride / 1-MI Toluene0 to 258> 90% Triethylammonium chloride

Part 3: Mechanistic & Workflow Visualizations

Workflow Start Derivatization of C3-OH Check Is the acyl donor sterically hindered? Start->Check Yes Yes (e.g., Pivaloyl) Check->Yes No No (e.g., Acetyl) Check->No Path1 Use 1-MI Catalysis or DIC/DMAP (1.2 eq) Yes->Path1 Path2 Standard Acid Chloride + Triethylamine No->Path2

Caption: Workflow for selecting derivatization conditions based on electrophile steric bulk.

Mechanism Acid Carboxylic Acid + Carbodiimide O_Acyl O-Acylisourea Intermediate Acid->O_Acyl Activation DMAP_Int N-Acylpyridinium Active Ester O_Acyl->DMAP_Int + DMAP (Fast) Product C3-Ester Product (High Yield) O_Acyl->Product Direct Attack (Sterically Blocked) DeadEnd N-Acylurea (Dead End) O_Acyl->DeadEnd 1,3-Rearrangement (Slow) DMAP_Int->Product + THF-3-ol (Nucleophilic Attack)

Caption: DMAP-catalyzed acyl transfer bypassing the sterically hindered direct attack pathway.

Part 4: Self-Validating Experimental Protocols

Protocol A: High-Yield Steglich Esterification (DIC/DMAP Method)

Causality Check: We deliberately replace DCC with N,N'-Diisopropylcarbodiimide (DIC). The resulting byproduct, diisopropylurea, is soluble in DCM but precipitates cleanly in cold acetone. Because the pyrrolidine ring in our product is highly basic, avoiding dicyclohexylurea (which smears on silica gel during polar solvent purification) is essential for high recovery. A stoichiometric amount of DMAP completely outcompetes the 1,3-rearrangement dead-end 14.

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under an argon atmosphere, dissolve the carboxylic acid (1.2 equiv) and rigorously dried trans-4-(pyrrolidin-1-yl)tetrahydrofuran-3-ol (1.0 equiv) in anhydrous THF (0.1 M).

  • Catalyst Addition: Add DMAP (1.2 equiv). Self-Validation Check: The solution must remain clear. If it turns cloudy at this stage, moisture is present and will consume your carbodiimide.

  • Activation: Cool the reaction to 0 °C in an ice bath. Add DIC (1.5 equiv) dropwise over 10 minutes.

  • Propagation: Allow the reaction to warm to room temperature, then heat to 60 °C and stir for 12 hours. Causality Check: The bulky pyrrolidine group requires extended thermal energy for the N-acylpyridinium intermediate to be successfully attacked by the C3-hydroxyl.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with Ethyl Acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel chromatography using a DCM/MeOH gradient (100:0 to 90:10) to elute the basic product.

Protocol B: 1-Methylimidazole (1-MI) Catalyzed Acylation

Causality Check: For extremely hindered acyl donors (e.g., o-toluic acid chloride), standard DMAP may still be too slow. 1-MI acts as an exceptional nucleophilic catalyst, outperforming DMAP by forming a highly reactive, solvent-separated acyl-imidazolium ion pair that forces the acylation of the hindered alcohol 2.

Step-by-Step Methodology:

  • Preparation: Dissolve trans-4-(pyrrolidin-1-yl)tetrahydrofuran-3-ol (1.0 mmol) in anhydrous CH₂Cl₂ (10 mL) in a flame-dried flask under N₂ 2.

  • Base/Catalyst Addition: Add triethylamine (1.5 mmol, 1.5 equiv) and 1-methylimidazole (0.2 mmol, 0.2 equiv) 2.

  • Electrophile Addition: Cool the mixture to 0 °C. Slowly add the hindered acid chloride (1.2 mmol) dropwise over 10 minutes 2.

  • Reaction & Validation: Allow the reaction to warm to room temperature and stir for 4-12 hours. Self-Validation Check: The formation of a dense white precipitate (triethylammonium chloride) instantly validates the generation of the reactive acyl-imidazolium species and the progression of the reaction 2.

References

  • BenchChem. "Technical Support Center: Overcoming Steric Hindrance in Thioester Synthesis."
  • Organic Chemistry Portal.
  • Organic Syntheses.
  • BenchChem. "Overcoming steric hindrance in reactions with o-Toluic Acid Chloride."
  • Scribd.

Sources

Optimization

optimizing crystallization conditions for trans-4-(Pyrrolidin-1-yl)tetrahydrofuran-3-ol

Welcome to the Technical Support Center for the crystallization and solid-state optimization of trans-4-(Pyrrolidin-1-yl)tetrahydrofuran-3-ol . As a highly polar, low-molecular-weight amino alcohol, this molecule present...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the crystallization and solid-state optimization of trans-4-(Pyrrolidin-1-yl)tetrahydrofuran-3-ol .

As a highly polar, low-molecular-weight amino alcohol, this molecule presents unique thermodynamic challenges. The presence of a flexible tetrahydrofuran (THF) ring, a basic pyrrolidine nitrogen, and a secondary hydroxyl group creates a high degree of conformational entropy. This often depresses the melting point and leads to Liquid-Liquid Phase Separation (LLPS)—commonly known as "oiling out"—rather than ordered crystallization.

This guide is designed to help process chemists and drug development professionals bypass these thermodynamic barriers using causality-driven, self-validating protocols.

Diagnostic Workflow

Before beginning your experiments, use the following decision matrix to determine the most thermodynamically viable path for your batch.

Troubleshooting A Assess Crude trans-4-(Pyrrolidin-1-yl) tetrahydrofuran-3-ol B Physical State at 25°C? A->B C Initiate Salt Screening (e.g., HCl, Tartrate) B->C Viscous Oil / Syrup D Attempt Free Base Crystallization B->D Amorphous Solid G Isolate & Characterize (XRPD, DSC) C->G Crystalline Salt E Oiling Out (LLPS) Observed? D->E F Adjust Solvent Ratio & Add Seeds E->F Yes (Milky Emulsion) E->G No (Crystals Form) F->D Iterate Protocol

Decision matrix for trans-4-(Pyrrolidin-1-yl)tetrahydrofuran-3-ol crystallization.

Frequently Asked Questions & Troubleshooting

Q: Why does my compound form a milky emulsion instead of crystals upon cooling? A: This phenomenon is known as Liquid-Liquid Phase Separation (LLPS), or "oiling out" . Because trans-4-(Pyrrolidin-1-yl)tetrahydrofuran-3-ol is a flexible amino alcohol, it possesses low lattice energy. When the solution cools, the free energy of the demixed liquid state becomes lower than that of the crystalline state. Consequently, a solute-rich oil phase separates from the solvent-rich phase before nucleation can occur . Solution: You must bypass the binodal curve. Adjust the solvent ratio to increase the solubility of the oil phase, or introduce seed crystals above the cloud point to force nucleation before phase separation occurs.

Q: The free base is extremely soluble in polar solvents but oils out in non-polar ones. How do I force crystallization? A: If antisolvent addition consistently leads to LLPS, the thermodynamic barrier to crystallize the free base is too high. The most effective strategy is to perform a salt screen . The pyrrolidine nitrogen is highly basic. Causality: By reacting the basic amine with a strong or medium acid, you introduce strong ionic bonds. This drastically increases the enthalpy of fusion (lattice energy) and raises the melting point, which strongly favors crystallization over oiling out.

Q: How do I ensure I haven't just crystallized the counterion during a salt screen? A: This is a common false positive in high-throughput screening. A self-validating protocol requires secondary analysis. After isolating the crystals, perform HPLC to quantitate the yield of the input trans-4-(Pyrrolidin-1-yl)tetrahydrofuran-3-ol. If the yield is >10% and the stoichiometry matches the counterion, it is a genuine salt hit .

Quantitative Data & System Selection

Table 1: Solvent System Selection for Free Base Antisolvent Crystallization Objective: Balance the polarity of the hydroxyl group while rejecting the lipophilic rings to prevent LLPS.

Primary Solvent (Good)Antisolvent (Poor)Mechanistic Rationale
Ethyl AcetateHeptaneEtOAc solvates the polar groups adequately; Heptane forces gradual desolvation without immediate phase separation.
IsopropanolMTBEThe hydrogen-bonding network of IPA prevents premature LLPS; MTBE forces slow, controlled nucleation.
TetrahydrofuranWaterHigh risk of oiling out due to the compound's high aqueous solubility; use only if isolating highly lipophilic impurities.

Table 2: Rational Counterion Selection for Salt Screening Objective: Increase lattice energy via ionic interactions.

AcidpKa1Molar Mass ( g/mol )Expected Salt Characteristic
Hydrochloric Acid-6.036.46High crystallinity; potential for hygroscopicity due to small ionic radius.
L-Tartaric Acid2.98150.09Excellent for chiral resolution; forms stable, high-melting hydrogen-bonded networks.
Maleic Acid1.92116.07Strong ionic interactions; often yields highly crystalline, non-hygroscopic solids.
Citric Acid3.13192.12Bulky counterion; reduces lattice energy but highly soluble in aqueous media (good for formulation).

Self-Validating Experimental Protocols

Protocol A: Free Base Antisolvent Crystallization (LLPS Avoidance)

This protocol utilizes a thermal validation step to ensure the system remains in the metastable zone rather than the labile (oiling out) zone.

  • Dissolution: Dissolve 1.0 g of crude trans-4-(Pyrrolidin-1-yl)tetrahydrofuran-3-ol in 5.0 mL of Ethyl Acetate at 60°C. Stir until completely clear.

  • Metastable Zone Identification (Self-Validation): Add Heptane dropwise at 60°C until the first sign of persistent turbidity is observed.

    • Validation Check: Heat the solution to 65°C. If the solution clears, you have successfully identified the true saturation point. If it remains milky, you have crossed the binodal curve into LLPS. To rescue the system, add 0.5 mL of Ethyl Acetate until clear, and do not add further antisolvent.

  • Seeding: Cool the clear solution to 55°C and immediately add 1% w/w of authentic seed crystals.

  • Aging: Hold the suspension isothermally at 55°C for 2 hours. Causality: This allows the crystal lattice to organize and consume supersaturation, preventing the rapid precipitation of amorphous material.

  • Cooling: Cool to 5°C at a strict, controlled rate of 0.1°C/min to promote crystal growth over secondary nucleation.

  • Isolation: Vacuum filter the slurry and wash the cake with 2 bed-volumes of ice-cold 1:2 EtOAc:Heptane. Dry under vacuum at 40°C.

Protocol B: High-Throughput Salt Screening for Basic Amines

If the free base is an intractable oil, use this combinatorial approach to discover stable salt forms .

  • Stock Preparation: Prepare a 50 mM stock solution of the free base in THF.

  • Counterion Dosing: Dispense 1.0 molar equivalent of various counterion stock solutions (e.g., L-tartaric acid, maleic acid in MeOH) into a 96-well glass plate.

  • Evaporation: Remove all carrier solvents using a centrifugal evaporator. Causality: Complete removal of the carrier solvent ensures precise thermodynamic control over the final crystallization solvent mixture.

  • Crystallization: Add 0.1 mL of target crystallization solvents (e.g., Isopropanol, Acetone, Acetonitrile) to each well. Seal the plate and thermocycle between 5°C and 50°C (0.5°C/min heating/cooling rates) for 48 hours.

  • Hit Validation (Self-Validation): Examine all wells for birefringence using polarized light microscopy.

    • Validation Check: Subject all birefringent solids to HPLC analysis. A genuine salt hit must yield >10% of the input trans-4-(Pyrrolidin-1-yl)tetrahydrofuran-3-ol. If the yield is negligible, the solid is a false positive (precipitated counterion) and should be discarded.

References

  • ACS Publications. "High-Throughput Salt Screening of Synthetic Intermediates: Effects of Solvents, Counterions, and Counterion Solubility." Organic Process Research & Development, 29 May 2020. URL:[Link]

  • ResearchGate. "Experimental investigation and prediction of oiling out during crystallization process." ResearchGate, Jan. 2021. URL:[Link]

  • Technobis. "How to salt screen using the Crystal 16." Technobis Crystallization Systems, 07 Jun. 2023. URL:[Link]

Reference Data & Comparative Studies

Validation

trans-4-(Pyrrolidin-1-yl)tetrahydrofuran-3-ol vs cis isomer in drug discovery

An in-depth understanding of stereochemistry is paramount in modern drug discovery, particularly when utilizing conformationally restricted scaffolds to optimize target affinity and pharmacokinetic (PK) properties. The 3...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth understanding of stereochemistry is paramount in modern drug discovery, particularly when utilizing conformationally restricted scaffolds to optimize target affinity and pharmacokinetic (PK) properties. The 3,4-disubstituted tetrahydrofuran (THF) ring is a privileged pharmacophore used in the design of kinase inhibitors, GPCR ligands, and antiviral agents.

This guide provides an authoritative comparison between trans-4-(pyrrolidin-1-yl)tetrahydrofuran-3-ol (CAS: 10295-95-1) and its cis-isomer , detailing their mechanistic differences, physicochemical profiles, and experimental workflows for synthesis and validation.

Mechanistic Rationale: The Impact of Stereochemistry

The spatial orientation of the pyrrolidine ring and the hydroxyl group on the THF scaffold dictates the molecule's intramolecular dynamics and intermolecular binding vectors.

Intramolecular Hydrogen Bonding and ADME Properties

The most critical distinction between the cis and trans isomers lies in their capacity for intramolecular hydrogen bonding. In the cis-isomer, the hydroxyl group and the basic pyrrolidine nitrogen are positioned on the same face of the THF ring. This proximity facilitates a strong intramolecular hydrogen bond (OH···N) [1].

Causality in Drug Design:

  • Cis-Isomer (Masked Polarity): The formation of the intramolecular H-bond "masks" the hydrogen bond donor (OH) and acceptor (N) from the surrounding solvent. This effectively lowers the topological polar surface area (tPSA) and increases the lipophilicity (LogD) of the molecule. Consequently, cis-isomers are often preferred when engineering central nervous system (CNS) penetrant drugs, as they more readily cross the blood-brain barrier (BBB) [2].

  • Trans-Isomer (Exposed Polarity): The trans-isomer is sterically restricted from forming this intramolecular bond. Both the hydroxyl and pyrrolidine groups remain solvated and available for intermolecular interactions. This makes the trans-isomer ideal for targeting solvent-exposed regions or binding tightly to the hinge region of kinases (e.g., PI3K or EGFR), where the hydroxyl group acts as a critical hydrogen bond donor to the protein backbone [3, 4].

Pharmacophore Vector Projection

In a typical target binding pocket, the trans-isomer projects the pyrrolidine ring and the hydroxyl group in divergent vectors (pseudo-equatorial/pseudo-equatorial in the favored envelope conformation). The cis-isomer forces a convergent vector projection, which can cause steric clashes with the protein backbone if the pocket is narrow, but can perfectly fit a compact, deep sub-pocket.

G Trans trans-Isomer (No Intramolecular H-Bond) Trans_Vector Divergent Vectors (OH and N point away) Trans->Trans_Vector Trans_Prop Higher tPSA Lower LogD Optimal for Kinase Hinge Trans_Vector->Trans_Prop Cis cis-Isomer (Intramolecular H-Bond: OH···N) Cis_Vector Convergent Vectors (Locked Conformation) Cis->Cis_Vector Cis_Prop Lower tPSA Higher LogD Optimal for BBB Penetration Cis_Vector->Cis_Prop

Conformational impact of cis/trans stereochemistry on pharmacophore vectors and ADME properties.

Comparative Profiling

The following table summarizes the key physicochemical and structural differences between the two isomers, guiding medicinal chemists in their scaffold selection.

Property / Featuretrans-4-(Pyrrolidin-1-yl)THF-3-olcis-4-(Pyrrolidin-1-yl)THF-3-ol
Stereocenters (3R,4S) or (3S,4R)(3R,4R) or (3S,4S)
Intramolecular H-Bond Unlikely (Sterically hindered)Highly Favorable
Effective tPSA ~41.9 Ų (Exposed)< 30.0 Ų (Masked)
Lipophilicity (LogD @ pH 7.4) Lower (More hydrophilic)Higher (More lipophilic)
Typical Target Application Non-CNS penetrant targets, Kinase hinge binders [3]CNS targets, LRRK2 inhibitors [5]
Synthesis Pathway Direct SN2 epoxide openingEpoxide opening + Mitsunobu inversion, or KRED
NMR diagnostic ( J3,4​ ) ~2 – 4 Hz (Smaller dihedral coupling)~5 – 7 Hz (Larger dihedral coupling)

Experimental Workflows & Methodologies

Synthesizing these isomers requires strict stereochemical control. The trans-isomer is typically accessed via a highly regioselective and stereospecific anti-addition, whereas the cis-isomer requires either an inversion step or biocatalytic asymmetric reduction.

Protocol: Synthesis of Racemic trans-4-(Pyrrolidin-1-yl)tetrahydrofuran-3-ol

This self-validating protocol utilizes the standard SN​2 ring-opening of an epoxide, which inherently dictates trans (anti) stereochemistry.

Materials:

  • 3,4-Epoxytetrahydrofuran (1.0 eq)

  • Pyrrolidine (1.2 eq)

  • Solvent: Ethanol or Water

  • Catalyst: None (or mild Lewis acid like LiClO4​ if required for acceleration)

Step-by-Step Procedure:

  • Reaction Setup: Dissolve 3,4-epoxytetrahydrofuran (10 mmol) in 15 mL of absolute ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Nucleophilic Addition: Add pyrrolidine (12 mmol) dropwise at room temperature. The SN​2 trajectory forces the nucleophile to attack from the face opposite to the epoxide oxygen, exclusively yielding the trans-configuration.

  • Heating: Heat the mixture to 60°C and stir for 12 hours. Monitor the reaction via TLC (Dichloromethane:Methanol 9:1, Ninhydrin stain).

  • Workup: Concentrate the mixture under reduced pressure to remove ethanol and unreacted pyrrolidine. Dissolve the crude residue in ethyl acetate and wash with saturated aqueous NaHCO3​ and brine.

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate. Purify via flash column chromatography (Silica gel, DCM/MeOH gradient) to yield the racemic trans-amino alcohol.

  • Chiral Resolution: Subject the racemate to Preparative Supercritical Fluid Chromatography (SFC) using a chiral stationary phase (e.g., Chiralpak AD-H) to isolate the pure (3R,4S) and (3S,4R) enantiomers.

Protocol: Accessing the cis-Isomer via Biocatalysis (KRED)

To bypass the thermodynamic preference for the trans-isomer, modern process chemistry utilizes Ketoreductases (KREDs) to perform dynamic kinetic resolution on 4-substituted tetrahydrofuran-3-one precursors [5]. By screening a panel of KREDs, researchers can identify enzymes that selectively reduce the ketone to the cis-(3S,4S) or cis-(3R,4R) alcohol with >99% enantiomeric excess (ee) and high diastereomeric ratio (dr).

G Start 3,4-Epoxytetrahydrofuran Nucleophile Pyrrolidine Addition (SN2 Anti-Attack) Start->Nucleophile Regioselective Racemic Racemic trans-Isomer Nucleophile->Racemic 100% trans-diastereoselectivity Resolution Preparative Chiral SFC (Enantiomeric Separation) Racemic->Resolution Enantiomer1 (3R,4S)-trans Isomer Resolution->Enantiomer1 Enantiomer2 (3S,4R)-trans Isomer Resolution->Enantiomer2

SN2 epoxide ring-opening synthesis workflow yielding the trans-isomer, followed by chiral resolution.

Validation and Analytical Causality

To ensure the integrity of the synthesized isomers, NMR spectroscopy is the gold standard. The stereochemical assignment relies on the Karplus equation, which correlates the 3J coupling constant with the dihedral angle between adjacent protons.

  • Trans-Isomer Validation: The dihedral angle between the C3 and C4 protons in the trans-isomer typically approaches ~100-120° in its preferred envelope conformation, resulting in a relatively small coupling constant ( J3,4​≈2−4 Hz).

  • Cis-Isomer Validation: The cis-isomer protons have a dihedral angle closer to 0-30°, resulting in a significantly larger coupling constant ( J3,4​≈5−7 Hz).

By confirming these coupling constants alongside Chiral HPLC retention times, researchers create a self-validating system that guarantees the correct 3D spatial arrangement before advancing the scaffold into high-throughput screening (HTS) or lead optimization.

References

  • ACS Publications. (2023). Dependence of Intramolecular Hydrogen Bond on Conformational Flexibility in Linear Aminoalcohols. The Journal of Physical Chemistry A. Retrieved from[Link]

  • ACS Publications. (2022). Identification of NVP-CLR457 as an Orally Bioavailable Non-CNS-Penetrant pan-Class IA Phosphoinositol-3-Kinase Inhibitor. Journal of Medicinal Chemistry. Retrieved from[Link]

  • NIH PMC. (2020). Discovery of novel quinazoline derivatives bearing semicarbazone moiety as potent EGFR kinase inhibitors. European Journal of Medicinal Chemistry. Retrieved from[Link]

  • ACS Publications. (2024). Chemical and Biochemical Approaches to an Enantiomerically Pure 3,4-Disubstituted Tetrahydrofuran Derivative at a Multikilogram Scale: The Power of KRED. Organic Process Research & Development. Retrieved from[Link]

Comparative

Comprehensive HPLC Validation Guide for trans-4-(Pyrrolidin-1-yl)tetrahydrofuran-3-ol: HILIC-CAD vs. RP-UV

Introduction: The Analytical Challenge trans-4-(Pyrrolidin-1-yl)tetrahydrofuran-3-ol is a highly polar, aliphatic amino alcohol frequently utilized as a pharmaceutical building block. From a chromatographic perspective,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge

trans-4-(Pyrrolidin-1-yl)tetrahydrofuran-3-ol is a highly polar, aliphatic amino alcohol frequently utilized as a pharmaceutical building block. From a chromatographic perspective, it presents a "double threat" to analytical scientists:

  • Lack of Chromophore: The molecule lacks a conjugated π -electron system or aromatic rings, rendering standard Ultraviolet (UV) detection nearly blind.

  • High Polarity & Basicity: The basic pyrrolidine nitrogen ( pKa​≈9−10 ) induces severe secondary interactions with residual acidic silanols on traditional alkyl (C18) stationary phases. Combined with the hydrophilic tetrahydrofuran-3-ol moiety, the compound exhibits extremely poor retention and severe peak tailing in standard Reversed-Phase (RP) conditions.

This guide objectively compares traditional Reversed-Phase UV (RP-UV) methodologies against Hydrophilic Interaction Liquid Chromatography coupled with Charged Aerosol Detection (HILIC-CAD). Furthermore, it provides a self-validating experimental protocol grounded in the latest ICH Q2(R2) analytical validation guidelines[1].

Chromatographic & Detection Strategies

Reversed-Phase (RP-HPLC) vs. HILIC

Traditional RP-HPLC struggles with highly polar basic compounds. To achieve retention, highly aqueous mobile phases (often >95% water) are required, which can lead to stationary phase collapse (dewetting). While ion-pairing reagents (e.g., heptafluorobutyric acid) can improve retention and peak shape, they permanently alter the column chemistry and cause severe signal suppression in mass-sensitive detectors[2].

HILIC offers a mechanistic advantage. By utilizing a polar stationary phase (e.g., zwitterionic sulfobetaine) and a highly organic mobile phase (typically >70% acetonitrile), HILIC promotes the partitioning of the polar analyte into a water-enriched layer immobilized on the stationary phase. This enhances retention and provides excellent peak symmetry by eliminating hydrophobic silanol interactions[3].

Low-Wavelength UV vs. Charged Aerosol Detection (CAD)

Without a chromophore, UV detection must be performed at low wavelengths (200–210 nm). At this range, mobile phase solvents cause severe baseline drift during gradients, and trace impurities easily mask the analyte peak.

CAD is a mass-sensitive, universal detector for non-volatile and semi-volatile compounds. The eluent is nebulized, dried to form aerosol particles, and charged via a corona discharge. The resulting charge, measured by an electrometer, is proportional to the mass of the analyte, independent of its chemical structure[4]. For underivatized amino alcohols, CAD provides sub-nanogram sensitivity and a stable baseline, especially when paired with the highly volatile mobile phases used in HILIC[3].

G A Sample Injection (80% ACN Diluent) B ZIC-HILIC Column (Partitioning & Ion Exchange) A->B Isocratic 85% ACN C Nebulization (N2 Gas) B->C Eluent D Desolvation (Aerosol Formation) C->D Droplets E Corona Discharge (Particle Charging) D->E Dry Particles F Electrometer (Mass-Proportional Signal) E->F Charged Particles

Fig 1. HILIC-CAD operational workflow for underivatized amino alcohol analysis.

Performance Comparison Data

The following table synthesizes the objective performance metrics of three distinct analytical approaches for trans-4-(Pyrrolidin-1-yl)tetrahydrofuran-3-ol.

ParameterTraditional RP-UV (C18)RP-UV with Ion-PairingHILIC-CAD (Zwitterionic)
Retention Mechanism Hydrophobic (Poor)Ion-Pair PartitioningHydrophilic Partitioning
Peak Symmetry ( As​ ) > 2.5 (Severe Tailing)1.2 - 1.5 (Acceptable)0.9 - 1.1 (Excellent)
Detection Limit (LOD) ~50 µg/mL (at 210 nm)~10 µg/mL (at 210 nm)< 50 ng/mL
Baseline Stability Poor (High drift)ModerateExcellent (Volatile eluent)
MS Compatibility YesNo (Signal Suppression)Yes (Highly Compatible)
Equilibration Time 10 Column Volumes (CV)> 50 CV20 - 30 CV

ICH Q2(R2) Validation Framework for HILIC-CAD

Validating a CAD method requires specific considerations under the updated ICH Q2(R2) guidelines, which explicitly address non-linear response models and modern analytical technologies[1].

  • Linearity and Power Function Value (PFV): Unlike UV absorption, CAD response is inherently non-linear across wide dynamic ranges due to the physics of aerosol charging. ICH Q2(R2) permits the use of data transformations for calibration models. The internal Power Function Value (PFV) algorithm must be optimized (typically between 1.0 and 1.5) to linearize the detector's output, thereby improving signal-to-noise ratios at the limit of quantification[2].

  • Specificity: HILIC provides orthogonal selectivity compared to RP-HPLC. Specificity must be demonstrated by achieving baseline resolution ( Rs​>1.5 ) of the trans-isomer from its cis-diastereomer and any synthetic precursors.

  • Robustness: HILIC mechanisms are highly sensitive to mobile phase aqueous content and buffer ionic strength. Robustness testing must rigorously evaluate slight variations in ammonium formate concentration ( ±2 mM) and column temperature ( ±2∘ C).

G Start ICH Q2(R2) Validation for CAD Methods Spec Specificity (Resolution > 1.5) Start->Spec Lin Linearity (PFV Optimization) Spec->Lin Confirm No Interference Acc Accuracy & Precision (Recovery 98-102%) Lin->Acc Establish Linear Range Rob Robustness (Buffer & Temp Variations) Acc->Rob Confirm Repeatability

Fig 2. ICH Q2(R2) validation lifecycle specifically adapted for non-linear CAD responses.

Experimental Protocol: Self-Validating HILIC-CAD Method

This protocol is designed to ensure maximum reproducibility and baseline stability for trans-4-(Pyrrolidin-1-yl)tetrahydrofuran-3-ol.

Step 1: System and Column Preparation
  • Column: Zwitterionic HILIC (e.g., SeQuant ZIC-HILIC), 150 x 4.6 mm, 3 µm particle size.

  • Mobile Phase A (Aqueous): 100 mM Ammonium Formate, adjusted to pH 3.0 with formic acid.

    • Causality: An acidic pH ensures the pyrrolidine nitrogen is fully protonated, standardizing its retention mechanism via electrostatic interaction with the zwitterionic phase.

  • Mobile Phase B (Organic): 100% Acetonitrile (LC-MS grade).

  • Pump Program: Isocratic elution at 15% A / 85% B.

    • Causality: A minimum of 5% water is strictly required in HILIC to maintain the immobilized hydration layer on the silica surface.

Step 2: Detector Configuration (CAD)
  • Evaporator Temperature: 35°C. (Prevents thermal degradation of the amino alcohol while ensuring complete desolvation of the 85% ACN eluent).

  • Data Collection Rate: 10 Hz.

  • Power Function Value (PFV): Set initially to 1.0. Inject a calibration curve (1 µg/mL to 100 µg/mL). If the R2 value of the linear regression is <0.995 , adjust the PFV incrementally (up to 1.5) until linearity is achieved across the target range[2].

Step 3: Sample Preparation
  • Diluent: 80% Acetonitrile / 20% Water.

    • Causality: Injecting samples dissolved in 100% water or highly aqueous diluents into a HILIC system causes localized disruption of the stationary phase water layer, resulting in severe peak splitting and distortion. The sample diluent must closely match the initial mobile phase conditions.

  • Standard Preparation: Accurately weigh 10 mg of trans-4-(Pyrrolidin-1-yl)tetrahydrofuran-3-ol reference standard. Dissolve in 100 mL of diluent to create a 100 µg/mL stock solution. Sonicate for 5 minutes.

Step 4: Equilibration and Execution
  • Equilibration: Flush the column with the isocratic mobile phase for at least 30 Column Volumes (CV) prior to the first injection. HILIC columns require significantly longer equilibration times than RP columns to establish the stable aqueous partition layer.

  • Injection Volume: 5 µL.

  • System Suitability: Perform 6 replicate injections of the 10 µg/mL working standard. The method is valid for execution if the Relative Standard Deviation (RSD) of the peak area is ≤2.0% and the USP tailing factor is ≤1.5 .

References

  • Sensitive Analysis of Underivatized Amino Acids Using UHPLC with Charged Aerosol Detection Source: Thermo Fisher Scientific URL
  • HPLC with charged aerosol detector (CAD)
  • Charged Aerosol Detection in Pharmaceutical Analysis: An Overview Source: LCGC International URL
  • ICH Q2(R2)

Sources

Validation

Comparative Efficacy of Pyrrolidinyl-Tetrahydrofuran Scaffolds as M1 Muscarinic Agonists: A Guide for Drug Development Professionals

Introduction: The Therapeutic Promise of M1 Muscarinic Agonism The M1 muscarinic acetylcholine receptor (mAChR) represents a compelling therapeutic target, particularly in the context of neurodegenerative disorders such...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Therapeutic Promise of M1 Muscarinic Agonism

The M1 muscarinic acetylcholine receptor (mAChR) represents a compelling therapeutic target, particularly in the context of neurodegenerative disorders such as Alzheimer's disease.[1][2] Cholinergic hypofunction is a well-established hallmark of Alzheimer's, and M1 receptor activation has been shown to modulate key aspects of the disease's pathology, including the processing of amyloid precursor protein (APP) and the phosphorylation of tau protein.[1][3][4] The development of selective M1 agonists aims to restore cognitive function and potentially modify the course of the disease.[3][4] The trans-4-(pyrrolidin-1-yl)tetrahydrofuran-3-ol scaffold serves as a key pharmacophore in the design of such agonists, offering a three-dimensional structure that can be tailored for selective and potent M1 activation. This guide provides a comparative overview of the efficacy of analogues based on this and related scaffolds, supported by experimental data and detailed methodologies to aid researchers in this field.

The M1 Muscarinic Receptor Signaling Pathway

Activation of the M1 mAChR, a Gq/11-coupled receptor, initiates a signaling cascade that leads to various cellular responses crucial for neuronal function.[5] Understanding this pathway is fundamental to interpreting the efficacy data of M1 agonists.

M1_Signaling_Pathway cluster_membrane Cell Membrane M1_Receptor M1 Receptor Gq_protein Gq/11 Protein M1_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Agonist M1 Agonist (e.g., Pyrrolidinyl- tetrahydrofuran analogue) Agonist->M1_Receptor Binds IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces PKC_activation PKC Activation DAG->PKC_activation Activates Downstream Downstream Effects (e.g., APP processing, neurotransmitter release) Ca_release->Downstream PKC_activation->Downstream

Caption: M1 Muscarinic Receptor Signaling Cascade.

Synthesis of Pyrrolidinyl-Tetrahydrofuran Analogues

The synthesis of chiral pyrrolidine and tetrahydrofuran derivatives is a critical aspect of developing selective muscarinic agonists. Stereochemistry plays a vital role in receptor affinity and functional activity.[6][7] Various synthetic strategies have been developed to construct these scaffolds with high stereocontrol.

A general retrosynthetic approach to trans-4-(pyrrolidin-1-yl)tetrahydrofuran-3-ol analogues is outlined below. This often involves the stereoselective synthesis of a suitable precursor, followed by the introduction of the pyrrolidine moiety.

Synthesis_Workflow Target Target Analogue: trans-4-(Pyrrolidin-1-yl) tetrahydrofuran-3-ol Epoxide Chiral Tetrahydrofuran Epoxide Target->Epoxide Retrosynthesis Pyrrolidine Pyrrolidine Target->Pyrrolidine Retrosynthesis Diol Chiral Diol Precursor Epoxide->Diol Retrosynthesis StartingMaterial Acyclic Starting Material Diol->StartingMaterial Retrosynthesis

Caption: General Retrosynthetic Strategy.

Detailed synthetic procedures often utilize methods such as radical cyclization to form the tetrahydrofuran ring and nucleophilic substitution to introduce the pyrrolidine.[8] The choice of starting materials and reagents is crucial for controlling the diastereoselectivity of the final product.[8]

Comparative Efficacy of M1 Muscarinic Agonists

While direct comparative data for a series of trans-4-(pyrrolidin-1-yl)tetrahydrofuran-3-ol analogues is not extensively published, we can infer structure-activity relationships (SAR) and comparative efficacy from studies on structurally related M1 agonists. The following tables summarize data for representative compounds, highlighting key parameters such as potency (EC50 or IC50) and efficacy.

Table 1: In Vitro Potency and Efficacy of Selected M1 Muscarinic Agonists

CompoundReceptor Target(s)Assay TypePotency (EC50/IC50)Efficacy (% of max response)Reference
Xanomeline M1/M4GTPγS BindingM1: Potent AgonistHigh[9]
ML-007 M1/M4GTPγS BindingM1: Potent AgonistHigher than Xanomeline[9]
(Pentyloxy)-TZTP (5e) M1 selectiveRabbit Vas DeferensIC50 in low pM range>90% inhibition[10]
(Hexyloxy)-TZTP (5f) M1 selectiveRabbit Vas DeferensIC50 in low pM range>90% inhibition[10]
AF102B (Cevimeline) M1 AgonistVariousNot specifiedEffective in vivo[1][2][4]
AF150(S) M1 AgonistVariousNot specifiedEffective in vivo[1][3][4]
AF267B M1 AgonistVariousNot specifiedEffective in vivo[1][3][4]

Table 2: In Vivo Cognitive Efficacy of Selected M1 Muscarinic Agonists in Animal Models

CompoundAnimal ModelCognitive TaskOutcomeReference
ML-007 Tg2576 mice (AD model)Spatial MemoryImproved performance[9]
Xanomeline Tg2576 mice (AD model)Spatial MemoryNo improvement[9]
AF150(S) Mice with small hippocampiMorris Water MazeRestored cognitive impairments[4]
AF267B Mice with small hippocampiMorris Water MazeRestored cognitive impairments[4]
AF267B 3xTg-AD miceCognitive tasksRescued cognitive deficits[1]

These data illustrate that subtle structural modifications can lead to significant differences in efficacy. For instance, ML-007 demonstrated superior cognitive improvement in an Alzheimer's model compared to xanomeline, which was attributed to its stronger intrinsic agonist activity at the M1 receptor.[9] Furthermore, the AF series of compounds have shown promise in various animal models, not only by improving cognitive function but also by modulating the underlying pathology of Alzheimer's disease.[1][3][4]

Experimental Protocols for Efficacy Determination

The reliable comparison of analogue efficacy depends on robust and standardized experimental protocols. Below are outlines of key assays used in the characterization of M1 muscarinic agonists.

Protocol 1: In Vitro Radioligand Binding Assay

This assay determines the affinity of a test compound for the M1 receptor by measuring its ability to displace a radiolabeled ligand.

Workflow:

Binding_Assay_Workflow Start Prepare cell membranes expressing M1 receptors Incubate Incubate membranes with radiolabeled ligand and varying concentrations of test compound Start->Incubate Separate Separate bound from free radioligand (e.g., filtration) Incubate->Separate Quantify Quantify radioactivity of bound ligand Separate->Quantify Analyze Analyze data to determine Ki or IC50 Quantify->Analyze

Caption: Radioligand Binding Assay Workflow.

Key Steps:

  • Membrane Preparation: Homogenize cells or tissues expressing the M1 receptor and isolate the membrane fraction by centrifugation.

  • Incubation: In a multi-well plate, incubate the membranes with a known concentration of a high-affinity radioligand (e.g., [3H]-pirenzepine) and a range of concentrations of the unlabeled test compound.

  • Separation: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the logarithm of the test compound concentration to determine the IC50 value. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Protocol 2: [³⁵S]GTPγS Functional Assay

This assay measures the functional activity of a compound by quantifying its ability to stimulate G-protein activation upon binding to the M1 receptor.

Key Steps:

  • Membrane Preparation: As described in the binding assay.

  • Incubation: Incubate the membranes with the test compound, GDP, and [³⁵S]GTPγS. Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

  • Separation: Separate the G-protein-bound [³⁵S]GTPγS from the free form, typically by filtration.

  • Quantification: Measure the amount of bound [³⁵S]GTPγS by scintillation counting.

  • Data Analysis: Plot the stimulated binding against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50 and Emax values.

Conclusion and Future Directions

The development of selective M1 muscarinic agonists based on scaffolds such as trans-4-(pyrrolidin-1-yl)tetrahydrofuran-3-ol holds significant promise for the treatment of Alzheimer's disease and other cognitive disorders. The comparative data presented in this guide highlight the importance of subtle structural modifications in achieving desired potency, selectivity, and in vivo efficacy. Future research should focus on:

  • Systematic SAR studies: To better understand the relationship between the stereochemistry and substitution patterns of the pyrrolidinyl-tetrahydrofuran scaffold and M1 receptor activity.

  • In vivo characterization: Evaluation of promising compounds in a broader range of animal models of cognitive impairment to assess their therapeutic potential.

  • Pharmacokinetic and safety profiling: Early assessment of drug-like properties to ensure that potent and efficacious compounds are also viable clinical candidates.

By leveraging the insights and methodologies outlined in this guide, researchers can accelerate the discovery and development of novel M1 muscarinic agonists with the potential to make a meaningful impact on patients' lives.

References

  • Fisher, A. (2008). Therapeutic Strategies in Alzheimer's Disease: M1 Muscarinic Agonists. J-Stage. [Link]

  • Uslaner, J. M., et al. (2018). Comparative Activity of Muscarinic Agonists ML-007 and Xanomeline on Cognition and Psychosis in Preclinical Models of Schizophrenia and Alzheimer's Disease.
  • Fisher, A. (2003). M1 muscarinic agonists can modulate some of the hallmarks in Alzheimer's disease: implications in future therapy. PubMed. [Link]

  • Sauerberg, P., et al. (1995). Novel functional M1 selective muscarinic agonists. Synthesis and structure-activity relationships of 3-(1,2,5-thiadiazolyl)-1,2,5,6-tetrahydro-1-methylpyridines. PubMed. [Link]

  • Fisher, A. (2007). M1 muscarinic agonists target major hallmarks of Alzheimer's disease--an update. PubMed. [Link]

  • Bar-On, B., & Fisher, A. (2022).
  • Ericsson, C. (2004). Synthesis of Tetrahydrofuran and Pyrrolidine Derivatives Utilising Radical Reactions. Diva-portal.org. [Link]

  • Sriwarom, P., et al. (2015). Synthesis and DNA/RNA Binding Properties of Conformationally Constrained Pyrrolidinyl PNA with a Tetrahydrofuran Backbone Deriving from Deoxyribose. PubMed. [Link]

  • Lindsley, C. W., et al. (2012). Synthesis and Structure–Activity Relationships of Allosteric Potentiators of the M4 Muscarinic Acetylcholine Receptor. PMC. [Link]

  • Sriwarom, P., et al. (2015). Synthesis and DNA/RNA Binding Properties of Conformationally Constrained Pyrrolidinyl PNA with a Tetrahydrofuran Backbone Deriving from Deoxyribose. ACS Publications. [Link]

  • Maji, M., & Wangelin, A. J. (2018). Synthesis of Chiral Tetrahydrofurans and Pyrrolidines by Visible‐Light‐Mediated Deoxygenation. PMC. [Link]

  • Scapecchi, S., et al. (2008). Synthesis and pharmacological characterization of chiral pyrrolidinylfuran derivatives: the discovery of new functionally selective muscarinic agonists. PubMed. [Link]

  • Mistry, R., et al. (2020). Structure-Activity Relationships of Pan-Gαq/11 Coupled Muscarinic Acetylcholine Receptor Positive Allosteric Modulators. PMC. [Link]

  • Scapecchi, S., et al. (2008). Synthesis and Pharmacological Characterization of Chiral Pyrrolidinylfuran Derivatives: The Discovery of New Functionally Selective Muscarinic Agonists. ACS Publications. [Link]

Sources

Comparative

mass spectrometry validation of trans-4-(Pyrrolidin-1-yl)tetrahydrofuran-3-ol

As a Senior Application Scientist in analytical chemistry, I frequently encounter the challenge of structurally validating closely related cyclic amino alcohols. trans-4-(Pyrrolidin-1-yl)tetrahydrofuran-3-ol (CAS: 10295-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in analytical chemistry, I frequently encounter the challenge of structurally validating closely related cyclic amino alcohols. trans-4-(Pyrrolidin-1-yl)tetrahydrofuran-3-ol (CAS: 10295-95-1)[1] is a highly versatile building block widely utilized in the synthesis of kinase inhibitors and GPCR modulators. Because the pharmacological efficacy of these downstream drug candidates is strictly dependent on stereochemistry and ring size, rigorous mass spectrometry (MS) validation is non-negotiable.

This guide provides a comprehensive, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-ESI-MS/MS) framework. It objectively compares the fragmentation profile of the trans-pyrrolidine derivative against its cis-isomer and piperidine homolog, explaining the mechanistic causality behind every experimental parameter.

Structural Context & Ionization Causality

The molecule features a tertiary amine (the pyrrolidine ring) and a secondary alcohol on a tetrahydrofuran (THF) scaffold.

  • Ionization Choice (Why ESI+?): Electrospray Ionization in positive mode (ESI+) is the gold standard for this scaffold. The tertiary amine nitrogen possesses a high proton affinity, making it highly susceptible to protonation to form the [M+H]+ ion at m/z 158.1. This guarantees superior sensitivity compared to Atmospheric Pressure Chemical Ionization (APCI) or negative mode ESI[2].

  • Fragmentation Mechanics (Why specific fragments form): Under Collision-Induced Dissociation (CID), pyrrolidine rings characteristically undergo either C-N bond cleavage or the neutral loss of the entire ring[3]. The presence of the hydroxyl group on the adjacent THF carbon introduces a competitive, low-energy dehydration pathway (-18 Da)[4].

Objective Comparison of Structural Alternatives

Differentiating trans-4-(Pyrrolidin-1-yl)tetrahydrofuran-3-ol from its stereoisomers and homologs requires exploiting subtle differences in fragmentation kinetics. The trans-isomer typically exhibits a different rate of water loss compared to the cis-isomer due to stereoelectronic effects (e.g., the lack of syn-periplanar alignment for elimination).

Table 1: Physicochemical and MS/MS Profiles of Target and Alternatives

CompoundExact MassPrecursor Ion [M+H]+ Base Peak (MS/MS)Diagnostic Differentiation
trans-4-(Pyrrolidin-1-yl)tetrahydrofuran-3-ol 157.1103 Dam/z 158.1m/z 70.1Strong C-N cleavage yielding the intact pyrrolidine ion.
cis-4-(Pyrrolidin-1-yl)tetrahydrofuran-3-ol 157.1103 Dam/z 158.1m/z 140.1Higher propensity for dehydration (-18 Da) due to favorable stereochemistry.
trans-4-(Piperidin-1-yl)tetrahydrofuran-3-ol 171.1259 Dam/z 172.1m/z 84.1Shift in precursor mass (+14 Da) and characteristic piperidine ring fragment.

Validated LC-ESI-MS/MS Protocol

A robust analytical method must be a self-validating system. The following protocol integrates internal checks to ensure data trustworthiness.

Step 1: Sample Preparation & Matrix Causality
  • Procedure: Dilute the analyte to 1 µg/mL in a 50:50 mixture of Methanol:Water containing 0.1% Formic Acid (FA).

  • Causality: Formic acid acts as an essential proton source. By lowering the pH below the pKa of the pyrrolidine nitrogen (~10.4), it ensures 100% protonation in the solution phase prior to droplet evaporation in the ESI source, maximizing the [M+H]+ yield.

Step 2: Chromatographic Separation
  • Column: C18 (50 x 2.1 mm, 1.7 µm).

  • Mobile Phase: (A) 0.1% FA in H2​O ; (B) 0.1% FA in Acetonitrile.

  • Gradient: 5% B to 95% B over 3 minutes at 0.4 mL/min.

  • Causality: The rapid gradient on a sub-2-micron C18 column focuses the polar analyte into a sharp peak, minimizing diffusion and maximizing the signal-to-noise ratio entering the mass spectrometer.

Step 3: MS/MS Parameters & System Suitability Test (SST)
  • Source Parameters: Capillary Voltage: 3.0 kV; Desolvation Temp: 350°C; Collision Gas: Argon.

  • Self-Validation Check: Before running unknown samples, inject a blank (50:50 MeOH: H2​O ) to verify the absence of carryover, followed by a 10 ng/mL standard. The system is validated only if the ratio of the m/z 140.1 (dehydrated) to m/z 70.1 (pyrrolidine) product ions remains consistent (±15%). A shifting ratio indicates matrix-induced fragmentation bias or collision cell contamination.

Fragmentation Mechanics & Data Interpretation

Understanding the energy required to break specific bonds allows us to set optimal Multiple Reaction Monitoring (MRM) transitions.

Table 2: MRM Transitions and Collision Energy (CE) Causality

Transition (m/z)Fragment IdentityCE (eV)Mechanistic Causality & Diagnostic Purpose
158.1 → 140.1 [M+H−H2​O]+ 15A low CE is sufficient to drive the neutral loss of water. Confirms the secondary hydroxyl group.
158.1 → 87.1 [THF−OH]+ 20Moderate CE drives the neutral loss of the pyrrolidine ring (-71 Da). Validates the intact THF scaffold.
158.1 → 70.1 [Pyrrolidine]+ 25Higher CE is required to overcome the activation barrier for C-N bond cleavage. Primary quantifier.
Pathway Visualization

MS_Workflow Precursor Precursor Ion [M+H]+ m/z 158.1 Dehydrated Dehydrated Ion [M+H - H2O]+ m/z 140.1 Precursor->Dehydrated CID (15 eV) -18 Da (H2O) Pyrrolidine Pyrrolidine Fragment m/z 70.1 Precursor->Pyrrolidine CID (25 eV) C-N Cleavage THF THF-OH Fragment m/z 87.1 Precursor->THF CID (20 eV) -71 Da (Pyrrolidine) Dehydrated->Pyrrolidine Secondary Cleavage (30 eV)

ESI-MS/MS fragmentation pathways of trans-4-(Pyrrolidin-1-yl)tetrahydrofuran-3-ol.

References

  • [1] (2R-trans)-2-(2,4-difluorophenyl)-4-formylmethyl-2 ... - Guidechem. Source: guidechem.com. URL:

  • [3] Mass Spectrometry Studies of the Retro-Cycloaddition Reaction of Pyrrolidino and 2-Pyrazolinofullerene Derivatives Under Negative ESI Conditions - ACS Publications. Source: acs.org. URL:

  • [2] Characterisation of nicotine and related compounds using electrospray ionisation with ion trap mass spectrometry... - PubMed. Source: nih.gov. URL:

  • [4] Fragmentation pathways of alpha-pyrrolidinophenone synthetic cathinones and their application... - West Virginia University. Source: wvu.edu. URL:

Sources

Validation

A Comparative Guide to Pyrrolidine Scaffolds: Evaluating trans-4-(Pyrrolidin-1-yl)tetrahydrofuran-3-ol Against Standard Derivatives in a Drug Discovery Context

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry, celebrated for its pharmacological versatility and favorable physicochemical properties.[1][2] This structur...

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Author: BenchChem Technical Support Team. Date: April 2026

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry, celebrated for its pharmacological versatility and favorable physicochemical properties.[1][2] This structural motif is prevalent in a multitude of FDA-approved drugs and natural products, owing to its ability to confer aqueous solubility, act as a hydrogen bond acceptor/donor, and provide a rigid, three-dimensional scaffold that can effectively orient substituents to interact with biological targets.[3] Strategic functionalization of the pyrrolidine ring can lead to compounds with a wide array of biological activities, including anticancer, antidiabetic, antimicrobial, and central nervous system (CNS) effects.[1][2]

This guide provides a comparative analysis of a novel, functionalized pyrrolidine derivative, trans-4-(Pyrrolidin-1-yl)tetrahydrofuran-3-ol, against a panel of well-characterized, standard pyrrolidine derivatives. We will explore how the unique structural modifications of this target compound may influence its biological activity profile in comparison to established scaffolds such as N-benzylpyrrolidine, (S)-prolinol, and 2-pyrrolidinone. The insights presented herein are intended to guide researchers, scientists, and drug development professionals in the rational design of new chemical entities based on the pyrrolidine framework.

The Pyrrolidine Archetypes: A Structural and Functional Overview

To establish a baseline for our comparison, we will first introduce the standard pyrrolidine derivatives that represent distinct classes of functionalization and have well-documented biological activities.

  • N-Benzylpyrrolidine: This derivative features a benzyl group attached to the pyrrolidine nitrogen. The N-benzyl moiety is a common pharmacophore that can influence lipophilicity and introduce aromatic interactions with biological targets. N-Benzylpyrrolidine derivatives have been extensively investigated for their activity as monoamine oxidase (MAO) inhibitors, making them relevant for neurodegenerative disorders like Parkinson's disease.[4][5]

  • (S)-Prolinol: Derived from the natural amino acid L-proline, (S)-prolinol is a chiral building block that incorporates a hydroxymethyl group.[6] This hydroxyl group can act as a hydrogen bond donor and a key point for further derivatization. Prolinol derivatives are explored for a wide range of applications, including as ligands for transporters and in the synthesis of complex chiral molecules.[7]

  • 2-Pyrrolidinone (γ-Lactam): This derivative contains a carbonyl group at the 2-position of the pyrrolidine ring. The lactam functionality imparts distinct chemical properties, including planarity and the ability to participate in hydrogen bonding as an acceptor. 2-Pyrrolidinone and its analogs have shown significant potential as anticancer agents by inducing apoptosis and cell cycle arrest.[8][9]

Our compound of interest, trans-4-(Pyrrolidin-1-yl)tetrahydrofuran-3-ol (CAS 10295-95-1), presents a more complex scaffold.[10] It combines the pyrrolidine ring with a tetrahydrofuran moiety, introducing additional stereocenters and oxygen atoms that can serve as hydrogen bond acceptors. The hydroxyl group on the tetrahydrofuran ring adds a hydrogen bond donor capability, similar to prolinol, but within a more rigid, fused-like system. This unique combination of features suggests potential for novel interactions with biological targets.

Comparative Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The following table provides a comparison of key properties for our target compound and the selected standard derivatives.

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted LogPHydrogen Bond DonorsHydrogen Bond Acceptors
trans-4-(Pyrrolidin-1-yl)tetrahydrofuran-3-ol C₈H₁₅NO₂157.210.213
N-BenzylpyrrolidineC₁₁H₁₅N161.242.401
(S)-ProlinolC₅H₁₁NO101.15-0.612
2-PyrrolidinoneC₄H₇NO85.10-0.811

Data for LogP are predicted values and may vary based on the algorithm used.

The data suggests that trans-4-(Pyrrolidin-1-yl)tetrahydrofuran-3-ol has a balanced profile with moderate lipophilicity and a higher number of hydrogen bond acceptors compared to the simpler derivatives. This could translate to improved solubility and the potential for more complex binding interactions with target proteins.

Comparative Biological Activity: Known vs. Inferred

Central Nervous System (CNS) Activity

The pyrrolidine scaffold is a well-established pharmacophore for CNS-active compounds.[11] N-benzylpyrrolidine derivatives, for instance, have been identified as potent MAO-B inhibitors, which are clinically relevant for Parkinson's disease.[4][5]

Table 1: Comparative CNS-Related Activity of Pyrrolidine Derivatives

Compound ClassTargetIn Vitro Activity (IC₅₀/Kᵢ)Therapeutic PotentialReference
N-Benzylpyrrolidine DerivativesMAO-A/BVaries (nM to µM range)Parkinson's Disease, Alzheimer's Disease[4][12]
Prolinol DerivativesAmino Acid Transporters (SLC1A4/5)Low µM to nM rangeNeurological Disorders[7]
trans-4-(Pyrrolidin-1-yl)tetrahydrofuran-3-ol Inferred: GPCRs, Ion ChannelsTo be determinedPotential in CNS disorders-

Given its structural complexity and the presence of multiple hydrogen bonding groups, trans-4-(Pyrrolidin-1-yl)tetrahydrofuran-3-ol could potentially interact with a variety of CNS targets, such as G-protein coupled receptors (GPCRs) or ion channels. Its scaffold could serve as a starting point for developing novel modulators for these target classes.

Anticancer Activity

The induction of apoptosis and cell cycle arrest are key mechanisms for many anticancer drugs. 2-Pyrrolidinone derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[8][13]

Table 2: Comparative Anticancer Activity of Pyrrolidine Derivatives

Compound ClassCancer Cell LineIn Vitro Activity (IC₅₀)Mechanism of ActionReference
2-PyrrolidinoneHeLa, PC-31.5 - 3.0 µg/mLG0/G1 cell cycle arrest, Apoptosis induction[8]
Spirooxindole-pyrrolidineHCT1168.5 - 15.2 µMNot specified[13]
trans-4-(Pyrrolidin-1-yl)tetrahydrofuran-3-ol To be determinedTo be determinedTo be determined-

The hydroxylated tetrahydrofuran moiety in our target compound could potentially engage with different biological targets compared to the simpler 2-pyrrolidinone. Further investigation is warranted to explore its cytotoxic potential against a panel of cancer cell lines.

Experimental Protocols for Comparative Evaluation

To facilitate the direct comparison of trans-4-(Pyrrolidin-1-yl)tetrahydrofuran-3-ol with standard pyrrolidine derivatives, we provide detailed, step-by-step methodologies for key biological assays.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a cancer cell line, providing a quantitative measure of its cytotoxic potential.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[14] The amount of formazan produced is proportional to the number of viable cells.[14]

Materials:

  • Cancer cell line (e.g., HeLa, PC-3, or A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)[15]

  • Solubilization solution (e.g., DMSO or 10% Triton X-100 in acidified isopropanol)

  • 96-well microplates

  • Test compounds (dissolved in a suitable solvent like DMSO)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[14]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).

  • Incubation: Incubate the plates for 24 to 48 hours at 37°C in a 5% CO₂ atmosphere.[8]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.[16]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[17]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[15] Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Seeding Seed Cells in 96-well plate Treatment Treat Cells with Compounds Cell_Seeding->Treatment Compound_Prep Prepare Compound Dilutions Compound_Prep->Treatment Incubation Incubate (24-48h) Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Formation Incubate (2-4h) MTT_Addition->Formazan_Formation Solubilization Add Solubilization Solution Formazan_Formation->Solubilization Read_Absorbance Read Absorbance (570 nm) Solubilization->Read_Absorbance Calculate_Viability Calculate % Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Calculate_Viability->Determine_IC50

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Protocol 2: Radioligand Binding Assay for GPCRs

This protocol is used to determine the binding affinity (Kᵢ) of a test compound for a specific G-protein coupled receptor (GPCR).

Principle: A radiolabeled ligand with known affinity for the target receptor is incubated with a source of the receptor (e.g., cell membranes) in the presence of varying concentrations of an unlabeled test compound. The ability of the test compound to displace the radioligand from the receptor is measured, and from this, the inhibitory constant (Kᵢ) can be calculated.[1][18]

Materials:

  • Cell membranes expressing the target GPCR

  • Radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled)

  • Unlabeled test compounds

  • Assay buffer (e.g., Tris-HCl with appropriate salts)

  • Scintillation fluid

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Reaction Setup: In a 96-well plate, combine the cell membranes, radiolabeled ligand (at a concentration near its Kₑ), and varying concentrations of the test compound in the assay buffer.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the reaction mixture through glass fiber filters using a filtration apparatus to separate the bound from the free radioligand. Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the specific binding at each concentration of the test compound by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding. Plot the percentage of specific binding against the concentration of the test compound and determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radiolabeled ligand and Kₑ is its equilibrium dissociation constant.

Binding_Assay_Workflow Start Prepare Reaction Mixture (Membranes, Radioligand, Test Compound) Incubate Incubate to Reach Equilibrium Start->Incubate Filter Rapid Filtration (Separates Bound from Free) Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis (Calculate IC50 and Ki) Count->Analyze SAR_Concept cluster_scaffold Pyrrolidine Scaffold cluster_modifications Structural Modifications cluster_properties Resulting Properties Pyrrolidine Pyrrolidine Ring Substituents Substituents (R1, R2, etc.) Pyrrolidine->Substituents influences Stereochemistry Stereochemistry Pyrrolidine->Stereochemistry determines Fused_Rings Fused Rings (e.g., Tetrahydrofuran) Pyrrolidine->Fused_Rings can be fused with Physicochemical Physicochemical (LogP, Solubility) Substituents->Physicochemical Pharmacological Pharmacological (Potency, Selectivity) Stereochemistry->Pharmacological Fused_Rings->Physicochemical Fused_Rings->Pharmacological

Caption: Conceptual overview of Structure-Activity Relationships in pyrrolidine derivatives.

For trans-4-(Pyrrolidin-1-yl)tetrahydrofuran-3-ol, the key structural features to consider for future derivatization and SAR studies include:

  • The Pyrrolidine Nitrogen: This position is a common point for modification. Introducing different substituents could modulate the compound's basicity, lipophilicity, and interactions with the target.

  • The Tetrahydrofuran Ring: The oxygen atom and the overall conformation of this ring are likely to be critical for activity. Exploring different ring sizes or substitutions on the tetrahydrofuran ring could lead to improved potency or selectivity.

  • The Hydroxyl Group: This group can be esterified, etherified, or replaced with other functional groups to probe its importance in target binding.

  • Stereochemistry: The trans relationship between the pyrrolidinyl and hydroxyl groups is a key feature. Synthesizing and testing the cis isomer would be a crucial step in understanding the stereochemical requirements for activity.

Conclusion

trans-4-(Pyrrolidin-1-yl)tetrahydrofuran-3-ol represents an intriguing scaffold that merges the well-established pyrrolidine motif with a functionalized tetrahydrofuran ring. While direct biological data is currently limited, its structural features suggest potential for activity in areas where other pyrrolidine derivatives have shown promise, such as CNS disorders and oncology. By employing the comparative analysis and experimental protocols outlined in this guide, researchers can systematically evaluate the biological profile of this and similar novel scaffolds. The continued exploration of diverse pyrrolidine derivatives will undoubtedly lead to the discovery of new chemical entities with significant therapeutic potential.

References

  • Pyrrolidine Derivatives in Modern Drug Discovery: Emerging Structure Activity Relationships and Dual Antidiabetic-Anticancer Potential. PubMed. [Link]

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  • Design, Synthesis, and Multitargeted Profiling of N-Benzylpyrrolidine Derivatives for the Treatment of Alzheimer's Disease. ResearchGate. [Link]

  • Discovery and synthesis of hydroxy-L-proline based blockers of the neutral amino acid transporters SLC1A4 (ASCT1) and SLC1A5 (ASCT2). bioRxiv. [Link]

  • N-Benzylpyrrolidine Compounds with MAO-B Inhibitory Activity in an Experimental Model of Parkinson's Disease. MDPI. [Link]

  • Antioxidant and in vitro anticancer effect of 2-pyrrolidinone rich fraction of Brassica oleracea var. capitata through induction of apoptosis in human cancer cells. PubMed. [Link]

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  • Cell Viability Assays. NCBI Bookshelf. [Link]

  • Radioligands vs. Fluorescent Ligands: Binding Assays. Celtarys. [Link]

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  • The in vitro anticancer activity of pyrrolidone derivatives 2–26... ResearchGate. [Link]

  • Quantifying fluorescent ligand binding to GPCRs in live cells using the PHERAstar FS - a new format for HTS. BMG LABTECH. [Link]

  • Bioactive compounds that are based on N-Benzyl cyclo-tertiary amines as building blocks. io-z.com. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. clyte. [Link]

  • Pyrrolidine-based hybrid compounds: design, synthesis, in vitro and in vivo pharmacological properties and molecular docking studies. PubMed. [Link]

  • Exploring variations of pyrrolidine-2-ones for enhanced biological activity. American Chemical Society. [Link]

  • l-Proline as a Valuable Scaffold for the Synthesis of Novel Enantiopure Neonicotinoids Analogs. ACS Publications. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PMC. [Link]

  • Novel Pyrrolidinyl Derivatives as HCN2 Modulators for Treating Central Nervous System and Psychiatric Disorders, Namely, Autism, Mood Disorders and Schizophrenia. PubMed. [Link]

  • TRANS-4-(PYRROLIDIN-1-YL)TETRAHYDROFURAN-3-OL. Appchem. [Link]

  • The Role of Proline-Based Amino Acid Derivatives in Enhancing Antibacterial Drug Delivery. ResearchGate. [Link]

  • SYNTHESIS AND NOOTROPIC ACTIVITY PREDICTION OF SOME 4-(AMINOMETHYL)- 1-BENZYLPYRROLIDIN-2-ONE DERIVATIVES STRUCTURALLY RELATED W. ScienceRise. [Link]

  • Derivatives of l-proline, their preparation and their biological uses.
  • Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers. [Link]

  • Synthesis of Tetrahydrofuran and Pyrrolidine Derivatives Utilising Radical Reactions. Diva-portal.org. [Link]

  • Synthesis of Tetrahydrofurans and Pyrrolidines by Copper-Catalyzed Oxy/Aminoarylation of Alkenes. ACS Publications. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

  • Synthesis and Characterization of Poly(tetrahydrofuran) Triol. Chemical Journal of Chinese Universities. [Link]

  • Synthesis of Chiral Tetrahydrofurans and Pyrrolidines by Visible-Light-Mediated Deoxygenation. PMC. [Link]

  • Novel route to the synthesis of hydroxylated pyrrolidine derivatives via the intramolecular reaction of γ-aminoallylstannane with aldehyde. Total synthesis of (+)-preussin. Okayama University. [Link]

  • Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journals. [Link]

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Comparative

A Comparative Guide to the Cross-Reactivity Profiling of trans-4-(Pyrrolidin-1-yl)tetrahydrofuran-3-ol

This guide provides a comprehensive framework for evaluating the cross-reactivity profile of the novel chemical entity (NCE), trans-4-(Pyrrolidin-1-yl)tetrahydrofuran-3-ol. While specific pharmacological data for this co...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for evaluating the cross-reactivity profile of the novel chemical entity (NCE), trans-4-(Pyrrolidin-1-yl)tetrahydrofuran-3-ol. While specific pharmacological data for this compound is not publicly available, its structure contains two key motifs—a pyrrolidine ring and a tetrahydrofuran ring—that are prevalent in a multitude of biologically active compounds and FDA-approved drugs.[1][2][3][4][5] The pyrrolidine scaffold is a cornerstone in medicinal chemistry, known for its ability to interact with a wide array of biological targets.[2][3] Similarly, the tetrahydrofuran moiety is a structural component in numerous pharmaceuticals, contributing to their pharmacokinetic and pharmacodynamic properties.[4][5][6]

Given this structural context, a thorough assessment of off-target interactions is not merely a regulatory formality but a critical step to mitigate the risk of adverse drug reactions (ADRs) and late-stage clinical failures.[7][8][9] This document outlines a systematic, multi-tiered approach, blending in silico, in vitro, and in vivo methodologies to construct a robust safety profile for this NCE, serving as a model for other drug candidates with similar structural features.

Initial Assessment: Structural Alerts and In Silico Prediction

The first step in any cross-reactivity study is to analyze the molecule's structure to anticipate potential unwanted interactions. The pyrrolidine ring, a common privileged scaffold, is known to bind to various G-protein coupled receptors (GPCRs), ion channels, and transporters. The tetrahydrofuran ring can influence solubility and hydrogen bonding capacity, potentially mediating interactions with a different set of targets.

Causality Behind the Approach: Before committing to expensive and time-consuming wet-lab experiments, in silico screening provides a cost-effective method to generate initial hypotheses. By comparing the 3D structure of trans-4-(Pyrrolidin-1-yl)tetrahydrofuran-3-ol against databases of known pharmacophores and protein binding sites, we can predict a list of potential off-targets. This predictive analysis allows for the design of more focused and informative in vitro screening panels.

Tiered In Vitro Off-Target Profiling: From Broad Screening to Functional Potency

A tiered approach is the most efficient strategy for in vitro profiling. It begins with a broad screen to identify any potential liabilities, followed by more detailed studies on any "hits" to determine their functional relevance.[10]

Tier 1: Broad Panel Radioligand Binding Screen

The initial screen should employ a comprehensive safety panel designed to assess binding against dozens of targets implicated in common ADRs.[9][11] This is typically performed at a single, high concentration (e.g., 10 µM) to maximize the chances of detecting even weak interactions.

Expertise in Action: The choice of a 10 µM concentration is a well-established industry standard.[10] It serves as a robust filter; if a compound shows no significant binding at this high concentration, it is unlikely to have a clinically relevant off-target effect at therapeutic doses. A result of >50% inhibition is a standard threshold to trigger further investigation.

Table 1: Illustrative Data from a Broad Off-Target Binding Screen (Hypothetical) Compound: trans-4-(Pyrrolidin-1-yl)tetrahydrofuran-3-ol at 10 µM

Target ClassTargetAssay Type% Inhibition
GPCR Adrenergic α1ARadioligand Binding8%
Adrenergic β2Radioligand Binding15%
Dopamine D2Radioligand Binding65%
Muscarinic M1Radioligand Binding72%
Serotonin 5-HT2ARadioligand Binding4%
Ion Channel hERG (K+ Channel)Radioligand Binding58%
Nav1.5 (Na+ Channel)Radioligand Binding21%
L-type (Ca2+ Channel)Radioligand Binding11%
Transporter Dopamine Transporter (DAT)Radioligand Binding9%
Enzyme PDE4Enzymatic Activity3%

This data is hypothetical and for illustrative purposes only.

Tier 2: Dose-Response and Functional Characterization

Any targets showing significant inhibition in Tier 1 must be investigated further to determine the compound's potency (IC50) and functional effect (agonist, antagonist, or inverse agonist).[10] This distinction is critical; a potent antagonist at an off-target may be manageable, whereas a potent agonist could elicit significant and unexpected side effects.

Trustworthiness Through Validation: This two-tiered approach is inherently self-validating. The initial broad screen acts as a hypothesis generator, while the subsequent dose-response and functional assays serve to confirm or refute the initial findings, providing a quantitative measure of risk.

G cluster_0 Tiered In Vitro Workflow NCE Novel Chemical Entity (trans-4-(...)-3-ol) Screen Tier 1: Broad Panel Screen (e.g., 44-94 targets @ 10 µM) NCE->Screen Decision >50% Inhibition? Screen->Decision NoHit No Significant Off-Target Binding (Low Priority) Decision->NoHit No Hit Confirmed Hit(s) (e.g., D2, M1, hERG) Decision->Hit Yes DR Tier 2: Dose-Response Assay (Determine IC50/EC50) Hit->DR FA Tier 2: Functional Assay (Agonist vs. Antagonist) Hit->FA Risk Quantitative Risk Assessment (Calculate Selectivity Index) DR->Risk FA->Risk

Caption: Tiered workflow for in vitro cross-reactivity assessment.

Table 2: Comparative Potency and Selectivity (Hypothetical Data)

TargetIC50 / EC50 (nM)Functional ModeSelectivity Index (Off-Target IC50 / Primary Target EC50)
Primary Target (Hypothetical) 15 nM (EC50)Agonist-
Dopamine D2 Receptor 850 nM (IC50)Antagonist57-fold
Muscarinic M1 Receptor 1,200 nM (IC50)Antagonist80-fold
hERG Channel 4,500 nM (IC50)Blocker300-fold

This data is hypothetical and for illustrative purposes only.

Interpretation: A selectivity index greater than 100-fold is often considered a safe margin, though this can vary depending on the target. In this hypothetical case, the hERG liability appears low, while the D2 and M1 receptor interactions, though weaker than the primary target activity, would warrant careful monitoring in subsequent in vivo studies.

In Vivo Safety Pharmacology: Assessing Physiological Impact

Following in vitro characterization, the next essential phase is to evaluate the compound's effects on whole, living systems. These studies are governed by the International Council for Harmonisation (ICH) guidelines S7A and S7B and are a mandatory component of any Investigational New Drug (IND) application.[7][12][13]

The "core battery" of tests investigates effects on the three most critical physiological systems.[7][13][14]

  • Central Nervous System (CNS): A functional observational battery (FOB) or modified Irwin test in rats is used to assess changes in behavior, coordination, sensory-motor responses, and autonomic function.

  • Cardiovascular System: Telemetered, conscious, and freely moving animals (typically dogs or non-human primates) are used to monitor blood pressure, heart rate, and the electrocardiogram (ECG).[14] Special attention is paid to the QT interval, as its prolongation is a key risk factor for cardiac arrhythmia and is a focus of the ICH S7B guideline.[13][15]

  • Respiratory System: Whole-body plethysmography in rats is the standard method to measure respiratory rate, tidal volume, and other respiratory parameters.

Causality Behind the Approach: While in vitro assays are excellent for identifying molecular interactions, they cannot predict the complex physiological response of an entire organism. In vivo studies are designed to uncover any undesirable pharmacodynamic effects at, and above, the anticipated therapeutic exposure levels, providing the most clinically relevant safety data before human trials.[7][13]

G cluster_1 ICH Core Battery In Vivo Studies IND IND-Enabling Safety Assessment CNS Central Nervous System (Rat Irwin/FOB) IND->CNS CV Cardiovascular System (Dog/Primate Telemetry) IND->CV Resp Respiratory System (Rat Plethysmography) IND->Resp

Caption: Core battery of in vivo safety pharmacology studies.

Detailed Experimental Protocols

To ensure reproducibility and scientific rigor, detailed protocols are essential. Below is an example of a standard methodology for a key in vitro assay.

Protocol: Radioligand Binding Assay for Dopamine D2 Receptor
  • Objective: To determine the binding affinity (Ki) of trans-4-(Pyrrolidin-1-yl)tetrahydrofuran-3-ol for the human Dopamine D2 receptor.

  • Materials:

    • Cell membranes from HEK293 cells stably expressing the human D2 receptor.

    • Radioligand: [³H]-Spiperone (a high-affinity D2 antagonist).

    • Non-specific binding control: Haloperidol (10 µM).

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

    • Test Compound: trans-4-(Pyrrolidin-1-yl)tetrahydrofuran-3-ol serially diluted from 100 µM to 10 pM.

    • 96-well filter plates and a microplate scintillation counter.

  • Procedure:

    • Add 25 µL of assay buffer (for total binding), 25 µL of Haloperidol (for non-specific binding), or 25 µL of diluted test compound to the wells of the 96-well plate.

    • Add 25 µL of [³H]-Spiperone (at a final concentration equal to its Kd).

    • Add 50 µL of the D2 receptor membrane preparation (typically 10-20 µg of protein per well).

    • Incubate the plate for 60 minutes at room temperature with gentle agitation.

    • Harvest the membranes by rapid filtration through the filter plate, followed by three washes with ice-cold assay buffer to remove unbound radioligand.

    • Allow the filter plate to dry completely.

    • Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.

    • Convert the counts for each concentration of the test compound into a percentage of specific binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.

    • Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation.

Conclusion and Path Forward

The comprehensive cross-reactivity assessment outlined in this guide provides a robust pathway for de-risking a novel chemical entity like trans-4-(Pyrrolidin-1-yl)tetrahydrofuran-3-ol. By systematically progressing from in silico predictions to broad in vitro screening and finally to definitive in vivo safety studies, drug development teams can make informed, data-driven decisions.

The hypothetical data presented here illustrates a scenario with manageable, low-micromolar off-target interactions. Such a profile would not necessarily terminate development but would guide medicinal chemists to optimize for higher selectivity or inform the design of clinical trials to specifically monitor for potential side effects related to dopaminergic or muscarinic antagonism.[16][17] This structured, evidence-based approach is fundamental to navigating the complex landscape of drug discovery and ensuring the development of safer, more effective medicines.

References

  • Safety Pharmacology in Focus: Targeted Testing for Smarter INDs. (2025, December 11). Google Cloud.
  • In Vitro Safety Panel I Binding & Functional Assays. Pharmaron.
  • A multi-site comparison of in vivo safety pharmacology studies conducted to support ICH S7A & B regulatory submissions. (2013, July 15). PubMed.
  • Structure-Based Study to Overcome Cross-Reactivity of Novel Androgen Receptor Inhibitors. (2022, September 7). ACS Publications.
  • Determination of Cross-Reactivity of Novel Psychoactive Substances with Drug Screen Immunoassays Kits in Whole Blood. (2022, August 13). PubMed.
  • In Vitro Safety Pharmacology & Off-Target Screening Services. Reaction Biology.
  • SAFETY PHARMACOLOGY GUIDELINES AND PRACTICES — A REVIEW. Altasciences.
  • Off-Target Screening Cell Microarray Assay. Creative Biolabs.
  • TRANS-4-(PYRROLIDIN-1-YL)TETRAHYDROFURAN-3-OL | 10295-95-1. Appchem.
  • Safety Pharmacology. Data Sciences International.
  • Cardiovascular Safety Pharmacology: Best Practice Considerations for the In Vivo QTc Core Assay. Scientific insights.
  • WuXi AppTec in vitro Safety Pharmacology Profiling. WuXi AppTec.
  • Off-Target Screening Cell Microarray Assay. Charles River Laboratories.
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024, October 17). MDPI.
  • Metabolism of a serotonin-4 receptor partial agonist... (2013, April 15). PubMed.
  • Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics. PMC.
  • Synthesis of Tetrahydrofuran and Pyrrolidine Derivatives Utilising Radical Reactions. (2004, March 18). Diva-portal.org.
  • Synthesis of Chiral Tetrahydrofurans and Pyrrolidines by Visible‐Light‐Mediated Deoxygenation. PMC.
  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC - NIH.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA.
  • Development of Cross-Reactive Antibodies for the Identification and Treatment of Synthetic Cannabinoid Receptor Agonist Toxicity. (2022, August 4). MDPI.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink.
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  • Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. (2025, August 16). PubMed.
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  • The Tetrahydrofuran Motif in Polyketide Marine Drugs. (2022, February 3). MDPI.

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Validation

Benchmarking trans-4-(Pyrrolidin-1-yl)tetrahydrofuran-3-ol: A Comparative Guide for Medicinal Chemistry Building Blocks

In modern medicinal chemistry, optimizing the pharmacokinetic (PK) and physicochemical properties of a lead compound is often the primary bottleneck in drug development. As a Senior Application Scientist, I frequently en...

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Author: BenchChem Technical Support Team. Date: April 2026

In modern medicinal chemistry, optimizing the pharmacokinetic (PK) and physicochemical properties of a lead compound is often the primary bottleneck in drug development. As a Senior Application Scientist, I frequently encounter lead compounds that suffer from poor aqueous solubility and excessive lipophilicity (high cLogD). A highly effective strategy to mitigate these liabilities is the incorporation of conformationally restricted, hydrophilic building blocks, such as trans-4-(pyrrolidin-1-yl)tetrahydrofuran-3-ol (CAS: 10295-95-1)[1].

This guide objectively benchmarks this specific amino-alcohol against other commercial standards, detailing the structural causality behind its performance and providing self-validating experimental protocols for its integration into drug discovery workflows.

Structural & Physicochemical Rationale (The "Why")

When selecting an amine building block to functionalize a drug scaffold, chemists typically default to generic amines like piperidine or diethylamine. However, substituting these with trans-4-(pyrrolidin-1-yl)tetrahydrofuran-3-ol provides three distinct, synergistic advantages:

  • The Tetrahydrofuran (THF) Backbone: The THF ring introduces an oxygen atom that acts as an additional hydrogen-bond acceptor. This significantly increases the hydrophilicity of the scaffold compared to a standard cyclopentane ring. As documented in2, incorporating a hydrophilic THF backbone reduces non-specific protein binding and self-aggregation, which are common issues with highly lipophilic compounds[2].

  • The trans Stereochemistry: The trans relative stereochemistry between the pyrrolidine group and the hydroxyl group is critical. It physically prevents the formation of an intramolecular hydrogen bond between the amine lone pair and the hydroxyl proton. If this were a cis-isomer, internal hydrogen bonding would mask both polar groups from the surrounding solvent, paradoxically increasing the compound's lipophilicity and defeating the purpose of using a polar building block.

  • The Pyrrolidine Ring: Compared to an acyclic diethylamine, the pyrrolidine ring is conformationally restricted. This restriction reduces the entropic penalty incurred when the drug binds to its target protein, often leading to improved binding affinity.

Comparative Physicochemical Data

The following table benchmarks trans-4-(pyrrolidin-1-yl)tetrahydrofuran-3-ol against its piperidinyl and diethylamino commercial counterparts, as listed in the 1[1].

Featuretrans-4-(Pyrrolidin-1-yl)THF-3-oltrans-4-(Piperidin-1-yl)THF-3-oltrans-4-(Diethylamino)THF-3-ol
CAS Number 10295-95-110295-96-210295-92-8
Amine Motif Pyrrolidine (5-membered ring)Piperidine (6-membered ring)Diethylamine (Acyclic)
Conformational Restriction High (Bicyclic-like topology)ModerateLow (Highly flexible)
Relative Lipophilicity LowHighModerate
Target Binding Entropy Penalty LowModerateHigh

Experimental Workflows & Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. They include built-in analytical checks to verify success at critical stages.

Protocol A: Nucleophilic Aromatic Substitution (SNAr) with Heteroaryl Halides

Objective: To covalently link the secondary amine of the building block to an electrophilic scaffold (e.g., 2-chloropyridine) with absolute chemoselectivity, preserving the secondary alcohol.

Causality: The pyrrolidine nitrogen is highly nucleophilic, whereas the secondary hydroxyl group is significantly less nucleophilic under non-deprotonating conditions. By avoiding strong bases (like NaH) and using a mild, non-nucleophilic base (DIPEA), we prevent O-arylation.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, dissolve the heteroaryl chloride (1.0 eq, 1.0 mmol) in anhydrous N-Methyl-2-pyrrolidone (NMP) (3.0 mL). Rationale: NMP is a polar aprotic solvent that stabilizes the Meisenheimer complex intermediate during SNAr.

  • Reagent Addition: Add trans-4-(pyrrolidin-1-yl)tetrahydrofuran-3-ol (1.2 eq, 1.2 mmol) followed by N,N-Diisopropylethylamine (DIPEA) (2.5 eq, 2.5 mmol). Rationale: DIPEA acts as an acid scavenger for the HCl byproduct, driving the equilibrium forward without participating in nucleophilic attack.

  • Reaction Execution: Seal the vial and heat to 90 °C in a heating block for 12 hours.

    • Self-Validation Check: Monitor via LC-MS. The reaction is complete when the starting heteroaryl halide is consumed (<5% remaining by UV area) and the product mass[M+H]+ is the dominant peak.

  • Workup & Isolation: Cool to room temperature. Dilute the mixture with Ethyl Acetate (15 mL) and wash with half-saturated aqueous brine (3 x 10 mL).

    • Self-Validation Check: The highly polar NMP and excess unreacted amino-alcohol building block partition into the aqueous layer. Validate the extraction by spotting the aqueous layer on a TLC plate with ninhydrin stain; a strong purple spot indicates the successful removal of the excess amine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (DCM:MeOH gradient).

Protocol B: Kinetic Aqueous Solubility Assessment

General protocols for assessing the physicochemical properties of amino-alcohols emphasize the importance of kinetic solubility determinations to predict their behavior in physiological environments, as detailed by 3[3].

Step-by-Step Methodology:

  • Add 1.0 mg of the purified drug conjugate to a 2 mL glass vial.

  • Add 1.0 mL of Phosphate Buffered Saline (PBS, pH 7.4).

  • Agitate the mixture on a thermomixer at 25 °C and 1000 rpm for 24 hours to ensure saturation is reached.

  • Centrifuge the suspension at 10,000 x g for 10 minutes to pellet any undissolved material.

  • Analysis: Analyze the supernatant via HPLC-UV against a known calibration curve.

    • Self-Validation Check: Validate the assay by running a known standard (e.g., Propranolol) in parallel to ensure the incubation and centrifugation steps are not causing compound precipitation onto the vial walls.

Lead Optimization Decision Workflow

The following diagram illustrates the logical decision tree for selecting this specific building block based on Target Product Profile (TPP) requirements.

Workflow A Identify Lipophilic Lead Compound B Evaluate Physicochemical Properties (cLogD, TPSA) A->B C High Lipophilicity (cLogD > 3.0) B->C  Needs Optimization D Optimal Lipophilicity (cLogD < 3.0) B->D  Proceed As Is E Select trans-4-(Pyrrolidin-1-yl) tetrahydrofuran-3-ol C->E F Select Standard Amine (e.g., Piperidine) D->F G Execute SNAr / Buchwald Coupling Protocol E->G F->G H Assess Kinetic Solubility & Target Affinity G->H

Workflow for selecting and integrating hydrophilic amino-alcohol building blocks in lead optimization.

References

  • Title: Synthesis and DNA/RNA Binding Properties of Conformationally Constrained Pyrrolidinyl PNA with a Tetrahydrofuran Backbone Deriving from Deoxyribose Source: ACS Publications URL: [Link]

  • Title: TRANS-4-(4-METHYLPIPERAZIN-1-YL)TETRAHYDROFURAN-3-OL - NextSDS Source: NextSDS URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling trans-4-(Pyrrolidin-1-yl)tetrahydrofuran-3-ol

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as an exercise in applied physical chemistry. When handling complex bifunctional molecules like trans-4-(Pyrrolid...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as an exercise in applied physical chemistry. When handling complex bifunctional molecules like trans-4-(Pyrrolidin-1-yl)tetrahydrofuran-3-ol (CAS: 10295-95-1) [1], understanding the mechanistic causality behind its hazards is the only way to design a truly effective safety and operational protocol.

This guide provides drug development professionals and synthetic chemists with the authoritative, step-by-step procedures required to handle, react, and dispose of this compound safely.

Mechanistic Causality of Hazards (The "Why" Behind the Danger)

To select the correct Personal Protective Equipment (PPE) and operational controls, we must first deconstruct the molecule's structural liabilities:

  • The Pyrrolidine Moiety (Corrosivity & Systemic Toxicity): Pyrrolidine derivatives act as strong organic bases. Upon dermal contact, they cause rapid saponification of epidermal lipids, leading to deep, severe chemical burns[2]. Furthermore, inhalation of pyrrolidine vapors can cause systemic effects, including headaches, nausea, and respiratory tract irritation[3].

  • The Tetrahydrofuran (THF) Ring (Explosion Risk): Cyclic ethers are notorious for autoxidation. The alpha-carbon of the THF ring reacts with atmospheric oxygen over time to form explosive hydroperoxides. This risk is exacerbated during scale-up or when the compound is exposed to heat or concentrated acids[4].

  • The Hydroxyl Group (Hygroscopicity): The presence of the alcohol group increases the molecule's affinity for water, meaning it can rapidly absorb moisture from the air or human tissue, accelerating dermal penetration and localized tissue damage.

HazardPPE Chem trans-4-(Pyrrolidin-1-yl) tetrahydrofuran-3-ol Haz1 Pyrrolidine Ring (Basic/Corrosive) Chem->Haz1 Haz2 THF Moiety (Peroxide Former) Chem->Haz2 Haz3 Vapor/Aerosol (Inhalation Risk) Chem->Haz3 PPE1 Butyl/Nitrile Gloves & Lab Coat Haz1->PPE1 Prevents lipid saponification PPE2 Peroxide Test Strips & Shielding Haz2->PPE2 Mitigates explosion risk PPE3 Fume Hood (Local Exhaust) Haz3->PPE3 Prevents respiratory toxicity

Diagram 1: Structural hazard causality mapping and the corresponding PPE requirements.

Quantitative Hazard & PPE Matrix

Because standard nitrile gloves are highly permeable to THF, relying on them alone for extended handling of this compound is a critical error. The table below summarizes the required PPE based on quantitative and structural data.

Equipment CategorySpecification RequiredMechanistic Rationale
Hand Protection Primary: Butyl rubber (0.3 mm+)Secondary (Inner): NitrileTHF rapidly permeates latex and degrades standard nitrile. Butyl rubber provides superior resistance to cyclic ethers, while the inner nitrile layer protects against the pyrrolidine base if the outer glove tears.
Eye Protection Indirect-vented chemical splash goggles + Face shieldThe basicity of the pyrrolidine ring can cause irreversible corneal damage within seconds of contact[2].
Body Protection Flame-retardant (FR) lab coat (e.g., Nomex)Mitigates the risk of ignition if peroxide-induced deflagration occurs during handling.
Respiratory Chemical Fume Hood (Face velocity >100 fpm)Enclosing operations under local exhaust ventilation is mandatory to prevent inhalation of corrosive vapors[3].

Self-Validating Operational Protocols

Every protocol in a high-stakes laboratory environment must be self-validating—meaning the procedure itself contains built-in checks to confirm success or failure before moving to the next step.

Protocol A: Pre-Handling Peroxide Screening

Do not open aged containers of THF-derivatives without verifying peroxide levels.

  • Visual Inspection: Examine the container in a fume hood. Validation: If crystalline solids are visible around the cap or in the liquid, STOP. These are likely shock-sensitive peroxides. Treat as an immediate explosive hazard.

  • Sampling: If no crystals are present, carefully open the container behind a blast shield and extract 1 mL of the compound using a glass pipette.

  • Quantification: Immerse a quantitative peroxide test strip (e.g., Quantofix) into the sample for 1 second. Shake off excess and wait 15 seconds.

  • Validation Check: Compare the strip to the color scale.

    • Result < 15 ppm: Safe to proceed.

    • Result 15 - 100 ppm: Proceed with caution; quench peroxides using ferrous sulfate or sodium metabisulfite before reaction.

    • Result > 100 ppm: Do not use. Isolate the container and contact Environmental Health & Safety (EHS) for explosive disposal.

Protocol B: Dispensing and Reaction Setup
  • Purge: Flush the reaction vessel with inert gas (Argon or Nitrogen) for 5 minutes. Validation: An oxygen sensor at the exhaust should read <1% O2, confirming an inert atmosphere that prevents further autoxidation.

  • Transfer: Using a gas-tight syringe, transfer the required volume of trans-4-(Pyrrolidin-1-yl)tetrahydrofuran-3-ol. Avoid using standard plastic syringes, as the THF moiety can leach plasticizers.

  • Addition: Add the compound dropwise to the reaction mixture. Validation: Monitor the internal temperature using a thermocouple. A temperature spike indicates an exothermic acid-base reaction (due to the pyrrolidine ring); adjust the addition rate to maintain isothermal conditions.

Protocol C: Spill Decontamination and Disposal
  • Containment: In the event of a spill, immediately evacuate personnel not wearing FR coats and butyl gloves[3].

  • Neutralization: Cover the spill with a weakly acidic absorbent (e.g., sodium bisulfate-treated sand) to neutralize the basic pyrrolidine ring. Validation: Check the pH of the absorbed mass with pH paper; a shift from pH >10 to pH ~7 confirms successful neutralization.

  • Collection: Sweep the neutralized solid using non-sparking tools and place it into a high-density polyethylene (HDPE) hazardous waste container.

  • Disposal: Label as "Hazardous Organic Waste: Basic, Flammable, Peroxide-Forming." Do not mix with halogenated waste streams to prevent secondary exothermic reactions.

Workflow Start 1. Pre-Operation Check Expiry & Peroxides PPE 2. Don PPE (Butyl Gloves, Goggles, FR Coat) Start->PPE Hood Hood PPE->Hood Handle 4. Dispense & React Use inert gas & glass syringes Hood->Handle Decon 5. Decontamination Neutralize with acidic absorbent Handle->Decon Dispose 6. Waste Segregation Label as Basic/Peroxide-Forming Decon->Dispose

Diagram 2: Self-validating operational workflow for handling THF-amino alcohols.

References

  • NextSDS. TRANS-4-(PYRROLIDIN-1-YL)TETRAHYDROFURAN-3-OL (CAS: 10295-95-1) Substance Information. Retrieved from: [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Pyrrolidine. Retrieved from:[Link]

  • ACS Publications. Integrating Process Development and Safety Analysis for Scale-Up of a Diborane-Generating Reduction Reaction. Org. Process Res. Dev. Retrieved from: [Link]

Sources

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